[Glp5] Substance P (5-11)
Description
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Properties
Molecular Formula |
C41H57N9O9S |
|---|---|
Molecular Weight |
852.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C41H57N9O9S/c1-24(2)20-30(40(58)47-27(36(43)54)18-19-60-3)46-35(53)23-44-37(55)31(21-25-10-6-4-7-11-25)49-41(59)32(22-26-12-8-5-9-13-26)50-39(57)29(14-16-33(42)51)48-38(56)28-15-17-34(52)45-28/h4-13,24,27-32H,14-23H2,1-3H3,(H2,42,51)(H2,43,54)(H,44,55)(H,45,52)(H,46,53)(H,47,58)(H,48,56)(H,49,59)(H,50,57)/t27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
XDUVKSVLDVUFCJ-JNRWAQIZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
[Glp5] Substance P (5-11) mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Substance P (5-11)
Introduction
Substance P (SP) is an undecapeptide neuropeptide, a member of the tachykinin family, known for its role in pain transmission, inflammation, and mood regulation[1][2][3]. It exerts its biological effects primarily through the high-affinity G protein-coupled receptor, the Neurokinin-1 Receptor (NK1R)[2][4][5]. In vivo, Substance P is subject to metabolic processing by endopeptidases, leading to the formation of various N- and C-terminal fragments[6][7]. Among these, the C-terminal heptapeptide, Substance P (5-11) (SP(5-11)), is a major and abundant metabolite that retains significant biological activity[6][7][8].
This document provides a detailed technical overview of the mechanism of action of SP(5-11), focusing on its interaction with the NK1R and the subsequent intracellular signaling cascades. It is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin signaling and related therapeutic areas.
Receptor Binding and Affinity
SP(5-11), like its parent peptide, binds to the Neurokinin-1 Receptor[9]. The C-terminal sequence of tachykinins, specifically the Phe-X-Gly-Leu-Met-NH₂ motif, is crucial for receptor interaction and activation[3][10]. Fragments as small as the C-terminal hexapeptide can inhibit radiolabeled Substance P binding, although potency tends to decrease with the length of the peptide[11].
The binding of SP and its analogs to the NK1R can be quantified through radioligand binding assays. These experiments determine the receptor density (Bmax) and the dissociation constant (Kd), an inverse measure of affinity.
Table 1: Receptor Binding Parameters for Tachykinin Analogs at NK1R
| Compound | Cell Line | Radioligand | Kd (nM) | Bmax ( sites/cell ) | Reference |
|---|---|---|---|---|---|
| 99mTc labeled HYNIC-Tyr⁸-Met(O)¹¹-SP | U373MG | 99mTc labeled HYNIC-Tyr⁸-Met(O)¹¹-SP | 2.46 ± 0.43 | 128,925 ± 8,145 | [10] |
| 125I-labeled SP derivative | Rat Brain Cortex Membranes | 125I-labeled Bolton-Hunter-SP | 12 ± 4 | 0.5 ± 0.1 pmol/mg protein | [11] |
| [177Lu]DOTA-SP(4–11) | U373 MG | [177Lu]DOTA-SP(4–11) | In nanomolar range | Not specified | [12] |
| [177Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11) | U373 MG | [177Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11) | In nanomolar range | Not specified |[12] |
Core Signaling Pathways: Biased Agonism
Activation of the NK1R by Substance P initiates signaling through multiple G protein pathways, primarily by coupling to Gαq and Gαs proteins[3][6][8]. This leads to the activation of two distinct second messenger systems: the phospholipase C (PLC) pathway which increases intracellular calcium ([Ca²⁺]i), and the adenylyl cyclase pathway which elevates cyclic AMP (cAMP)[3][6][7].
A critical aspect of the mechanism of action for SP metabolites like SP(5-11) is the concept of biased agonism. Research indicates that while full-length SP potently activates both pathways, N-terminal truncated metabolites, including SP(5-11), retain their ability to stimulate calcium mobilization but have a significantly diminished capacity to increase cAMP levels[6][7][8][13]. This metabolic processing effectively redirects the cellular response, favoring Gαq-mediated signaling over Gαs-mediated signaling[6][7].
Gαq-Mediated Calcium Mobilization Pathway
The primary and most robust signaling response to SP(5-11) is the activation of the Gαq pathway. This cascade is central to many of the acute physiological effects of tachykinins.
-
Receptor Activation : SP(5-11) binds to and stabilizes an active conformation of the NK1R.
-
Gαq Activation : The activated NK1R acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G protein Gαq, promoting the exchange of GDP for GTP on the α subunit.
-
PLC Activation : The GTP-bound Gαq subunit dissociates and activates Phospholipase C (PLC)[14].
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[3][14].
-
Calcium Release : IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol[14].
-
PKC Activation : DAG, along with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, modulating cellular activity[15].
Attenuated Gαs-Mediated cAMP Pathway
While full-length Substance P can activate Gαs, leading to cAMP production, this pathway is significantly less responsive to N-terminal truncated metabolites like SP(5-11)[6][7].
-
Receptor Binding : SP(5-11) binds to NK1R.
-
Weak Gαs Coupling : The conformation stabilized by SP(5-11) is a poor activator of Gαs compared to the conformation stabilized by full-length SP.
-
Low AC Activation : Consequently, there is minimal activation of Adenylyl Cyclase (AC).
-
Minimal cAMP Production : The conversion of ATP to cyclic AMP (cAMP) is not significantly increased.
-
Reduced PKA Activity : Downstream signaling via Protein Kinase A (PKA) is not initiated effectively.
Mitogen-Activated Protein Kinase (MAPK) Pathways
NK1R activation, including by SP, also triggers the MAPK signaling cascades, such as the ERK1/2 and p38 MAPK pathways[16][17][18]. These pathways are crucial for regulating longer-term cellular processes like gene expression, cell proliferation, and apoptosis[17][18]. The activation can be mediated through G protein βγ subunits or via scaffolding proteins like β-arrestin[18].
-
Complex Formation : Upon SP binding, the NK1R can form a scaffolding complex with β-arrestin and Src kinase[18].
-
Ras/Raf/MEK/ERK Cascade : This complex initiates the Ras-dependent cascade, leading to the sequential phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2[18].
-
Nuclear Translocation : Phosphorylated ERK1/2 (p-ERK1/2) translocates to the nucleus.
-
Gene Expression : In the nucleus, p-ERK1/2 phosphorylates transcription factors, altering gene expression related to cell proliferation and survival[17][18].
-
p38 MAPK Activation : Separately, NK1R activation can also stimulate the p38 MAPK pathway, which is often associated with inflammatory responses[16].
Quantitative Analysis of Signaling
The differential effects of SP and its metabolites on second messenger production can be quantified by measuring their respective potencies (EC₅₀).
Table 2: Potency of Substance P and Metabolites on Second Messenger Pathways in NK1R-expressing Cells
| Peptide | Second Messenger | -log EC₅₀ (M) | Cell Type | Reference |
|---|---|---|---|---|
| Substance P | [Ca²⁺]i | 8.5 ± 0.3 | HEK293 | [6][8] |
| Substance P | cAMP | 7.8 ± 0.1 | HEK293 | [6][8] |
| SP (3-11) | [Ca²⁺]i | Potent | HEK293 / CHO | [7] |
| SP (3-11) | cAMP | Similar to SP | CHO | [7] |
| SP (5-11) | [Ca²⁺]i | Potent | HEK293 / CHO | [7] |
| SP (5-11) | cAMP | Reduced Activity | CHO | [7] |
| SP (6-11) | [Ca²⁺]i | Potent | HEK293 / CHO | [7] |
| SP (6-11) | cAMP | Reduced Activity | CHO |[7] |
Note: Specific EC₅₀ values for all fragments were not always provided in the cited abstracts, but the qualitative difference in activity was consistently reported. The data clearly shows that N-terminal metabolism disproportionately reduces cAMP activity compared to calcium mobilization[7].
Experimental Protocols
The characterization of the SP(5-11) mechanism of action relies on a suite of established in vitro assays.
Radioligand Binding Assay (Competition)
This protocol outlines a method to determine the binding affinity (Ki) of a non-radiolabeled compound like SP(5-11) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.
Objective : To determine the affinity of SP(5-11) for the NK1R.
Materials :
-
Cell membranes prepared from NK1R-expressing cells (e.g., U373MG, HEK293-NK1R)[10][19].
-
Radiolabeled NK1R ligand (e.g., ¹²⁵I-SP)[11].
-
Unlabeled SP(5-11) (test compound).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[19].
-
96-well plates and glass fiber filters (GF/C)[19].
-
Scintillation counter[19].
Procedure :
-
Preparation : Prepare serial dilutions of the unlabeled SP(5-11) test compound.
-
Incubation : In a 96-well plate, combine the NK1R-containing membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of SP(5-11). Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known unlabeled ligand)[20][21].
-
Equilibration : Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C)[19].
-
Filtration : Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand[19].
-
Washing : Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting : Dry the filter plate and measure the radioactivity retained on each filter using a scintillation counter.
-
Analysis : Subtract non-specific binding from all other readings to get specific binding. Plot the percent inhibition of specific binding against the log concentration of SP(5-11) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation[19].
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the activation of the Gαq pathway by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
Objective : To measure the potency (EC₅₀) of SP(5-11) in stimulating calcium release.
Materials :
-
NK1R-expressing cells (e.g., HEK293-NK1R).
-
Cell-permeant calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)[22][23].
-
Assay buffer (e.g., HEPES-buffered saline)[23].
-
SP(5-11) test compound.
-
Fluorescence plate reader or microscope equipped for ratiometric imaging[22][23].
Procedure :
-
Cell Plating : Seed NK1R-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) 24-48 hours prior to the assay[14].
-
Dye Loading : On the day of the experiment, remove the culture medium and incubate the cells with a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) for 30-60 minutes at 37°C[22][23].
-
Washing : Gently wash the cells with assay buffer to remove extracellular dye.
-
Measurement : Place the plate in a fluorescence microplate reader.
-
Baseline Reading : Record a stable baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Compound Addition : Using the instrument's injectors, add varying concentrations of SP(5-11) to the wells.
-
Signal Recording : Immediately continue to record the fluorescence signal over time (e.g., for 220 seconds) to capture the transient increase in intracellular calcium[22].
-
Analysis : Determine the maximum change in fluorescence for each concentration. Plot the response against the log concentration of SP(5-11) and fit the data to a four-parameter logistic equation to calculate the EC₅₀.
Conclusion
The C-terminal fragment Substance P (5-11) acts as a potent but biased agonist at the Neurokinin-1 Receptor. Its mechanism of action is characterized by robust activation of the Gαq-PLC-Ca²⁺ signaling pathway, while showing significantly attenuated activity towards the Gαs-cAMP pathway[6][7]. This metabolic shunting of the signal cascade has profound implications for the physiological and pathological roles of Substance P, suggesting that the local metabolic environment can fine-tune cellular responses to tachykinin release. For drug development professionals, understanding this biased agonism is critical. It opens avenues for designing ligands that selectively engage specific downstream pathways, potentially separating desired therapeutic effects from unwanted side effects. For instance, a pure Gαq-biased agonist might retain certain pro-inflammatory or nociceptive properties while lacking effects mediated by cAMP. Conversely, antagonists must be characterized against all relevant signaling outputs to ensure complete blockade. The detailed protocols and pathway diagrams provided herein serve as a foundational guide for the continued investigation of SP(5-11) and the development of novel NK1R-targeted therapeutics.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 6. genscript.com [genscript.com]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. brieflands.com [brieflands.com]
- 11. Characterization of the substance P receptor in rat brain cortex membranes and the inhibition of radioligand binding by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pnas.org [pnas.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. revvity.com [revvity.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Neuropeptide Y modulates effects of bradykinin and prostaglandin E2 on trigeminal nociceptors via activation of the Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Substance P (5-11) Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Substance P (5-11), a C-terminal fragment of the neuropeptide Substance P, with its cognate receptor, the neurokinin-1 receptor (NK1R). This document details the available quantitative data on its functional potency, outlines experimental protocols for receptor binding assays, and visualizes key signaling pathways and experimental workflows.
Quantitative Data on Substance P (5-11) and Substance P Interaction with NK1R
Table 1: Functional Potency of Substance P Fragments on NK1R-Mediated Signaling
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Substance P (5-11) | Intracellular Ca²⁺ Mobilization | HEK293 cells expressing hNK1R | -log EC₅₀ (M) | Data suggests activity but specific value not provided | [1] |
| Substance P (5-11) | cAMP Accumulation | HEK293 cells expressing hNK1R | -log EC₅₀ (M) | Data suggests activity but specific value not provided | [1] |
| Substance P | Intracellular Ca²⁺ Mobilization | HEK293 cells expressing hNK1R | -log EC₅₀ (M) | 8.5 ± 0.3 | [1] |
| Substance P | cAMP Accumulation | HEK293 cells expressing hNK1R | -log EC₅₀ (M) | 7.8 ± 0.1 | [1] |
Table 2: Binding Affinity of Substance P for the NK1 Receptor
| Ligand | Radioligand | Preparation | Receptor Source | Parameter | Value (nM) | Reference |
| Substance P | [³H]Substance P | Transfected CHO cell homogenates | Rat NK1R | K_D_ | 0.33 ± 0.13 | [2] |
| Substance P | [¹²⁵I]-Substance P | Membrane preparation | Human NK1R | K_d_ | 0.04 | [3] |
| Substance P | [¹²⁵I]Bolton-Hunter SP | Human lymphoma IM9 cells | Human NK1R | IC₅₀ | Not specified | [2] |
| Substance P | [³H]-(L-Pro e2) SP | Rat forebrain membranes | Rat NK1R | Affinity | Not specified | [2] |
Experimental Protocols
Membrane Preparation from CHO Cells Stably Expressing Human NK1R
This protocol details the preparation of crude cell membranes for use in radioligand binding assays.
Materials:
-
CHO cells stably expressing human NK1 receptor (CHO-hNK1R)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with a protease inhibitor cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Dounce homogenizer
-
High-speed centrifuge
-
Bradford assay reagent
Procedure:
-
Culture CHO-hNK1R cells to confluency.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and gently scrape the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer with approximately 20-30 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay for NK1R
This protocol outlines a competitive binding assay to determine the binding affinity of a test compound (e.g., Substance P (5-11)).
Materials:
-
Prepared CHO-hNK1R cell membranes
-
Radiolabeled Substance P (e.g., [³H]Substance P or [¹²⁵I]-Substance P)
-
Unlabeled Substance P (for non-specific binding determination)
-
Test compound (e.g., Substance P (5-11))
-
Assay Buffer: 40 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, 0.025% Bacitracin, 25 µM Phosphoramidon.[3]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4.[3]
-
96-well microtiter plates
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Increasing concentrations of the test compound or unlabeled Substance P (for standard curve).
-
A fixed concentration of radiolabeled Substance P.
-
Diluted CHO-hNK1R membranes.
-
-
For total binding, omit the test compound/unlabeled Substance P.
-
For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plate at 27°C for 60 minutes.[3]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Substance P and its fragments, upon binding to the NK1R, a G-protein coupled receptor (GPCR), can activate multiple signaling cascades. The primary pathways involve the coupling to Gαq and Gαs proteins.
Caption: NK1R signaling cascade initiated by Substance P (5-11).
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the NK1R.
Caption: Workflow for a competitive radioligand binding assay.
References
The Core of Tachykinin Activity: A Deep Dive into the Structure-Activity Relationship of Substance P (5-11)
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of Substance P (5-11), the C-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P. This fragment is crucial for the peptide's biological activity, primarily through its interaction with the neurokinin-1 (NK1) receptor. The guide provides a detailed examination of how modifications to this core sequence influence binding affinity and functional potency, supported by quantitative data, detailed experimental protocols, and novel visualizations of the associated signaling pathways.
Substance P (SP), an undecapeptide, plays a significant role in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are mediated through the activation of tachykinin receptors, with a preferential affinity for the NK1 receptor.[2] The C-terminal region of SP, specifically the sequence Phe-X-Gly-Leu-Met-NH2, is highly conserved among tachykinins and is essential for receptor activation.[3] The heptapeptide fragment, SP (5-11), with the sequence Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, retains significant biological activity and serves as a critical scaffold for SAR studies.
Unraveling the Structure-Activity Relationship: A Quantitative Perspective
The potency and efficacy of SP (5-11) analogs are exquisitely sensitive to structural modifications, particularly at the C-terminus. Alterations to the amino acid sequence can dramatically impact the peptide's ability to bind to and activate the NK1 receptor. The following tables summarize key quantitative data from various studies, providing a clear comparison of the effects of specific modifications.
| Compound/Analog | Binding Affinity (Kd, nM) | Cell Line | Reference |
| [177Lu]DOTA-SP(5-11) | 48.7 ± 5.1 | U373 MG | [4] |
| [177Lu]DOTA-[Thi8,Met(O2)11]SP(5-11) | 13.3 ± 1.6 | U373 MG | [4] |
Table 1: Binding Affinity of Substance P (5-11) Analogs for the NK1 Receptor. This table highlights the impact of modifications at positions 8 and 11 on the binding affinity of SP (5-11) to the NK1 receptor expressed on U373 MG glioblastoma cells. The data indicates that the combined substitution of Phe8 with Thienylalanine and oxidation of Met11 significantly increases binding affinity.
| Analog | -log EC50 (M) for [Ca2+]i increase | -log EC50 (M) for cAMP accumulation | Cell Line | Reference |
| Substance P (1-11) | 8.5 ± 0.3 | 7.8 ± 0.1 | HEK293 | [5] |
| Substance P (5-11) | Not significantly different from SP (1-11) | 6.2 ± 0.5 | HEK293 | [5] |
| Substance P (6-11) | Not significantly different from SP (1-11) | 5.7 ± 0.09 | HEK293 | [5] |
| Substance P (7-11) | Rightward shift from SP (1-11) | Inactive | HEK293 | [5] |
| Substance P (8-11) | Rightward shift from SP (1-11) | Inactive | HEK293 | [5] |
Table 2: Functional Potency of Substance P Fragments on NK1 Receptor Signaling. This table illustrates the differential effects of N-terminal truncations of Substance P on two key downstream signaling pathways: intracellular calcium mobilization ([Ca2+]i) and cyclic AMP (cAMP) accumulation. While shorter fragments retain their ability to mobilize calcium, their potency in stimulating cAMP accumulation is markedly reduced, indicating a biased agonism.[5]
Key Determinants of Activity
The C-terminal pentapeptide sequence, Phe-Phe-Gly-Leu-Met-NH2, is considered the primary pharmacophore responsible for the biological activity of tachykinins.[1] Studies have shown that even minor alterations within this sequence can lead to significant changes in receptor affinity and selectivity. For instance, the C-terminal amide group is crucial for potent activity.[3] The phenylalanine residues at positions 7 and 8 are also critical for high-affinity binding to the NK1 receptor.[3]
Experimental Protocols: A Methodological Framework
To ensure the reproducibility and accuracy of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the interaction of SP (5-11) analogs with the NK1 receptor.
NK1 Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity of unlabeled SP analogs by measuring their ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Substance P.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands: Substance P (for non-specific binding determination) and test analogs.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize NK1 receptor-expressing cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]Substance P, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]Substance P, and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Competition Binding: Cell membranes, [3H]Substance P, and varying concentrations of the test analog.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of analog that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of SP (5-11) analogs to activate the NK1 receptor and trigger downstream signaling, specifically the release of intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human NK1 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To inhibit dye leakage from the cells.
-
Test Compounds: SP (5-11) analogs at various concentrations.
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Assay Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Compound Addition: Add the SP (5-11) analogs at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the analog. Plot the response against the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of analog that produces 50% of the maximal response).
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the Substance P signaling pathway and the workflow of a typical radioligand binding assay.
Caption: Substance P (5-11) signaling cascade through the NK1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
This technical guide serves as a valuable resource for understanding the intricate SAR of Substance P (5-11). The presented data and methodologies provide a solid foundation for the rational design of novel NK1 receptor modulators with potential therapeutic applications in pain, inflammation, and other SP-mediated pathologies. The continued exploration of this critical peptide fragment will undoubtedly pave the way for the development of more potent and selective therapeutic agents.
References
- 1. Substance P: structure, function, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
in vivo effects of [Glp5] Substance P (5-11) on dopamine release
An In-Depth Technical Guide on the In Vivo Effects of [Glp5] Substance P (5-11) on Dopamine (B1211576) Release
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical document provides a comprehensive analysis of the effects of [Glp5] Substance P (5-11), a stable C-terminal fragment of the neuropeptide Substance P (SP), on dopamine (DA) release. While direct in vivo microdialysis data for this specific fragment is limited in the public literature, a robust body of in vitro evidence from rat striatal slice preparations elucidates its mechanism and quantitative effects. This guide synthesizes the available data, details relevant experimental protocols, and presents the proposed signaling pathways. The findings indicate that [Glp5] Substance P (5-11) potentiates dopamine release through a complex mechanism involving the neurokinin-1 (NK1) receptor and a critical cholinergic intermediary. This interaction presents a potential target for therapeutic development in dopamine-related neurological disorders.
Introduction
Substance P (SP) is an undecapeptide neurotransmitter of the tachykinin family, widely distributed in the central and peripheral nervous systems.[1] It is critically involved in nociception, inflammation, and mood regulation through its interaction with neurokinin (NK) receptors, primarily the NK1 receptor.[1][2] The central dopamine system, originating from the substantia nigra and ventral tegmental area, is fundamental to motor control, motivation, and reward processing.[3][4][5]
There is significant evidence for a functional interaction between the substance P and dopamine systems.[3][6] SP-containing neurons are found in brain regions associated with reward, and SP has been shown to stimulate the release of dopamine.[3][6][7] C-terminal fragments of SP, such as SP (5-11), are among the main metabolites of the parent peptide in the central nervous system.[8] The modification at the 5th position with a pyroglutamyl residue ([Glp5]) enhances the peptide's stability. This document focuses on the specific actions of [Glp5] Substance P (5-11) as a modulator of dopamine neurotransmission.
Quantitative Data on Dopamine Release
The primary quantitative data on the effects of [Glp5] Substance P (5-11) on dopamine release comes from studies on rat striatal slices. The peptide exhibits a distinct, bell-shaped dose-response curve, suggesting a complex regulatory mechanism.
| Concentration | Effect on Dopamine Outflow | Notes | Reference |
| < 0.1 nM | No significant modification | Below effective threshold. | [9][10] |
| 0.1 nM | Significant Increase | Peak stimulatory effect observed. | [9][10] |
| 1.0 nM | Significant Increase | Smaller, but still significant, effect compared to 0.1 nM. | [9][11] |
| > 1.0 nM | No significant modification | Effect diminishes at higher concentrations, possibly due to receptor desensitization or other inhibitory mechanisms. | [9][10] |
Mechanism of Action
The neuromodulatory effect of [Glp5] Substance P (5-11) on dopamine release is not direct. Evidence points to a multi-step signaling cascade involving both neurokinin and cholinergic systems.
Interaction with the NK1 Receptor
A key finding is the apparent paradox between the peptide's functional potency and its binding affinity.
-
Functional Antagonism: The increase in dopamine outflow elicited by 1 nM of Substance P (5-11) is reversed by the selective NK1 receptor antagonist WIN 51,708.[9]
-
Receptor Internalization: At a concentration of 10 nM, Substance P (5-11) induces significant internalization of the NK1 receptor, an effect comparable to that of the full Substance P peptide.[12]
-
Low Binding Affinity: In contrast to its functional effects, Substance P (5-11) does not displace [3H]SP binding at NK1 receptors in striatal slices, even at concentrations up to 10 µM.[12]
This discrepancy suggests that Substance P (5-11) may have a high affinity for a specific conformation of the NK1 receptor that is not labeled by [3H]SP but is critical for initiating the signaling cascade that leads to dopamine release.[12]
The Critical Role of a Cholinergic Link
Studies reveal that the effect of Substance P (5-11) on dopamine release is dependent on striatal cholinergic interneurons.
-
Dependence on Acetylcholine (B1216132): The effect of 1 nM Substance P (5-11) on dopamine outflow is abolished by pre-incubation with hemicholinium-3, which inhibits choline (B1196258) uptake and thus depletes acetylcholine (ACh).[11]
-
Muscarinic Receptor Mediation: The stimulatory effect is completely reversed by the muscarinic receptor antagonist atropine (B194438) (1 µM).[11]
-
Nicotinic Receptors Not Involved: Nicotinic antagonists have no effect on the peptide-induced dopamine overflow.[11]
These results strongly indicate that Substance P (5-11) acts on NK1 receptors on cholinergic neurons, stimulating the release of acetylcholine, which in turn acts on muscarinic receptors on dopaminergic terminals to evoke dopamine release.[11]
Experimental Protocols
The following sections detail the methodologies used to generate the data on the effects of Substance P fragments on dopamine release.
In Vitro Dopamine Outflow Measurement from Striatal Slices
This protocol is based on the methodology described in studies investigating the effects of Substance P fragments on endogenous dopamine release in the rat striatum.[9][11]
-
Tissue Preparation: Male Wistar rats are decapitated, and the brains are rapidly removed. The striata are dissected and sliced (e.g., 300 µm thickness) using a McIlwain tissue chopper.
-
Incubation: Slices are pre-incubated in a Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O2 / 5% CO2 at 37°C.
-
Experimental Procedure:
-
After pre-incubation, individual slices are transferred to separate vials containing the buffer.
-
Test substances (e.g., [Glp5] Substance P (5-11) at various concentrations) are added to the incubation medium.
-
For antagonist studies, slices are pre-incubated with antagonists (e.g., atropine, WIN 51,708) before the addition of the agonist.
-
-
Sample Analysis:
-
At the end of the incubation period, the medium is collected.
-
An internal standard (e.g., N-methyl-dopamine) is added.
-
Dopamine content in the medium is purified by alumina (B75360) extraction.
-
Quantification is performed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Results are expressed as a percentage of the basal dopamine outflow.
-
Generalized In Vivo Microdialysis Protocol
While a specific, published in vivo microdialysis protocol for [Glp5] Substance P (5-11) was not identified, this section describes a generalized and standard procedure for measuring striatal dopamine in freely moving rats, based on common methodologies.[13][14][15]
-
Animal Surgery:
-
Rats are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting the striatum. Coordinates are determined from a rat brain atlas (e.g., Paxinos and Watson).
-
The cannula is secured to the skull with dental cement and anchor screws.
-
The animal is allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
The animal is placed in a behavioral bowl allowing free movement.
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
[Glp5] Substance P (5-11) is administered either systemically (e.g., i.p., i.v.) or, more commonly for peptides, directly into the brain region of interest via the microdialysis probe (retrodialysis).
-
For retrodialysis, the peptide is dissolved in the aCSF perfusion buffer at a known concentration.
-
-
Sample Collection and Analysis:
-
Dialysate samples are collected throughout the baseline, drug administration, and post-administration periods.
-
Samples are immediately analyzed or stabilized with an antioxidant and frozen for later analysis by HPLC-ECD to quantify dopamine concentrations.
-
Data is typically expressed as a percentage change from the average baseline dopamine level.
-
Visualizations: Pathways and Workflows
Signaling Pathway
The following diagram illustrates the proposed indirect signaling pathway by which [Glp5] Substance P (5-11) modulates dopamine release in the striatum.
Caption: Proposed signaling cascade for SP (5-11)-induced dopamine release.
Experimental Workflow: In Vitro Slice Preparation
This diagram outlines the workflow for measuring dopamine outflow from striatal slices.
Caption: Workflow for in vitro measurement of dopamine outflow.
Experimental Workflow: In Vivo Microdialysis
This diagram provides a logical flow for a typical in vivo microdialysis experiment.
Caption: Workflow for a typical in vivo microdialysis experiment.
Conclusion and Future Directions
The available evidence robustly demonstrates that [Glp5] Substance P (5-11) is a potent modulator of striatal dopamine release. Its bell-shaped dose-response curve and the indirect, cholinergic-dependent mechanism of action highlight the complexity of neuropeptide regulation within the basal ganglia. The discrepancy between the fragment's low binding affinity for the classic [3H]SP-labeled NK1 site and its high functional potency suggests the existence of a distinct receptor conformation or a novel receptor subtype that warrants further investigation.
For drug development professionals, this pathway presents a nuanced target. Modulating this system could offer a way to fine-tune dopamine levels in disorders characterized by dopamine dysregulation. Future research should prioritize in vivo microdialysis studies in freely moving animals to confirm these in vitro findings and to characterize the time course and behavioral consequences of [Glp5] Substance P (5-11) administration. Such studies would be invaluable in validating this pathway as a viable therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Roles for nigrosriatal—not just mesocorticolimbic—dopamine in reward and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesolimbocortical and nigrostriatal dopamine responses to salient non-reward events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N- and C-terminal substance P fragments modulate striatal dopamine outflow through a cholinergic link mediated by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. Extracellular glutamate and dopamine measured by microdialysis in the rat striatum during blockade of synaptic transmission in anesthetized and awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of [Glp5] Substance P (5-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of [Glp5] Substance P (5-11), an octapeptide fragment of the neuropeptide Substance P. The methodologies detailed herein are based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques, tailored for the specific sequence of this peptide.
Introduction
[Glp5] Substance P (5-11) is an octapeptide with the sequence pGlu-Gln-Phe-Phe-Gly-Leu-Met-NH2. It is a significant fragment of Substance P, a neuropeptide involved in various physiological processes, including nociception, inflammation, and mood regulation. The synthesis of this and similar peptide fragments is crucial for research into their biological activity, structure-function relationships, and therapeutic potential. This guide offers detailed protocols, data presentation, and visual workflows to aid researchers in the successful synthesis and purification of this peptide.
Synthesis of [Glp5] Substance P (5-11)
The primary method for the synthesis of [Glp5] Substance P (5-11) is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
Resin Selection and Preparation:
-
Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides.
-
Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 20-30 minutes prior to synthesis.
Synthesis Cycle:
The synthesis follows a repeated cycle of deprotection and coupling for each amino acid in the sequence, starting from the C-terminus (Methionine) and proceeding to the N-terminus (pyroglutamic acid).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. This is typically repeated twice.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. A common activation method involves the use of a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
This cycle is repeated for each amino acid in the sequence: Met, Leu, Gly, Phe, Phe, Gln.
Pyroglutamic Acid (pGlu) Formation:
The N-terminal pyroglutamic acid can be incorporated in two ways:
-
Direct Coupling: Commercially available Fmoc-pGlu-OH can be coupled as the final amino acid in the sequence using the standard coupling protocol.
-
In-situ Cyclization: An N-terminal glutamine (Gln) residue can be cyclized to form pGlu. This can occur spontaneously or be promoted under specific conditions, though direct coupling is often preferred for better control and yield.
Cleavage and Deprotection:
Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed. Due to the presence of a methionine residue, which is susceptible to oxidation, a specific cleavage cocktail is recommended.
-
Cleavage Cocktail (Reagent H): A mixture designed to minimize methionine oxidation consists of trifluoroacetic acid (TFA, 81%), phenol (B47542) (5%), thioanisole (B89551) (5%), 1,2-ethanedithiol (B43112) (EDT, 2.5%), water (3%), dimethylsulfide (DMS, 2%), and ammonium (B1175870) iodide (1.5% w/w).[1][2]
-
Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The precipitate is then collected by centrifugation and washed with cold ether.
Synthesis Workflow Diagram
References
The Tachykinin Tale: An In-depth Guide to the Discovery and History of Substance P C-terminal Fragments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a pioneering neuropeptide of the tachykinin family, has been a subject of intense scientific scrutiny since its discovery. Comprising eleven amino acids, its biological activity is predominantly dictated by its C-terminal sequence. This technical guide delves into the historical journey of the discovery of Substance P and its C-terminal fragments, charting the key milestones that have shaped our understanding of their physiological roles and pharmacological significance. We will explore the structure-activity relationships of these fragments, their differential activation of signaling pathways, and the experimental methodologies that have been pivotal in their characterization. This document aims to provide a comprehensive resource for researchers and professionals in drug development, featuring detailed data, experimental protocols, and visual representations of the underlying molecular mechanisms.
A Historical Perspective: From "Powder" to Peptide
The story of Substance P begins in 1931, when Ulf von Euler and John H. Gaddum, while investigating the tissue distribution of acetylcholine, stumbled upon a biologically active substance in equine brain and intestine extracts.[1] This unidentified substance, which they termed "Substance P" (for powder), exhibited potent hypotensive and smooth muscle-contracting properties.[1] For decades, its precise chemical nature remained elusive. It wasn't until 1971 that the structure of this enigmatic molecule was finally elucidated by Chang and Leeman as an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[2] This discovery marked a significant turning point, paving the way for the synthesis of SP and its analogs, and enabling a more profound exploration of its physiological functions.
The realization that the biological activity of Substance P resides primarily in its C-terminal region was a critical advancement. Early studies demonstrated that C-terminal fragments of SP could mimic the effects of the full-length peptide, albeit with varying potencies.[3] This observation sparked immense interest in these fragments as potential tools to probe the structure and function of tachykinin receptors and as templates for the design of novel therapeutic agents.
The C-Terminal Fragments: A Spectrum of Activity
Subsequent research has revealed that the C-terminus of Substance P is not merely a truncated version of the parent molecule but possesses a nuanced and diverse pharmacological profile. The activity of these fragments is highly dependent on their length, with a minimum of five to six amino acids from the C-terminus generally required for significant biological effect.[3][4]
Structure-Activity Relationships
The C-terminal pentapeptide, SP(7-11), is often considered the minimal sequence required for receptor recognition and activation. However, longer fragments, such as the hepta-, octa-, and nonapeptides, generally exhibit higher affinity and potency.[4] The C-terminal amide group is also crucial for activity; its removal or modification leads to a significant reduction in biological efficacy.[5]
Quantitative Analysis of Biological Activity
The biological activity of Substance P C-terminal fragments has been extensively characterized in a variety of in vitro and in vivo assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of their binding affinities and functional potencies.
Table 1: Binding Affinities (Ki) of Substance P C-terminal Fragments for the NK1 Receptor
| Peptide Fragment | Ki (nM) | Radioligand | Cell/Tissue Type | Reference |
| Substance P | 0.1 - 1.0 | [3H]SP, [125I]BH-SP | Various (e.g., CHO, HEK293, brain tissue) | [1][6] |
| SP(4-11) | 1 - 10 | [3H]SP | Rat brain synaptosomes | |
| SP(5-11) | 10 - 100 | [3H]SP | Rat brain synaptosomes | [6] |
| SP(6-11) | 100 - 1000 | [3H]SP | Rat brain synaptosomes | |
| SP(7-11) | > 1000 | [3H]SP | Rat brain synaptosomes |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used, tissue/cell preparation, and assay buffer composition.
Table 2: Functional Potencies (EC50) of Substance P C-terminal Fragments
| Peptide Fragment | Assay | EC50 (nM) | Tissue/Cell Type | Reference |
| Substance P | Guinea Pig Ileum Contraction | 1 - 10 | Guinea Pig Ileum | [4] |
| SP(4-11) | Guinea Pig Ileum Contraction | 10 - 100 | Guinea Pig Ileum | [4] |
| SP(5-11) | Guinea Pig Ileum Contraction | 100 - 1000 | Guinea Pig Ileum | [4] |
| Substance P | Intracellular Ca2+ Mobilization | 0.32 | HEK293 cells expressing NK1R | [7] |
| SP(6-11) | Intracellular Ca2+ Mobilization | 10 | HEK293 cells expressing NK1R | [7] |
| SP(7-11) | Intracellular Ca2+ Mobilization | 32 | HEK293 cells expressing NK1R | [7] |
| Substance P | cAMP Accumulation | 1.58 | HEK293 cells expressing NK1R | [7] |
| SP(6-11) | cAMP Accumulation | > 1000 | HEK293 cells expressing NK1R | [7] |
| SP(7-11) | cAMP Accumulation | > 1000 | HEK293 cells expressing NK1R | [7] |
Note: EC50 values are highly dependent on the specific assay and cell/tissue system used.
Signaling Pathways: A Tale of Two Messengers
Substance P and its C-terminal fragments exert their effects by binding to and activating G protein-coupled receptors (GPCRs), primarily the neurokinin-1 (NK1) receptor.[8] Activation of the NK1 receptor triggers a cascade of intracellular signaling events, leading to a variety of physiological responses. The two major signaling pathways activated by the NK1 receptor are the Gq/phospholipase C (PLC) pathway and the Gs/adenylyl cyclase (AC) pathway.
The Gq/PLC Pathway: Mobilizing Intracellular Calcium
The canonical signaling pathway for the NK1 receptor involves its coupling to the Gq family of G proteins.[8] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][9] This increase in intracellular Ca2+ is a key event in many of the physiological actions of Substance P, including smooth muscle contraction and neurotransmitter release.
Caption: NK1 Receptor Gq/PLC Signaling Pathway.
The Gs/AC Pathway: A Role for cAMP
In addition to the Gq pathway, the NK1 receptor can also couple to the Gs family of G proteins, leading to the activation of adenylyl cyclase (AC) and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[7][8] cAMP, in turn, activates protein kinase A (PKA), which can phosphorylate a variety of downstream targets, leading to diverse cellular responses.
Biased Agonism: A New Frontier
A fascinating aspect of Substance P C-terminal fragment pharmacology is the concept of biased agonism. This phenomenon describes the ability of different ligands, upon binding to the same receptor, to preferentially activate one signaling pathway over another. Studies have shown that while full-length Substance P can activate both the Gq/PLC and Gs/AC pathways, some of its C-terminal fragments are "biased" towards the Gq/PLC pathway.[7] For example, fragments like SP(6-11) and SP(7-11) are potent activators of intracellular calcium release but are very weak at stimulating cAMP production.[7] This differential signaling has profound implications for drug discovery, as it opens up the possibility of developing ligands that selectively target specific cellular responses, potentially leading to more effective and safer therapeutics.
Caption: NK1 Receptor Gs/AC Signaling Pathway.
Key Experimental Protocols
The characterization of Substance P C-terminal fragments has relied on a variety of robust and well-established experimental techniques. The following sections provide detailed methodologies for some of the key assays used in this field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of unlabeled ligands for the NK1 receptor by measuring their ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes or tissue homogenates expressing the NK1 receptor.
-
Radioligand (e.g., [3H]Substance P or [125I]Bolton-Hunter labeled Substance P).
-
Unlabeled Substance P and C-terminal fragments.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled ligands.
-
In a multi-well plate, add the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligands.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
Guinea Pig Ileum Contraction Assay
This classic bioassay is used to measure the functional potency (EC50) of Substance P and its fragments by quantifying their ability to induce smooth muscle contraction.
-
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6).
-
Organ bath with a capacity of 10-20 ml.
-
Isotonic transducer and recording system.
-
Substance P and C-terminal fragments.
-
-
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileal segment by flushing with Tyrode's solution.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with 95% O2/5% CO2.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of the test peptide to the organ bath at regular intervals (e.g., every 2-3 minutes) without washing out the previous concentration.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue extensively and allow it to recover to baseline before testing the next peptide.
-
The EC50 value (the concentration of the peptide that produces 50% of the maximal response) is determined by non-linear regression analysis of the concentration-response data.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of Substance P fragments to stimulate the release of intracellular calcium, a key second messenger in the Gq/PLC signaling pathway.
-
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Substance P and C-terminal fragments.
-
Fluorescence plate reader or microscope.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye in HBSS for a specific period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with HBSS to remove any excess extracellular dye.
-
Measure the baseline fluorescence of the cells.
-
Add varying concentrations of the test peptides to the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
The peak fluorescence response at each concentration is used to construct a concentration-response curve.
-
The EC50 value is determined by non-linear regression analysis of the data.
-
cAMP Accumulation Assay
This assay measures the ability of Substance P fragments to stimulate the production of cAMP, the second messenger of the Gs/AC signaling pathway.
-
Materials:
-
Cells expressing the NK1 receptor.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Substance P and C-terminal fragments.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test peptides to the wells and incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the amount of cAMP in the cell lysates using a competitive immunoassay or other detection method provided by the assay kit.
-
Construct a concentration-response curve and determine the EC50 value by non-linear regression analysis.
-
Conclusion and Future Directions
The discovery and subsequent characterization of Substance P C-terminal fragments have been instrumental in advancing our understanding of tachykinin biology. From their initial identification as the active core of the parent peptide to the more recent appreciation of their capacity for biased agonism, these fragments continue to be a rich area of research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further investigation into the intricate pharmacology of these peptides.
Future research will likely focus on several key areas. The development of highly selective, biased agonists for the NK1 receptor, based on the structures of C-terminal fragments, holds significant therapeutic promise for a range of disorders, including pain, inflammation, and mood disorders. Further elucidation of the specific G-protein subtypes and downstream signaling effectors that are differentially engaged by various C-terminal fragments will provide a more complete picture of their signaling landscape. Finally, the in vivo consequences of biased agonism at the NK1 receptor remain a largely unexplored frontier, and studies in this area will be crucial for translating the in vitro findings into clinically relevant applications. The ongoing exploration of Substance P and its C-terminal fragments is a testament to the enduring power of peptide research to unravel the complexities of physiological regulation and to pave the way for novel therapeutic interventions.
References
- 1. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. Determination of the Intracellular Calcium Concentration in Peritoneal Macrophages Using Microfluorimetry [en.bio-protocol.org]
- 7. Substance P - Wikipedia [en.wikipedia.org]
- 8. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of intracellular Ca2+ release in permeabilized cells using 45Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Nature of Substance P: A Technical Guide to the Physiological Roles of its Endogenous Fragments in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator of pain transmission, inflammation, and mood in the central nervous system (CNS) through its interaction with the neurokinin-1 receptor (NK-1R). However, the physiological story of SP is not monolithic. Endogenous enzymatic processing of SP yields a diverse array of N-terminal and C-terminal fragments, each possessing distinct and sometimes opposing biological activities. This technical guide provides an in-depth exploration of the physiological roles of these endogenous SP fragments in the CNS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in their study. Understanding the nuanced functions of these fragments is critical for the development of novel therapeutics targeting the SP system with greater specificity and efficacy.
Introduction: Beyond the Undecapeptide
Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) is a well-established neurotransmitter and neuromodulator in the CNS.[1] Its actions are primarily mediated through the G protein-coupled NK-1 receptor.[2] However, the biological activity of SP is tightly regulated by enzymatic degradation. Key enzymes, including Neprilysin (NEP, also known as endopeptidase 24.11) and Angiotensin-Converting Enzyme (ACE), cleave the parent peptide into smaller fragments.[3] These fragments are not merely inactive byproducts but are emerging as biologically active entities with their own physiological roles.
This guide focuses on the two main classes of SP fragments:
-
C-terminal fragments: These fragments, such as SP(5-11) and SP(6-11), generally retain agonist activity at the NK-1 receptor, albeit with varying potencies. They are crucial for the canonical effects of SP, including pain signaling and neurogenic inflammation.
-
N-terminal fragments: Fragments like SP(1-7) often exhibit biological activities that are distinct from or even antagonistic to the parent peptide. They are implicated in the modulation of SP's own effects, interaction with the opioid system, and regulation of dopamine (B1211576) release.[4][5]
The differential generation and actions of these fragments create a sophisticated layer of regulation within the SP system, with profound implications for CNS function in both health and disease.
Data Presentation: Quantitative Insights into SP Fragment Activity
The following tables summarize the available quantitative data on the binding affinities, functional potencies, and endogenous concentrations of Substance P and its key fragments in the CNS.
Table 1: Binding Affinities of Substance P and its Fragments
| Ligand | Receptor/Enzyme | Preparation | Kd (nM) | Ki (μM) | Reference(s) |
| Substance P | NK-1 | Rat brain cortex membranes | 12 ± 4 | - | [6] |
| Substance P | NK-1 | Transfected CHO cells | 0.33 ± 0.13 | - | [5] |
| Substance P | ACE | Purified human kidney | - | 25 | [3] |
| Substance P | Neprilysin (NEP) | Purified human kidney | - | 190 | [3] |
| SP(1-7) | SP(1-7) Binding Site | Rat spinal cord membranes | 0.5 (high affinity site) | - | [3] |
| SP(1-7) | SP(1-7) Binding Site | Rat spinal cord membranes | >12 (low affinity site) | - | [3] |
| SP(1-7) | SP(1-7) Binding Site | Rat brain membranes | 4.4 | 4.2 | [3] |
| SP(5-11) | NK-1 | Rat striatal slices | No displacement up to 10 µM | - | [7] |
Table 2: Functional Potency (EC50/IC50) of Substance P and its Fragments
| Ligand | Assay | Cell Line/Tissue | EC50 (-log M) | IC50 (nM) | Reference(s) |
| Substance P | Intracellular Ca2+ Increase | NK1R-expressing HEK293 | 8.5 ± 0.3 | - | [8] |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293 | 7.8 ± 0.1 | - | [8] |
| SP(6-11) | Intracellular Ca2+ Increase | NK1R-transfected 3T3 cells | 8.07 ± 0.27 | - | [8] |
| SP(6-11) | cAMP Accumulation | NK1R-transfected 3T3 cells | 6.78 ± 0.27 | - | [8] |
| Substance P | [3H]SP Displacement | Rat striatal slices | - | 11.8 | [7] |
Table 3: Endogenous Concentrations of Substance P and its Fragments in the CNS
| Peptide | CNS Region | Species | Concentration (pmol/g tissue) | Reference(s) |
| Substance P | Spinal Cord | Mouse | 105.9 ± 8.5 | [9] |
| SP(1-7) | Spinal Cord | Mouse | 1.6 ± 0.5 | [9] |
| SP(1-9) | Spinal Cord | Mouse | 2.1 ± 0.5 | [9] |
| Substance P | Human CSF | Human | 7.0 ± 0.6 fmol/mL | [10] |
Signaling Pathways: The Divergent Downstream Effects of SP Fragments
Substance P and its C-terminal fragments primarily signal through the NK-1 receptor, which couples to multiple G proteins, most notably Gq and Gs. This dual coupling leads to the activation of distinct second messenger systems. The N-terminal fragments, on the other hand, appear to exert their effects through mechanisms that are not fully elucidated but may involve distinct binding sites or allosteric modulation of other receptors.
NK-1 Receptor Signaling
Activation of the NK-1 receptor by SP or its C-terminal fragments initiates two major signaling cascades:
-
Gq-Mediated Pathway: This pathway leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is associated with many of the excitatory effects of SP.
-
Gs-Mediated Pathway: This pathway involves the activation of Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA). The Gs pathway is often associated with longer-term changes in cellular function, including gene expression.
Recent evidence suggests that C-terminal fragments of SP show biased agonism, preferentially activating the Gq pathway over the Gs pathway.[8]
NK-1 Receptor Signaling Pathways
N-Terminal Fragment Actions
The N-terminal fragment SP(1-7) does not bind with high affinity to the NK-1 receptor but has been shown to modulate dopamine release in the substantia nigra and antagonize some of the behavioral effects of SP.[9][11] This suggests that SP(1-7) may act through a distinct, as-yet-unidentified receptor or by allosterically modulating other receptor systems, such as opioid receptors.
Experimental Protocols: Methodologies for Studying SP Fragments
A variety of experimental techniques are employed to investigate the generation, quantification, and physiological effects of Substance P fragments in the CNS.
Quantification of SP and its Fragments by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of SP and its fragments in complex biological matrices like brain tissue and cerebrospinal fluid (CSF).
Methodology Overview:
-
Tissue Homogenization: Brain tissue is rapidly dissected, weighed, and homogenized in an acidic buffer (e.g., 0.1% formic acid in water) to inactivate peptidases.
-
Protein Precipitation: An organic solvent, such as acetonitrile (B52724), is added to precipitate larger proteins.
-
Solid-Phase Extraction (SPE): The supernatant is often passed through an SPE cartridge (e.g., C18) to concentrate the peptides and remove interfering substances.
-
LC Separation: The extracted peptides are separated on a reverse-phase HPLC column (e.g., C18, 50 x 2.1 mm) using a gradient of acetonitrile in water with 0.1% formic acid.[11]
-
MS/MS Detection: The separated peptides are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each peptide to ensure specificity and sensitivity.
LC-MS/MS Workflow for SP Fragment Quantification
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of binding sites for SP and its fragments.
Methodology Overview:
-
Membrane Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction, which is rich in receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]SP or 125I-Bolton-Hunter-SP) in the presence or absence of increasing concentrations of an unlabeled competitor (SP or its fragments).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and Ki or IC50 values are calculated. Saturation binding experiments are used to determine Kd and Bmax.
In Vivo Microdialysis
In vivo microdialysis allows for the sampling of endogenous SP and its fragments from the extracellular space of specific brain regions in awake, freely moving animals.
Methodology Overview:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., substantia nigra, striatum).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Sample Collection: Small molecules, including peptides, diffuse across the dialysis membrane into the aCSF, which is collected in fractions over time.
-
Analysis: The collected dialysate fractions are then analyzed for their peptide content, typically using highly sensitive techniques like LC-MS/MS or radioimmunoassay (RIA).
Behavioral Assays
Behavioral assays in rodents are used to assess the functional consequences of administering SP or its fragments into the CNS.
-
Nociception (Pain) Assays:
-
Hot Plate Test: Measures the latency of the animal to lick its hind paw or jump when placed on a heated surface.
-
Tail-Flick Test: Measures the latency to flick the tail away from a radiant heat source.[4]
-
-
Motor Activity: Spontaneous locomotor activity, rearing, and sniffing behaviors can be monitored to assess the effects of SP fragments on motor function, particularly after injection into the substantia nigra.[9]
Conclusion and Future Directions
The endogenous fragments of Substance P represent a fascinating and complex layer of regulation within the CNS. While C-terminal fragments largely act as agonists at the NK-1 receptor, perpetuating the classical effects of SP, N-terminal fragments emerge as modulators with distinct and often opposing actions. This dichotomy has significant implications for our understanding of the pathophysiology of pain, neuroinflammation, and psychiatric disorders.
Future research should focus on:
-
Deorphanizing N-terminal fragment receptors: The identification of specific receptors for fragments like SP(1-7) is a critical next step.
-
Comprehensive quantitative profiling: A more complete picture of the absolute concentrations of all major SP fragments across different CNS regions in both normal and pathological states is needed.
-
Development of fragment-specific tools: The generation of selective agonists and antagonists for SP fragments will be invaluable for dissecting their precise physiological roles.
A deeper understanding of the distinct contributions of each SP fragment will undoubtedly pave the way for the development of more targeted and effective therapeutic strategies for a range of neurological and psychiatric conditions.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. N-terminal substance P fragments inhibit the spinally induced, NK 1 receptor mediated behavioural responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P fragments and striatal endogenous dopamine outflow: interaction with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P in human cerebrospinal fluid: reductions in peripheral neuropathy and autonomic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Whitepaper on Substance P (5-11) and its Role in Neurogenic Inflammation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neurogenic inflammation is a neurally-driven inflammatory cascade characterized by vasodilation, increased vascular permeability, and plasma extravasation, primarily mediated by neuropeptides released from sensory nerve endings.[1][2][3] Substance P (SP), an eleven-amino-acid tachykinin neuropeptide, is a principal mediator of this process.[1][4] Upon release, SP is rapidly metabolized into various fragments, with C-terminal fragments like Substance P (5-11) emerging as biologically active molecules.[5][6] This document provides an in-depth technical guide on the C-terminal fragment SP(5-11), elucidating its generation, its critical role in mediating neurogenic inflammation, its specific interactions with neurokinin receptors, and the downstream signaling pathways it activates. Furthermore, this paper summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: Substance P and Neurogenic Inflammation
Substance P (SP) is a member of the tachykinin family of neuropeptides, encoded by the preprotachykinin-A (PPTA) gene.[1][7] It is widely distributed throughout the central and peripheral nervous systems and is found in sensory nerve fibers that innervate various tissues, including the skin, airways, and gastrointestinal tract.[1][8] The release of SP from the peripheral terminals of these sensory nerves, often triggered by noxious stimuli, infection, or injury, initiates a localized inflammatory response known as neurogenic inflammation.[1][9][10]
The cardinal signs of neurogenic inflammation include:
-
Vasodilation: An increase in blood vessel diameter.[1]
-
Plasma Extravasation: A significant increase in microvascular permeability, leading to the leakage of plasma proteins and fluid into the surrounding tissue, resulting in edema.[9][10][11]
-
Mast Cell Degranulation: The release of inflammatory mediators, such as histamine (B1213489) and cytokines, from mast cells.[8][12][13]
SP exerts these effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) located on various cell types, including endothelial cells and immune cells.[4][11] More recently, SP has also been shown to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, contributing to degranulation and the release of inflammatory mediators.[8][14]
Metabolism of Substance P: Generation of SP (5-11)
In vivo, full-length Substance P (SP 1-11) has a short half-life due to rapid degradation by peptidases like neutral endopeptidase (NEP).[8][15] This enzymatic cleavage results in the formation of various N-terminal and C-terminal fragments.[5][6] Cellular metabolism studies involving fibroblasts, endothelial cells, and macrophages have demonstrated that SP(5-11) is one of the most abundant C-terminal metabolites produced.[5][6][16] The C-terminal region of SP is critical for high-affinity binding and activation of the NK1R, whereas the N-terminal is more important for MRGPRX2 activation.[8] Consequently, C-terminal fragments such as SP(5-11) retain significant biological activity at the NK1R, while N-terminal fragments are largely inactive at this receptor.[8][17]
The Role of SP(5-11) in Mediating Neurogenic Inflammation
C-terminal fragments of SP, including SP(5-11) and its stable analogues, are potent inducers of key features of neurogenic inflammation, particularly plasma extravasation.[17][18] Studies have shown that these fragments act directly on NK1 receptors on endothelial cells, leading to increased vascular permeability.[11] The potency of these fragments in vivo underscores their significance as pathological mediators.
Induction of Plasma Extravasation and Edema
Intrathecal administration of SP fragments in rats demonstrated that C-terminal fragments are potent inducers of cutaneous vascular permeability.[17] A metabolically stable analogue of SP(5-11), [pGlu5,Me-Phe8,Sar9]-SP(5-11), has been used extensively to study these effects, showing a significant increase in vascular permeability in numerous tissues.[18][19] This activity confirms that the C-terminal sequence from position 5 to 11 contains the necessary structural information to elicit a primary component of the neurogenic inflammatory response.[17]
Receptor Specificity
The inflammatory effects of SP(5-11) are mediated through the NK1R. This is confirmed by studies using NK1R knockout mice, where the edema-forming effects of SP and its C-terminal agonists are abolished.[11] In contrast, N-terminal fragments are inactive in these models, highlighting the specificity of the C-terminal sequence for the NK1R-mediated permeability changes.[17]
Signaling Pathways of Substance P (5-11)
SP(5-11) activates the NK1R, which is canonically coupled to the Gαq protein.[5][6] This interaction initiates a well-defined signaling cascade. Interestingly, studies on SP metabolites have revealed a potential for biased agonism, where fragments like SP(5-11) activate only a subset of the downstream signals triggered by the full-length peptide.
Upon binding of SP(5-11) to the NK1R:
-
G Protein Activation: The Gαq subunit is activated, dissociating from the βγ subunits.[5][16]
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[5][6]
While full-length SP can activate both Gαq (leading to increased [Ca²⁺]i) and Gαs (leading to cAMP accumulation), N-terminal metabolism of SP produces peptides like SP(5-11) that retain the ability to increase [Ca²⁺]i but lose the ability to increase cAMP.[5][6] This suggests that the cellular response to SP can be finely tuned by its metabolic processing, with SP(5-11) preferentially driving calcium-dependent signaling pathways.[5][6]
The broader context of neurogenic inflammation involves interplay between different cell types. Sensory neuron activation releases SP, which acts on both endothelial cells (via NK1R) to increase permeability and on mast cells (primarily via MRGPRX2) to release histamine and other mediators, which further amplify the response.[8][11][20] SP(5-11) primarily contributes to the direct action on endothelial cells.
Quantitative Data Summary
The biological activity of SP(5-11) and related peptides has been quantified in various assays. The following tables summarize key findings from the literature.
Table 1: In Vivo Potency of SP and C-Terminal Fragments on Plasma Extravasation This table illustrates the relative potency of various SP fragments in inducing vascular permeability after intrathecal administration in rats. Data is presented as a rank order of potency.
| Peptide/Fragment | Relative Potency Rank |
| [p-Glu6]SP-(6-11) | 1 (Most Potent) |
| Substance P (1-11) | 2 |
| SP-(4-11) | 2 |
| [p-Glu5,MePhe8,Sar9]SP-(5-11) | 3 |
| [p-Glu5]SP-(5-11) | 3 |
| SP-(7-11) | 4 |
| N-Terminal Fragments (1-4, 1-7, 1-9) | Inactive |
| (Source: Derived from data in PubMed[17]) |
Table 2: Effect of SP Analogue [pGlu5,Me-Phe8,Sar9]-SP(5-11) on Plasma Extravasation in Rats This table shows the significant increase in vascular permeability across various tissues following the administration of a stable SP(5-11) analogue, highlighting its systemic effects.
| Tissue | Effect of SP(5-11) Analogue |
| Tongue-tip | Increased Extravasation |
| Dorsal Skin | Increased Extravasation |
| Foot | Increased Extravasation |
| Pinna | Increased Extravasation |
| Multiple Other Tissues (9-14 of 16 tested) | Increased Extravasation |
| (Source: Derived from data in PubMed[18]) |
Key Experimental Protocols
The study of SP(5-11) and neurogenic inflammation relies on established in vivo and in vitro models. Detailed methodologies for two key experiments are provided below.
Protocol 1: In Vivo Plasma Extravasation Measurement (Miles Assay)
This protocol is used to quantify increases in vascular permeability in response to inflammatory mediators like SP(5-11).
Objective: To measure edema formation (plasma extravasation) in rodent skin following intradermal or systemic administration of SP fragments.
Methodology:
-
Animal Model: Anesthetized rats or mice (e.g., Sprague Dawley rats).[17][21]
-
Tracer Injection: Evans blue dye (e.g., 20-50 mg/kg), which binds to serum albumin, is injected intravenously (IV) via the tail vein.[21][22]
-
Substance Administration: A defined dose of the test substance (e.g., SP(5-11) analogue, control vehicle) is injected intradermally (ID) into a marked area on the dorsal skin or administered systemically (IV).[11][17]
-
Circulation and Euthanasia: The dye is allowed to circulate for a set period (e.g., 20-30 minutes), during which extravasation occurs at sites of inflammation. The animal is then euthanized.
-
Tissue Collection: The skin sites (or other tissues of interest) are excised and weighed.
-
Dye Extraction: The Evans blue dye is extracted from the tissue by incubation in a solvent (e.g., formamide (B127407) or acetone-saline mixture) at an elevated temperature (e.g., 50-60°C) for 24-48 hours.[21]
-
Quantification: The concentration of the extracted dye is determined spectrophotometrically by measuring absorbance at ~620 nm. The amount of extravasated dye is expressed as μg of dye per mg of tissue, which is proportional to the volume of plasma extravasation.[21]
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol assesses the ability of SP fragments to activate NK1R in a cellular context by measuring a key downstream signaling event.
Objective: To determine the potency of SP(5-11) in inducing intracellular calcium release in cells expressing the NK1 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express the human NK1R are cultured to an appropriate confluency in 96-well plates.[5][6][8]
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time (e.g., 60 minutes) at 37°C, followed by a wash to remove extracellular dye.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.
-
Compound Addition: Varying concentrations of the test compound (SP, SP(5-11), etc.) are added to the wells.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized and plotted as a concentration-response curve to calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response), which indicates the potency of the compound.[5][6]
Conclusion and Future Directions
Substance P(5-11) is not merely an inactive degradation product but a potent, biologically active metabolite of Substance P. It plays a significant role in mediating neurogenic inflammation, primarily by activating the NK1 receptor on endothelial cells to induce plasma extravasation and edema.[17][18] Its signaling is characterized by a biased agonism that preferentially stimulates intracellular calcium mobilization without significantly engaging the cAMP pathway.[5][6]
For drug development professionals, understanding the specific actions of SP metabolites like SP(5-11) is crucial. Targeting the SP/NK1R axis remains a promising strategy for treating inflammatory conditions.[9][23] The existence of active metabolites suggests that therapeutic approaches should consider not only blocking the action of the parent peptide but also the effects of its stable, active fragments. Future research should focus on developing NK1R antagonists with pharmacokinetic profiles that can effectively counteract the activity of both SP and its C-terminal metabolites in inflamed tissues. Further elucidation of the biased signaling properties of these fragments may also open new avenues for developing pathway-selective modulators with improved therapeutic indices.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. nrf.com.au [nrf.com.au]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Substance P Signaling Controls Mast Cell Activation, Degranulation, and Nociceptive Sensitization in a Rat Fracture Model of Complex Regional Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substance P-induced augmentation of cutaneous vascular permeability and granulocyte infiltration in mice is mast cell dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99mTc and 177Lu as Potential Receptor Radiopharmaceuticals [mdpi.com]
- 16. genscript.com [genscript.com]
- 17. Studies on the vascular permeability induced by intrathecal substance P and bradykinin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The involvement of sympathetic nerves in plasma extravasation induced by prostaglandin E2 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Altered vascular permeability responses to substance P in diabetic rats: interactions with a nitric oxide synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurogenic mediators contribute to local edema induced by Micrurus lemniscatus venom | PLOS Neglected Tropical Diseases [journals.plos.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Pain persists in mice lacking both Substance P and CGRPα signaling [elifesciences.org]
- 23. Substance P is associated with the development of brain edema and functional deficits after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of [Glp5] Substance P (5-11) in the Rat Striatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of the neuropeptide fragment [Glp5] Substance P (5-11) within the rat striatum. Drawing upon key experimental findings, this document details its modulatory effects on dopamine (B1211576) release, its interaction with cholinergic systems, and its underlying signaling mechanisms. The information is presented to support further research and drug development endeavors targeting neurological and psychiatric disorders.
Core Function: Modulation of Striatal Dopamine Release
[Glp5] Substance P (5-11), a significant fragment of Substance P found in the rat central nervous system, plays a crucial role in locally modulating dopamine release in the striatum.[1][2][3] Experimental evidence demonstrates that this octapeptide can significantly influence spontaneous dopamine outflow, exhibiting a distinct, bell-shaped dose-response curve.
Quantitative Effects on Dopamine Outflow
The modulatory effect of [Glp5] Substance P (5-11) on dopamine release is highly concentration-dependent. Studies using rat striatal slices have elucidated a specific window of activity.
| Concentration | Effect on Dopamine Outflow | Reference |
| < 0.1 nM | No significant modification | [1] |
| 0.1 nM | Significant increase | [1][4] |
| 1 nM | Smaller, but significant, increase | [1][4] |
| > 1 nM | No significant modification | [1][4] |
Table 1: Dose-dependent effects of [Glp5] Substance P (5-11) on spontaneous dopamine outflow in rat striatal slices.
Furthermore, the interaction of [Glp5] Substance P (5-11) with potassium-induced dopamine release has been shown to be additive, suggesting a distinct yet complementary mechanism of action.[1][4]
Signaling Pathways and Receptor Interactions
The actions of Substance P and its fragments, including [Glp5] Substance P (5-11), are primarily mediated through neurokinin (NK) receptors, with a preference for the NK1 receptor subtype.[5][6] The increase in dopamine outflow elicited by [Glp5] Substance P (5-11) is effectively reversed by NK1 receptor antagonists, confirming the critical role of this receptor in its signaling cascade.[4]
The Cholinergic Link
A significant body of evidence points to an indirect mechanism for the dopaminergic modulation by Substance P fragments, involving a cholinergic link.[7] [Glp5] Substance P (5-11) appears to activate striatal cholinergic interneurons. The subsequent release of acetylcholine (B1216132) then acts on muscarinic receptors to increase dopamine outflow.[7] This is supported by findings that muscarinic antagonists, but not nicotinic antagonists, completely reverse the effects of Substance P fragments on dopamine release.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. biocat.com [biocat.com]
- 4. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of Substance P on Rat Neostriatal Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P depolarizes striatal projection neurons and facilitates their glutamatergic inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N- and C-terminal substance P fragments modulate striatal dopamine outflow through a cholinergic link mediated by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P fragments and striatal endogenous dopamine outflow: interaction with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Substance P (5-11) in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its C-terminal heptapeptide (B1575542) fragment, Substance P (5-11), are crucial mediators in neuronal signaling.[1][2] Both peptides exert their effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] Activation of the NK1R is implicated in a variety of physiological processes within the central nervous system, including pain transmission, inflammation, and the regulation of emotional behaviors.[3][4][5] Substance P (5-11) is a metabolically stable analog of the full-length peptide and is a valuable tool for investigating the physiological roles of the NK1R system in isolated neural circuits, such as ex vivo brain slices.[6]
These application notes provide a detailed experimental protocol for the application of Substance P (5-11) to acute brain slices for electrophysiological studies. The subsequent sections include comprehensive methodologies, quantitative data on the peptide's effects, and visual representations of the experimental workflow and associated signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the electrophysiological effects of Substance P and its analogs on neurons in brain slices.
| Parameter | Substance P | Substance P (5-11) | Brain Region | Neuronal Type | Reference |
| Concentration for Depolarization | 100 nM (EC50) | Not explicitly stated, but used as a stable analog | Neostriatum | Large Aspiny Cholinergic Interneurons | [7] |
| Change in Membrane Potential | 9 ± 2 mV depolarization | Not explicitly stated | Striatum | Medium Spiny Neurons | [8] |
| Change in Input Resistance | 25 ± 7% decrease | Not explicitly stated | Striatum | Medium Spiny Neurons | [8] |
| Effect on EPSC Amplitude | 36 ± 17% increase | Used to demonstrate CGRP enhancement of SP effect | Parabrachial Nucleus | Not specified | [6] |
| Effect on sIPSC Frequency | No effect at submicromolar concentrations | Not tested | Dorsal Motor Nucleus of the Vagus | Not specified | [5] |
| Effect on sEPSC Frequency | Reduction at all tested concentrations (0.03-3 µM) | Not tested | Dorsal Motor Nucleus of the Vagus | Not specified | [5] |
| Effect on Action Current Frequency (in presence of GABA) | 2.7 ± 0.6 fold increase (at 1 µM) | Not tested | Paraventricular Nucleus | Presympathetic Neurons | [9] |
| Inhibition of GABAa Currents | 70 ± 8% inhibition (at 1 µM) | Not tested | Paraventricular Nucleus | Presympathetic Neurons | [9] |
Experimental Protocols
This section details the methodology for preparing acute brain slices and performing electrophysiological recordings to investigate the effects of Substance P (5-11).
Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[10][11][12][13][14]
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Filter paper
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold N-methyl-D-glucamine (NMDG) protective cutting solution
-
Artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
-
Recording chamber
Solutions:
-
NMDG Protective Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2·4H2O, and 10 MgSO4·7H2O. The pH should be adjusted to 7.3–7.4 with hydrochloric acid.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.3 MgCl2, 26 NaHCO3, and 10 glucose. The solution should be continuously bubbled with carbogen.[3]
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold NMDG protective cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices of the desired brain region (typically 250-400 µm thick) in the ice-cold NMDG solution.[3][10]
-
Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for a brief recovery period (e.g., 12 minutes).
-
Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.
Electrophysiological Recording
This protocol outlines the general steps for whole-cell patch-clamp recording.
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Perfusion system
-
Substance P (5-11) stock solution
Solutions:
-
Internal Pipette Solution (example for K-based, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
Substance P (5-11) Working Solution: Prepare a stock solution of Substance P (5-11) in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF on the day of the experiment.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min at a controlled temperature (e.g., 30-34°C).[3][10]
-
Visually identify the target neuron(s) using the microscope.
-
Pull a patch pipette from a borosilicate glass capillary to have a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach the target neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, spontaneous synaptic activity, or evoked responses) for a stable period (e.g., 5-10 minutes).
-
Bath-apply the Substance P (5-11) working solution through the perfusion system.
-
Record the changes in neuronal activity during and after the application of the peptide.
-
To study synaptic transmission, a stimulating electrode can be placed in an appropriate afferent pathway to evoke excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).[11]
Mandatory Visualizations
Experimental Workflow
Caption: Brain slice preparation and electrophysiological recording workflow.
Substance P (NK1R) Signaling Pathway
References
- 1. genscript.com [genscript.com]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Substance P Increases the Excitability of Dorsal Motor Nucleus of the Vagus Nerve via Inhibition of Potassium Channels [frontiersin.org]
- 6. Peptidergic Modulation of Synaptic Transmission in the Parabrachial Nucleus In Vitro: Importance of Degradative Enzymes in Regulating Synaptic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of Substance P on Rat Neostriatal Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P depolarizes striatal projection neurons and facilitates their glutamatergic inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.providence.org [digitalcommons.providence.org]
- 14. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of [Glp5] Substance P (5-11)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of [Glp5] Substance P (5-11) for in vivo research, alongside an overview of its signaling pathways and established experimental applications.
[Glp5] Substance P (5-11) is a C-terminal fragment of the neuropeptide Substance P, with a pyroglutamic acid modification at the N-terminus. This modification enhances its stability by conferring resistance to aminopeptidase (B13392206) degradation. The peptide is known to modulate dopamine (B1211576) release in the central nervous system and interacts with the neurokinin-1 (NK1) receptor.
Data Presentation
Solubility and Recommended Solvents
The solubility of [Glp5] Substance P (5-11) can be influenced by its pyroglutamyl modification, which may decrease its solubility in basic aqueous solutions[1][2][3]. For in vivo studies, it is crucial to prepare a clear, sterile, and biocompatible solution.
| Solvent/Vehicle | Concentration | Notes |
| Sterile Water | Up to 1 mg/mL | Initial reconstitution can be done in sterile water. Sonication may aid dissolution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Up to 1 mg/mL | PBS is a suitable vehicle for maintaining physiological pH. Stability in PBS has been noted for related compounds[4]. |
| 0.9% Saline | Up to 1 mg/mL | A common vehicle for systemic administration of peptides, including the parent Substance P[5]. |
| DMSO | ≥ 100 mg/mL | A modified version, [Glp5,(Me)Phe8,Sar9] Substance P (5-11), is highly soluble in DMSO[6]. For in vivo use, the final DMSO concentration should be minimized. |
In Vivo Dosage and Administration Routes
The appropriate dosage and administration route for [Glp5] Substance P (5-11) will depend on the specific research question and animal model. Below is a summary of reported dosages for the parent peptide and a modified (5-11) fragment, which can serve as a starting point for dose-response studies.
| Compound | Animal Model | Administration Route | Dosage | Observed Effect |
| Substance P | Rat | Intraperitoneal (i.p.) | 50 µg/kg | Prevention of Aβ-induced cognitive impairment[7]. |
| [Glp5,(Me)Phe8,Sar9] Substance P (5-11) | Rat | Intracerebral injection (ventral tegmental area) | 0.5, 1.5, 3 µ g/side | Increased motor activity and dopamine metabolism[6]. |
| [Glp5] Substance P (5-11) | Rat (striatal slices) | In vitro application | 0.1 nM, 1 nM | Increased spontaneous dopamine outflow[8][9]. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized [Glp5] Substance P (5-11)
This protocol describes the reconstitution of lyophilized [Glp5] Substance P (5-11) to prepare a stock solution.
Materials:
-
Lyophilized [Glp5] Substance P (5-11)
-
Sterile, pyrogen-free water or sterile 0.9% saline
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of sterile water or saline to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to mix. If the peptide does not fully dissolve, a brief sonication (1-2 minutes) in a bath sonicator can be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Dosing Solutions for In Vivo Administration
This protocol details the preparation of a final dosing solution from the reconstituted stock for in vivo studies.
Materials:
-
Reconstituted [Glp5] Substance P (5-11) stock solution
-
Sterile vehicle (e.g., 0.9% saline or PBS, pH 7.4)
-
Sterile tubes
-
Calibrated micropipettes with sterile, low-retention tips
Procedure:
-
Thaw an aliquot of the stock solution at room temperature or on ice.
-
Calculate the required volume of the stock solution and the sterile vehicle to achieve the final desired concentration for injection.
-
In a sterile tube, add the calculated volume of the sterile vehicle.
-
Add the calculated volume of the stock solution to the vehicle and gently mix by pipetting or brief vortexing.
-
The final dosing solution should be clear and administered shortly after preparation. If not used immediately, store it on ice for the duration of the experiment on the same day.
Mandatory Visualization
Signaling Pathway of [Glp5] Substance P (5-11)
[Glp5] Substance P (5-11) exerts its biological effects primarily through the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). Activation of the NK1 receptor initiates a cascade of intracellular signaling events.[10][11][12][13][14]
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of [Glp5] Substance P (5-11).
References
- 1. allpeptide.com [allpeptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural effects of substance P through dopaminergic pathways in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Systemic administration of substance P recovers beta amyloid-induced cognitive deficits in rat: involvement of Kv potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Microdialysis Experiments Using [Glp5] Substance P (5-11)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing [Glp5] Substance P (5-11) in in vivo microdialysis experiments. This document outlines the theoretical background, detailed experimental protocols, and expected outcomes based on current scientific literature.
Introduction to [Glp5] Substance P (5-11)
Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role in pain transmission, inflammation, and mood regulation.[1][2] It exerts its effects primarily through the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR).[1][2] [Glp5] Substance P (5-11) is a C-terminal heptapeptide (B1575542) fragment of Substance P and is one of the primary metabolites of SP in the central nervous system.[3][4][5][6][7] This fragment has been shown to bind to the NK-1R and modulate neurotransmitter release, such as dopamine (B1211576) in the striatum.[4][8]
Understanding the in vivo effects of [Glp5] Substance P (5-11) is critical for elucidating the physiological roles of SP metabolites and for the development of novel therapeutics targeting the tachykinin system. Microdialysis is a powerful technique for sampling and monitoring the extracellular levels of neuropeptides and their effects on other neurochemicals in awake, freely-moving animals.[9][10]
Signaling Pathways of Substance P and its Metabolites
Substance P binding to the NK-1R activates downstream signaling cascades. This typically involves the Gαq and Gαs G-protein subunits, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively.[3][7] PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium ([Ca2+]i). AC activation leads to the production of cyclic AMP (cAMP).[2]
Interestingly, studies have shown that N-terminal metabolites of SP, such as SP (5-11), may exhibit biased agonism. While they retain the ability to increase intracellular calcium, their capacity to stimulate cAMP production is diminished compared to the full-length Substance P.[3][5][6][7] This differential signaling may lead to distinct physiological responses.
Caption: Signaling of Substance P and its metabolite SP (5-11) via the NK-1R.
Microdialysis Experimental Protocols
The following protocols are generalized for in vivo microdialysis of neuropeptides and should be optimized for specific experimental conditions.
Materials and Reagents
-
[Glp5] Substance P (5-11): Purity >95%
-
Microdialysis Probes: Select a probe with a molecular weight cut-off (MWCO) appropriate for neuropeptides (e.g., 20-100 kDa).[11][12] The choice of membrane material (e.g., polyethersulfone) can also impact recovery.
-
Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterilely filter. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2. The pH should be adjusted to 7.4.
-
Perfusion Pump: A micro-infusion pump capable of low and precise flow rates.
-
Fraction Collector: To collect dialysate samples at specified intervals.
-
Analytical System: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is recommended for sensitive and specific quantification of neuropeptides.[9] Radioimmunoassay (RIA) is another option.[13]
-
Anesthesia: For surgical implantation of the guide cannula.
-
Surgical Instruments: For stereotaxic surgery.
Experimental Workflow
Caption: General workflow for an in vivo microdialysis experiment.
Detailed Protocol
-
Preparation:
-
Dissolve [Glp5] Substance P (5-11) in aCSF to the desired concentration. Due to the potential for peptide degradation and adsorption, prepare solutions fresh on the day of the experiment.[14][15] The stability of peptides in solution should be verified.
-
Prime the microdialysis pump and tubing with aCSF to remove any air bubbles.
-
-
Surgical Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Using a stereotaxic frame, implant a guide cannula directed at the brain region of interest.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a sufficient period (e.g., 24-48 hours).
-
-
Microdialysis:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to the perfusion pump and fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Lower flow rates generally result in higher recovery.[16]
-
Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline.
-
Collect baseline dialysate samples for a defined period (e.g., 1-2 hours), collecting fractions every 10-30 minutes.
-
To administer [Glp5] Substance P (5-11), either switch the perfusion fluid to aCSF containing the peptide (for local administration via reverse dialysis) or administer the peptide systemically (e.g., via intraperitoneal injection).[10]
-
Continue collecting dialysate samples throughout and after the administration of the peptide.
-
-
Sample Handling and Analysis:
-
To prevent degradation of the peptide in the collected samples, it is recommended to add a stabilizer, such as acetic acid to a final concentration of 5%, to the collection vials.[16]
-
Store samples at -80°C until analysis.[16]
-
Quantify the concentration of [Glp5] Substance P (5-11) and any other analytes of interest in the dialysate using a validated analytical method.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it to histologically verify the correct placement of the microdialysis probe.
-
Data Presentation and Interpretation
Quantitative data from microdialysis experiments should be presented clearly to allow for easy comparison between different experimental conditions.
In Vitro Probe Recovery
Before in vivo experiments, it is crucial to determine the in vitro recovery of the microdialysis probe for [Glp5] Substance P (5-11). This is typically expressed as a percentage and is calculated as:
Recovery (%) = (Concentration in Dialysate / Concentration in External Solution) x 100
| Parameter | Value |
| Analyte | [Glp5] Substance P (5-11) |
| Probe MWCO | 20 kDa |
| Perfusion Rate | 1.0 µL/min |
| External Concentration | 100 nM |
| In Vitro Recovery | To be determined experimentally |
Note: Neuropeptide recovery is often low, typically less than 20%.[16]
Example In Vivo Data: Effect of [Glp5] SP (5-11) on Dopamine Release
The following table illustrates how to present data from an experiment investigating the effect of local perfusion of [Glp5] Substance P (5-11) on dopamine levels in the rat striatum.
| Perfusate | Dopamine Concentration in Dialysate (nM) | % Change from Baseline |
| Baseline (aCSF) | 1.5 ± 0.2 | 0% |
| 0.1 nM [Glp5] SP (5-11) | 2.5 ± 0.3 | +67% |
| 1.0 nM [Glp5] SP (5-11) | 2.0 ± 0.2 | +33% |
| 10 nM [Glp5] SP (5-11) | 1.6 ± 0.3 | +7% |
Data are presented as mean ± SEM. This is hypothetical data for illustrative purposes.
Troubleshooting and Considerations
-
Low Recovery: This is a common challenge with neuropeptides.[11][12] Consider using probes with a larger surface area, slower perfusion rates, or incorporating affinity agents into the perfusion fluid.[11][12][17]
-
Peptide Degradation: Neuropeptides are susceptible to enzymatic degradation.[15] Ensure proper sample handling and storage, including the use of protease inhibitors or acidifiers.[16]
-
Adsorption: Peptides can adsorb to tubing and collection vials.[18] Using low-binding materials and minimizing the length of tubing can help mitigate this issue.
-
Data Variability: In vivo experiments can have high variability. Ensure adequate animal numbers for statistical power and consistent experimental procedures.
By following these guidelines, researchers can effectively utilize microdialysis to investigate the in vivo pharmacology of [Glp5] Substance P (5-11) and gain valuable insights into its role in the central nervous system.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Monitoring neuropeptides in vivo via microdialysis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced microdialysis sampling of neuropeptides using affinity agents - ProQuest [proquest.com]
- 12. DSpace [dspace.rpi.edu]
- 13. pure.rug.nl [pure.rug.nl]
- 14. Substance P | Sensory neuropeptide | 33507-63-0 | Hello Bio [hellobio.com]
- 15. mdpi.com [mdpi.com]
- 16. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Glp5] Substance P (5-11) in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to [Glp5] Substance P (5-11)
[Glp5] Substance P (5-11), also known as the C-terminal heptapeptide (B1575542) of Substance P, is a biologically active and major metabolite of the full-length undecapeptide, Substance P (SP). The [Glp5] designation indicates that the N-terminal glutamine residue at position 5 has undergone cyclization to form pyroglutamic acid, a modification that can enhance the peptide's stability against enzymatic degradation. As a fragment of SP, it is a neuropeptide that plays a significant role in the central nervous system (CNS). It primarily acts as a selective agonist for the Neurokinin-1 (NK1) receptor, the main receptor for Substance P.[1][2] Its application in behavioral neuroscience allows for the specific investigation of CNS pathways modulated by the C-terminal activity of Substance P, which is implicated in pain, inflammation, anxiety, and dopamine (B1211576) regulation.[3][4][5]
Mechanism of Action: Biased Agonism at the NK1 Receptor
[Glp5] Substance P (5-11) exerts its effects by binding to and activating the NK1 receptor, a G-protein coupled receptor (GPCR). The NK1 receptor is known to couple to multiple G-protein subtypes, primarily Gαq and Gαs.[6][7]
-
Gαq Pathway (Primary): Upon binding of an agonist like SP(5-11), the NK1 receptor preferentially activates the Gαq protein. This initiates a signaling cascade by activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[8] This pathway is robustly activated by C-terminal SP fragments.
-
Gαs Pathway (Diminished): Full-length Substance P can also activate the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). However, studies have shown that N-terminal metabolism of SP results in fragments, including SP(5-11), that retain their ability to increase intracellular calcium but lose the ability to effectively stimulate cAMP accumulation.[1][9][10][11] This phenomenon is known as "biased agonism," where the ligand selectively engages a subset of the receptor's signaling pathways.
This biased signaling makes [Glp5] Substance P (5-11) a valuable tool for dissecting the distinct behavioral consequences of Gαq/calcium signaling versus Gαs/cAMP signaling downstream of NK1 receptor activation.
Applications in Behavioral Neuroscience
-
Modulation of Dopaminergic Systems: [Glp5] Substance P (5-11) has been shown to locally modulate dopamine release in the rat striatum.[3][12] This makes it a useful tool for studying the interplay between tachykinin and dopamine systems, which is relevant to motor control, reward, and the pathophysiology of disorders like Parkinson's disease and addiction.
-
Locomotor Activity: Central administration of SP and its C-terminal fragments can influence locomotor activity. Studies have shown that intraventricular injection of SP(5-11) can induce an increase in locomotion, likely through the activation of dopaminergic pathways.[4][13] However, results may vary depending on the specific brain region targeted.[14]
-
Anxiety and Stress Responses: The parent molecule, Substance P, is deeply involved in stress and anxiety.[15][16] Central administration of SP has been shown to produce anxiogenic-like effects in the elevated plus-maze.[17] As a potent NK1 agonist, [Glp5] SP(5-11) can be used to probe the specific role of the NK1 receptor's C-terminal binding site in mediating anxiety-like behaviors.
Quantitative Data Summary
The following tables summarize key quantitative findings from behavioral neuroscience studies involving Substance P fragments.
Table 1: Dose-Dependent Modulation of Dopamine Release by [Glp5] Substance P (5-11) in Rat Striatum
| Concentration | Effect on Dopamine Outflow | Study Reference |
|---|---|---|
| 0.1 nM | Significant Increase | [3][12] |
| 1 nM | Significant Increase | [3][12] |
| > 1 nM | No significant effect | [3][12] |
Data derived from in vitro rat striatal slice preparations. The dose-response curve is noted to be bell-shaped.
Table 2: Effect of Intracerebroventricular (ICV) Administration of Substance P (5-11) on Locomotor Activity
| Species | Compound | Observation | Study Reference |
|---|---|---|---|
| Rat | Substance P (5-11) | Induced locomotor activation | [4] |
| Mouse | Substance P (5-11) | Induced locomotor activation | [4] |
Note: The effects of SP fragments on locomotion can be complex and may depend on the site of administration and the animal's baseline activity level.[14]
Table 3: Anxiogenic-Like Effects of Intracerebroventricular (ICV) Substance P (Parent Compound) in the Elevated Plus-Maze (EPM)
| Species | Parameter | Effect of Substance P | Percent Change vs. Vehicle | Study Reference |
|---|---|---|---|---|
| Female Mice | % Time in Open Arms | Significant Reduction | -87% | [17] |
| Male Mice | % Time in Open Arms | Significant Reduction | -68% | [17] |
| Female Mice | % Entries into Open Arms | Significant Reduction | -55% | [17] |
| Male Mice | % Entries into Open Arms | Significant Reduction | -30% | [17] |
This data for the full-length parent compound illustrates the utility of the EPM paradigm for assessing the behavioral effects of NK1 receptor agonists.
Detailed Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation in Rodents
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle for subsequent microinjections of [Glp5] Substance P (5-11).
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad and rectal probe to maintain body temperature (37°C)
-
Surgical tools (scalpel, forceps, drill, hemostats)
-
Stainless steel guide cannula and dummy cannula
-
Skull screws and dental cement
-
Antiseptic solution (e.g., Betadine) and 70% ethanol (B145695)
-
Local anesthetic (e.g., bupivacaine)
-
Ophthalmic ointment
-
Post-operative analgesic (e.g., carprofen)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal (e.g., rat or mouse) with isoflurane (B1672236) (1-3% in oxygen). Once the animal is unresponsive to a toe pinch, secure its head in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.[18]
-
Surgical Site Preparation: Shave the scalp and sterilize the area with antiseptic solution followed by 70% ethanol. Administer a local anesthetic to the scalp.[18]
-
Incision and Skull Exposure: Make a midline incision in the scalp to expose the skull. Use cotton swabs to clean and dry the skull surface, ensuring the landmark sutures (bregma and lambda) are clearly visible.
-
Coordinate Targeting: Identify bregma. Based on a stereotaxic atlas (e.g., Paxinos & Watson), determine the coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: Antero-posterior (AP): -0.8 mm; Medio-lateral (ML): ±1.5 mm; Dorso-ventral (DV): -3.5 mm from the skull surface.
-
Drilling and Screw Placement: Drill a small hole at the target coordinates for the cannula. Drill 2-3 additional holes for anchor screws elsewhere on the skull, avoiding sutures. Insert the anchor screws.
-
Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.
-
Securing the Cannula: Apply dental cement to the skull surface, embedding the anchor screws and the base of the guide cannula. Ensure the cement forms a solid, stable headcap.[19]
-
Closure and Recovery: Once the cement has hardened, insert a dummy cannula into the guide to keep it patent. Suture the scalp around the headcap. Administer post-operative analgesics and place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.[18]
-
Post-Operative Care: Monitor the animal daily for 5-7 days before beginning behavioral experiments. Provide soft food and ensure easy access to water. This recovery period is crucial for minimizing post-surgical stress that could confound behavioral results.[18]
Protocol 2: Intracerebroventricular (ICV) Microinjection Procedure
Materials:
-
[Glp5] Substance P (5-11) peptide
-
Sterile, pyrogen-free vehicle (e.g., artificial Cerebrospinal Fluid (aCSF) or 0.9% saline)
-
Internal injection cannula (sized to extend 0.5-1.0 mm beyond the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe (e.g., 10 µL)
-
Microinfusion pump (recommended for precise control)
Procedure:
-
Peptide Preparation: Reconstitute the lyophilized [Glp5] Substance P (5-11) in the chosen vehicle to the desired stock concentration. It is recommended to prepare fresh solutions daily and keep them on ice. Before injection, ensure the solution is clear and at room temperature.[18]
-
Animal Habituation: Gently handle the animals for several days leading up to the experiment to minimize injection-related stress.[18]
-
Injection Setup: Load the Hamilton syringe with the peptide solution, ensuring no air bubbles are in the syringe or the PE tubing connecting it to the internal injection cannula.
-
Injection: Gently restrain the animal. Remove the dummy cannula from the headcap. Carefully insert the internal injection cannula into the guide until it locks or bottoms out.
-
Infusion: Infuse the solution at a slow, controlled rate. For rats, a typical volume is 1-5 µL infused over 1-2 minutes.[18][20] For mice, volumes are typically 0.5-2 µL.[20] The infusion pump ensures a consistent rate and minimizes backflow.
-
Post-Infusion: Leave the injection cannula in place for an additional 60 seconds to allow for diffusion of the peptide away from the cannula tip.
-
Final Steps: Slowly withdraw the injector and replace it with the clean dummy cannula. Place the animal in its home cage or directly into the behavioral apparatus, depending on the experimental timeline.
Protocol 3: Assessment of Anxiety-Like Behavior using the Elevated Plus-Maze (EPM)
This test is used to assess the anxiogenic or anxiolytic effects of a compound based on the rodent's natural aversion to open, elevated spaces.[21][22]
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor). Dimensions for rats are typically 50 cm long x 10 cm wide, with 40 cm high walls on the closed arms.
-
Video camera and tracking software (e.g., ANY-maze).
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the trial. The room should be dimly lit and quiet.[23]
-
Drug Administration: Perform ICV injection of [Glp5] Substance P (5-11) or vehicle at a set time before the test (e.g., 5-10 minutes). This timing should be kept consistent across all animals.
-
Trial Initiation: Place the animal in the center of the maze, facing one of the closed arms. Immediately start the video recording and tracking software. The experimenter should then leave the room.[24]
-
Test Duration: Allow the animal to explore the maze freely for a 5-minute period.[22][23]
-
Trial Termination: At the end of 5 minutes, gently remove the animal from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove any olfactory cues.[23]
-
Data Analysis: Using the tracking software, analyze the recording to quantify the following key parameters:
-
Time spent in open arms (s): The primary measure of anxiety-like behavior. Anxiolytics increase this time.
-
Time spent in closed arms (s): Animals with higher anxiety spend more time here.
-
Number of entries into open arms: A secondary measure of anxiety and exploration.
-
Number of entries into closed arms: Often used as a measure of general locomotor activity.
-
Total distance traveled (cm): A control measure to ensure the drug did not cause sedation or hyperactivity that would confound the anxiety measures.
-
Mandatory Visualizations
Signaling Pathways
Caption: Biased agonism of [Glp5] SP (5-11) at the NK1 receptor.
Experimental Workflow
Caption: General experimental workflow for ICV administration and behavioral testing.
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular administration of substance P increases dopamine content in the brain of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Locomotor activation induced in rodent by substance P and analogues. Blockade of the effect of substance P by met-enkephalin antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioural effects of substance P through dopaminergic pathways in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The essential sequence of substance P for locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Behavioral and immunological effects of substance P in female and male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. criver.com [criver.com]
- 21. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. Elevated plus maze protocol [protocols.io]
Application Notes and Protocols for Intrathecal Injection of Substance P Analogues in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intrathecal (i.t.) administration of Substance P (SP) analogues in mice, a key technique for studying nociception and pain pathways. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the effects of novel therapeutic agents targeting the Substance P/Neurokinin-1 (NK1) receptor system.
Introduction
Substance P, an 11-amino acid neuropeptide, is a critical mediator in the transmission of pain signals within the central nervous system.[1][2] It is released from the terminals of primary afferent sensory neurons in the spinal cord and binds to its high-affinity receptor, the neurokinin-1 (NK1) receptor, which is expressed on postsynaptic neurons in the dorsal horn.[1][2] This interaction leads to neuronal excitation and the propagation of nociceptive signals to higher brain centers.[1] The intrathecal injection of Substance P or its analogues in mice elicits a characteristic behavioral response, including scratching, biting, and licking of the caudal parts of the body, which can be quantified to assess the potency of NK1 receptor agonists and antagonists.[3][4] This model is valuable for screening novel analgesics and understanding the molecular mechanisms of pain.
Data Presentation: Behavioral Responses to Intrathecal Substance P and Analogues
The following table summarizes quantitative data from published studies on the behavioral effects of intrathecally administered Substance P and its analogues in mice. These values can serve as a reference for dose-selection and expected outcomes.
| Compound | Dose Range | Observed Behavioral Responses | Nociceptive Assay | Key Findings | Reference |
| Substance P (SP) | 0.1 - 1 nmol | Dose-dependent scratching, biting, and licking | Behavioral Observation | Elicits robust nociceptive behaviors. | [4] |
| Neurokinin A (NKA) | Not Specified | Dose-dependent reciprocal hindlimb scratching, licking, and biting | Behavioral Observation, Tail Flick | Similar behavioral response to SP; decreased latency in tail flick assay. | [4] |
| [D-Pro2, D-Trp7,9] SP | Not Specified | Inhibition of NMDA-induced behaviors | Behavioral Observation | Inhibited NMDA-induced licking, biting, and scratching in a dose-dependent manner. | [5][6] |
| [D-Arg1, D-Trp7,9, Leu11] SP (Spantide) | 5 - 10 µg | Increased latency in tail-flick test | Tail Flick | Demonstrated antinociceptive effects without evidence of neurotoxicity.[7] Inhibited NMDA-induced behaviors.[5][6] | [5][6][7] |
| [D-Phe7, D-His9] SP (6-11) | Up to 4.0 nmol | No inhibition of NMDA-induced responses | Behavioral Observation | Selective for NK1 receptors but failed to inhibit NMDA-induced nociceptive behaviors. | [5][6] |
Experimental Protocols
Preparation of Substance P Analogues for Intrathecal Injection
-
Reconstitution: Substance P analogues are typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) to a desired stock concentration.
-
Vehicle: The choice of vehicle is critical and should be inert. Sterile saline is commonly used. Ensure the vehicle does not elicit any behavioral response when injected alone.
-
Dilution: Prepare serial dilutions of the stock solution to achieve the desired final concentrations for injection. Maintain all solutions on ice.
-
Storage: Store the stock solution and dilutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for a few days.
Intrathecal Injection Procedure in Mice
This protocol is for direct lumbar puncture, a common and minimally invasive method for intrathecal delivery in mice.[8][9]
-
Animal Handling and Anesthesia:
-
Acclimatize mice to the laboratory environment for at least 3-4 days before the experiment.
-
Anesthetize the mouse using a volatile anesthetic such as isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance).[10] Ensure a surgical plane of anesthesia is reached, confirmed by the absence of a pedal withdrawal reflex.
-
Shave the fur over the lumbar region of the back to visualize landmarks.[10]
-
-
Positioning:
-
Injection Site Identification:
-
Injection:
-
Use a 30-gauge, 0.5-inch needle attached to a 10 µL or 25 µL Hamilton syringe.[12]
-
Insert the needle at a slight angle (approximately 20-30 degrees) in the midline between the spinous processes of the identified vertebrae.[13]
-
A characteristic tail-flick or a slight dural pop indicates successful entry into the intrathecal space.[9]
-
Slowly inject a small volume (typically 5 µL) of the test substance over 10-15 seconds.[9] Some protocols suggest a "chaser" of 5 µL of sterile saline to ensure complete delivery.[9]
-
Carefully withdraw the needle.
-
-
Post-injection Monitoring and Behavioral Assessment:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Once ambulatory, place the mouse in a clear observation chamber.
-
Begin behavioral scoring immediately after recovery. Common behaviors to quantify include the number of scratches, bites, and licks directed towards the caudal region of the body over a defined period (e.g., 30-60 minutes).[3][4]
-
For antinociceptive studies, perform standard assays such as the tail-flick or hot-plate test at specific time points after the injection.[14][15]
-
Mandatory Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Substance P signaling cascade via the NK1 receptor.
Experimental Workflow: Intrathecal Injection and Behavioral Analysis
Caption: Workflow for intrathecal injection and subsequent analysis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrathecal injection of capsaicin can be used as a behavioural nociceptive test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptive behavior after intrathecal injections of substance P, neurokinin A and calcitonin gene-related peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of substance P analogues on the scratching, biting and licking response induced by intrathecal injection of N-methyl-D-aspartate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of substance P analogues on the scratching, biting and licking response induced by intrathecal injection of N-methyl-D-aspartate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive effects in mice after intrathecal injection of a substance P receptor antagonist, Spantide: lack of 'neurotoxic' action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. forum.painresearcher.net [forum.painresearcher.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nociception assay - Wikipedia [en.wikipedia.org]
- 15. Behavioural and antinociceptive effects of intrathecally injected substance P analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Dopamine Release Induced by [Glp5] Substance P (5-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Glp5] Substance P (5-11) is an octapeptide fragment of the neuropeptide Substance P. It is known to be one of the primary active fragments of Substance P in the central nervous system and has been shown to modulate the release of dopamine (B1211576) in the rat striatum.[1] Understanding the mechanisms by which this compound influences dopaminergic neurotransmission is crucial for research in areas such as neuropharmacology, addiction, and movement disorders. These application notes provide detailed protocols for measuring dopamine release induced by [Glp5] Substance P (5-11) using two primary techniques: in vivo microdialysis and ex vivo fast-scan cyclic voltammetry (FSCV) in brain slices.
Mechanism of Action
[Glp5] Substance P (5-11) exerts its effects on dopamine release primarily through the activation of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2] The binding of [Glp5] Substance P (5-11) to the NK1 receptor is thought to initiate a downstream signaling cascade involving the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 triggers the release of intracellular calcium (Ca2+) stores, which is a critical step in neurotransmitter release.
References
- 1. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
Application Notes and Protocols for In Vitro Bioassay of [Glp5] Substance P (5-11) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Glp5] Substance P (5-11) is an octapeptide fragment of the neuropeptide Substance P (SP). SP and its C-terminal fragments are known to exert their biological effects through the activation of tachykinin receptors, primarily the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, predominantly couples to Gαq protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration, which can be measured as a direct indicator of receptor activation.
These application notes provide a detailed protocol for an in vitro bioassay to determine the activity of [Glp5] Substance P (5-11) by measuring intracellular calcium mobilization in cells expressing the human NK1 receptor.
Principle of the Assay
The bioassay quantifies the agonist activity of [Glp5] Substance P (5-11) at the NK1 receptor. The assay utilizes a recombinant cell line stably expressing the human NK1 receptor. Activation of the receptor by an agonist leads to an increase in intracellular calcium levels. This change is detected using a fluorescent calcium indicator dye, such as Fura-2 AM, which becomes fluorescent upon binding to free calcium. The fluorescence intensity is directly proportional to the intracellular calcium concentration. By measuring the fluorescence at different concentrations of the test compound, a dose-response curve can be generated to determine the potency (e.g., EC50) of [Glp5] Substance P (5-11).
Data Presentation
The potency of [Glp5] Substance P (5-11) is compared with that of the full-length Substance P. The following table summarizes representative quantitative data obtained from a calcium flux assay.
| Compound | Agonist/Antagonist | Target Receptor | Assay Type | Parameter | Value (M) |
| Substance P | Agonist | Human NK1 | Calcium Flux | -log EC50 | 8.5 ± 0.3[1][2] |
| Substance P | Agonist | Human NK1 | Receptor Internalization | EC50 | 1.8 x 10⁻⁸[3] |
| [Glp5] Substance P (5-11) | Agonist | Human NK1 | Calcium Flux | EC50 | Expected in the nanomolar range |
| Substance P (5-11) | Agonist | Human NK1 | Calcium Flux | EC50 | Potent agonist activity observed[4] |
Mandatory Visualizations
Signaling Pathway
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. jneurosci.org [jneurosci.org]
Application Notes and Protocols for [Glp5]Substance P (5-11) in Tachykinin Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide belonging to the tachykinin family, which also includes neurokinin A (NKA) and neurokinin B (NKB)[1]. Tachykinins exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3[1][2]. While Substance P is the preferred endogenous ligand for the NK1 receptor, it can also interact with NK2 and NK3 receptors, albeit with lower affinity[1].
[Glp5]Substance P (5-11), a C-terminal fragment of Substance P, is a biologically active metabolite and a valuable tool for investigating the structure-function relationship of tachykinin receptors. The modification at the N-terminus, where glutamine is converted to pyroglutamate (B8496135) (Glp), confers resistance to enzymatic degradation, making it more stable in experimental settings. This document provides detailed application notes and protocols for utilizing [Glp5]Substance P (5-11) to study tachykinin receptor function, with a focus on receptor binding and functional activation assays.
Data Presentation
The following tables summarize the known quantitative data for Substance P (5-11) at the three tachykinin receptors. It is important to note that specific data for the [Glp5] modified version is limited in the public domain; therefore, data for the parent fragment Substance P (5-11) is provided as a close surrogate. Researchers should consider that the pyroglutamate modification may slightly alter the binding and potency characteristics.
Table 1: Binding Affinity of Substance P (5-11) at Tachykinin Receptors
| Ligand | Receptor | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Substance P (5-11) | NK1 | Human Astrocytoma Cells | [3H]Substance P | ~2.4 | - | [3] |
| Substance P (5-11) | NK2 | - | - | Data not available | Data not available | |
| Substance P (5-11) | NK3 | - | - | Data not available | Data not available |
Table 2: Functional Potency of Substance P (5-11) at Tachykinin Receptors
| Ligand | Receptor | Assay | Measured Effect | EC50 (nM) | -log EC50 (M) | Reference |
| Substance P (5-11) | NK1 | cAMP Accumulation (HEK293 cells) | cAMP increase | - | 6.2 ± 0.5 | [4] |
| Substance P (5-11) | NK1 | Calcium Mobilization (HEK293 cells) | Intracellular Ca2+ increase | Data not available | Data not available | [4] |
| Substance P (5-11) | NK2 | - | - | Data not available | Data not available | |
| Substance P (5-11) | NK3 | - | - | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the NK1 receptor and a general experimental workflow for characterizing the activity of [Glp5]Substance P (5-11).
Tachykinin NK1 Receptor Signaling Pathway
Experimental Workflow for [Glp5]Substance P (5-11)
Experimental Protocols
Radioligand Binding Assay for Tachykinin Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of [Glp5]Substance P (5-11) for tachykinin receptors (NK1, NK2, or NK3) expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing the tachykinin receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]Substance P for NK1).
-
[Glp5]Substance P (5-11) stock solution.
-
Unlabeled Substance P (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 25 µL of radioligand, and 25 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM), 25 µL of radioligand, and 25 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of [Glp5]Substance P (5-11), 25 µL of radioligand, and 25 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total binding counts.
-
For competitive binding, plot the percentage of specific binding against the log concentration of [Glp5]Substance P (5-11).
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of [Glp5]Substance P (5-11) to induce an increase in intracellular calcium concentration ([Ca2+]i) in cells expressing tachykinin receptors, which typically couple to the Gq signaling pathway.
Materials:
-
HEK293 or CHO cells stably expressing the tachykinin receptor of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
[Glp5]Substance P (5-11) stock solution.
-
Ionomycin (positive control).
-
EGTA (for determining minimum fluorescence).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates 24-48 hours before the assay to achieve a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the wells and add the loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
-
Assay Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Record a stable baseline fluorescence for each well.
-
Add varying concentrations of [Glp5]Substance P (5-11) to the wells using the instrument's automated liquid handling.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in [Ca2+]i.
-
Plot the peak fluorescence response against the log concentration of [Glp5]Substance P (5-11).
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
Guinea Pig Ileum Contraction Assay
This ex vivo protocol assesses the contractile effect of [Glp5]Substance P (5-11) on the smooth muscle of the guinea pig ileum, a classic preparation for studying tachykinin receptor function.
Materials:
-
Male guinea pig (250-350 g).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), gassed with 95% O2 / 5% CO2.
-
Isolated organ bath system with a force transducer.
-
[Glp5]Substance P (5-11) stock solution.
-
Acetylcholine (positive control).
-
Surgical instruments.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig in accordance with institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing warm, gassed Tyrode's solution.
-
Gently flush the lumen to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm.
-
-
Mounting the Tissue:
-
Mount a segment of the ileum in the organ bath containing Tyrode's solution maintained at 37°C and continuously gassed.
-
Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Constructing a Concentration-Response Curve:
-
After equilibration, record a stable baseline tension.
-
Add [Glp5]Substance P (5-11) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration of [Glp5]Substance P (5-11).
-
Express the responses as a percentage of the maximum contraction induced by a saturating concentration of acetylcholine.
-
Plot the percentage of maximum contraction against the log concentration of [Glp5]Substance P (5-11).
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
References
- 1. acnp.org [acnp.org]
- 2. mdpi.com [mdpi.com]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Motor Activity with [Glp5,(Me)Phe8,Sar9] Substance P (5-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Glp5,(Me)Phe8,Sar9] Substance P (5-11), also known as DiMe-C7, is a potent and stable analog of the endogenous neuropeptide Substance P (SP).[1] Like Substance P, it exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][2] Preclinical studies have demonstrated that this analog possesses a significantly longer duration of action compared to native Substance P, making it a valuable tool for investigating the sustained effects of NK1R activation.[1][2] Notably, [Glp5,(Me)Phe8,Sar9] Substance P (5-11) has been shown to increase motor activity and selectively activate dopamine (B1211576) metabolism in key brain regions associated with motor control, such as the mesencephalon and midbrain cortex.[1] These characteristics make it a compound of significant interest for researchers studying motor function, basal ganglia circuitry, and the potential therapeutic applications of NK1R modulation in movement disorders.
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the effects of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) on motor activity in preclinical rodent models.
Mechanism of Action and Signaling Pathway
Substance P and its analogs, including [Glp5,(Me)Phe8,Sar9] Substance P (5-11), bind to and activate NK1 receptors. This activation initiates a cascade of intracellular signaling events. The NK1 receptor is coupled to G proteins, and its stimulation can lead to the activation of multiple signaling pathways, including the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) pathway and the cyclic adenosine (B11128) monophosphate (cAMP) pathway, depending on the cell type.[3] Activation of these pathways can modulate neuronal excitability, neurotransmitter release, and gene expression, ultimately influencing motor behavior. Specifically, NK1R activation can potentiate NMDA receptor activity via Protein Kinase C (PKC), which can contribute to increased locomotor frequency.[4]
Experimental Design and Protocols
A well-controlled experimental design is crucial for obtaining reliable and interpretable data. The following protocols provide a framework for assessing the impact of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) on motor activity in rodents.
Experimental Workflow
Protocol 1: Animal Models and Husbandry
-
Species and Strain: C57BL/6 mice are commonly used for motor function studies due to their well-characterized behavioral phenotype.[5] Male mice are often preferred to avoid hormonal cycle variations.
-
Age and Weight: Use adult mice (e.g., 8-12 weeks old) with consistent body weights.
-
Housing: House mice in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.[5]
-
Acclimation: Allow animals to acclimate to the facility for at least one to two weeks before any experimental procedures.[5]
Protocol 2: Drug Preparation and Administration
-
Compound: [Glp5,(Me)Phe8,Sar9] Substance P (5-11) can be obtained from commercial suppliers.
-
Vehicle: A common vehicle is sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF).
-
Concentration: Prepare stock solutions and dilute to the final desired concentrations on the day of the experiment. Doses can range from 0.5 to 3 µg per side for intracerebral injections, based on previous studies.[1]
-
Administration Route: Intracerebroventricular (ICV) or direct microinjection into specific brain regions (e.g., ventral tegmental area) are common routes to bypass the blood-brain barrier and target central mechanisms. Stereotaxic surgery is required for these procedures.
Protocol 3: Open Field Test for Locomotor Activity
This test assesses general locomotor activity, exploration, and anxiety-like behavior.[6][7]
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with high walls to prevent escape. The arena is often equipped with an overhead camera and automated tracking software.[6]
-
Procedure:
-
Parameters to Measure:
-
Total distance traveled
-
Velocity
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Protocol 4: Rotarod Test for Motor Coordination and Balance
The rotarod test evaluates motor coordination, balance, and motor learning.[9]
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Training: Train the mice on the rotarod at a constant low speed for a few trials per day for 2-3 days before the experiment.
-
Testing: Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval.
-
-
Parameters to Measure:
-
Latency to fall
-
Rotation speed at which the animal falls
-
Protocol 5: Balance Beam Test for Fine Motor Skills
This test assesses fine motor coordination and balance.[5]
-
Apparatus: An elevated narrow beam leading to a safe platform.[5]
-
Procedure:
-
Training: Allow the mice to traverse the beam a few times a day for 2-3 days.
-
Testing: Place the mouse at one end of the beam and record the time taken to cross to the other end.
-
A bright light at the start can serve as a mild aversive stimulus to encourage movement.[5]
-
-
Parameters to Measure:
-
Time to traverse the beam
-
Number of foot slips
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Open Field Test Data
| Treatment Group | Total Distance Traveled (cm) | Velocity (cm/s) | Time in Center (s) | Rearing Frequency |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| [Glp5,(Me)Phe8,Sar9] SP (5-11) - Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| [Glp5,(Me)Phe8,Sar9] SP (5-11) - Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| [Glp5,(Me)Phe8,Sar9] SP (5-11) - Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Rotarod Test Data
| Treatment Group | Latency to Fall (s) - Trial 1 | Latency to Fall (s) - Trial 2 | Latency to Fall (s) - Trial 3 | Average Latency to Fall (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| [Glp5,(Me)Phe8,Sar9] SP (5-11) - Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| [Glp5,(Me)Phe8,Sar9] SP (5-11) - Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| [Glp5,(Me)Phe8,Sar9] SP (5-11) - Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Balance Beam Test Data
| Treatment Group | Time to Traverse (s) | Number of Foot Slips |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| [Glp5,(Me)Phe8,Sar9] SP (5-11) - Dose 1 | Mean ± SEM | Mean ± SEM |
| [Glp5,(Me)Phe8,Sar9] SP (5-11) - Dose 2 | Mean ± SEM | Mean ± SEM |
| [Glp5,(Me)Phe8,Sar9] SP (5-11) - Dose 3 | Mean ± SEM | Mean ± SEM |
Statistical Analysis
Data should be analyzed using appropriate statistical methods. For comparing multiple groups, a one-way or two-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Dunnett's test) is recommended. For comparing two groups, a Student's t-test can be used. The choice of statistical test will depend on the experimental design and the nature of the data. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
These application notes provide a detailed framework for investigating the effects of the stable Substance P analog, [Glp5,(Me)Phe8,Sar9] Substance P (5-11), on motor activity. By employing a combination of behavioral tests and a rigorous experimental design, researchers can elucidate the role of sustained NK1R activation in motor control and explore its potential as a therapeutic target. Adherence to these protocols will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the complex interplay between neuropeptides and motor function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Motor Behavior Assays (Mouse) [protocols.io]
- 9. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Studying [Glp5] Substance P (5-11) on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an 11-amino acid neuropeptide, is a well-established modulator of smooth muscle contractility, exerting its effects through neurokinin (NK) receptors.[1][2][3] Metabolic processing of Substance P in vivo yields various fragments, with C-terminal fragments retaining significant biological activity.[4][5] One such key metabolite is Substance P (5-11), often found with a pyroglutamyl modification at the N-terminus, designated as [Glp5] Substance P (5-11). This octapeptide has been shown to be a primary metabolite and is capable of eliciting cellular responses, notably the mobilization of intracellular calcium, a critical step in smooth muscle contraction.[4][6]
These application notes provide detailed protocols for the preparation of smooth muscle tissues and the subsequent investigation of the contractile effects of [Glp5] Substance P (5-11) using isolated organ bath techniques. The provided methodologies are foundational for characterizing the pharmacological profile of this peptide fragment and understanding its role in physiological and pathophysiological processes.
Data Presentation
The following table summarizes quantitative data for Substance P and its fragments, focusing on their effects on intracellular calcium ([Ca²⁺]i), a key event leading to smooth muscle contraction. Direct EC₅₀ values for [Glp5] Substance P (5-11) on smooth muscle contraction are not widely reported, thus data on its activity on the upstream signaling event is presented.
| Peptide | Bioassay | Receptor | Parameter | Value | Reference |
| Substance P | [Ca²⁺]i increase (HEK293 cells) | NK1R | -log EC₅₀ (M) | 8.5 ± 0.3 | [4][6] |
| Substance P (5-11) | [Ca²⁺]i increase (HEK293 cells) | NK1R | -log ED₅₀ (M) | 6.2 ± 0.05 | [4] |
| Substance P (6-11) | [Ca²⁺]i increase (HEK293 cells) | NK1R | -log ED₅₀ (M) | 5.7 ± 0.09 | [4] |
Experimental Protocols
Protocol 1: Smooth Muscle Tissue Preparation
This protocol details the dissection and preparation of a representative smooth muscle tissue, the guinea pig ileum, for in vitro contractility studies. This tissue is well-characterized for its responsiveness to tachykinins.[5][7]
Materials:
-
Male Hartley guinea pig (250-350 g)
-
Krebs-Ringer Bicarbonate Solution (see composition below)
-
Dissection instruments (scissors, forceps)
-
Petri dish lined with silicone elastomer (e.g., Sylgard)
-
Silk suture thread (e.g., 4-0 or 5-0)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Krebs-Ringer Bicarbonate Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄·7H₂O | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
Procedure:
-
Prepare the Krebs-Ringer solution and continuously aerate with carbogen gas for at least 30 minutes before use to maintain a physiological pH of ~7.4.[8]
-
Humanely euthanize the guinea pig according to institutionally approved protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully locate the ileum and excise a terminal segment, approximately 10-15 cm from the ileocecal junction.
-
Immediately place the excised tissue into a Petri dish containing ice-cold, carbogen-aerated Krebs-Ringer solution.
-
Gently flush the lumen of the ileal segment with Krebs-Ringer solution using a syringe to remove intestinal contents.
-
Place the cleaned segment in a fresh dish of cold, aerated Krebs-Ringer solution.
-
Carefully remove the mesentery. For longitudinal muscle preparations, gently strip away the outer longitudinal muscle layer from the underlying circular muscle.
-
Cut the longitudinal muscle sheet into parallel strips approximately 1.5-2 cm in length and 2-3 mm in width.
-
Tie a silk suture to each end of the muscle strip. One end will be attached to a fixed hook in the organ bath, and the other to an isometric force transducer.[9]
-
Keep the prepared tissues in cold, aerated Krebs-Ringer solution until mounting in the organ bath.
Protocol 2: Isometric Tension Recording in an Organ Bath
This protocol describes the methodology for measuring the contractile response of isolated smooth muscle strips to [Glp5] Substance P (5-11).
Materials:
-
Isolated tissue organ bath system with water jacket for temperature control (37°C).[8][10]
-
Isometric force-displacement transducer.
-
Data acquisition system (e.g., PowerLab, LabChart software).
-
Prepared smooth muscle strips.
-
Krebs-Ringer Bicarbonate Solution, maintained at 37°C and continuously aerated with carbogen.
-
[Glp5] Substance P (5-11) stock solution (e.g., 1 mM in distilled water, stored at -20°C).
-
Potassium Chloride (KCl) solution (e.g., 80 mM) for viability testing.
Procedure:
-
Setup: Fill the organ bath chambers with Krebs-Ringer solution and allow the temperature to equilibrate to 37°C. Ensure continuous aeration with carbogen gas.[8]
-
Mounting: Mount the prepared tissue strips in the organ baths. Attach the bottom suture to the fixed hook and the top suture to the isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 1.0 g. During this period, wash the tissues with fresh, pre-warmed Krebs-Ringer solution every 15-20 minutes.
-
Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs-Ringer solution to allow it to return to baseline tension. Repeat this step until stable, reproducible contractions are achieved.
-
Drug Administration:
-
Begin recording the baseline tension.
-
Prepare serial dilutions of [Glp5] Substance P (5-11) from the stock solution.
-
Add the peptide to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next, higher concentration.
-
-
Data Acquisition: Record the isometric tension throughout the experiment. The contractile response is measured as the increase in tension (in grams or millinewtons) above the baseline.
-
Data Analysis:
-
Normalize the contractile responses, typically as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve using a non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine pharmacological parameters such as the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).
-
Signaling Pathways and Workflows
Signaling Pathway for Substance P Fragment-Induced Contraction
Substance P and its C-terminal fragments primarily signal through the Gq protein-coupled NK1 receptor. Activation of this pathway leads to the mobilization of intracellular calcium, which is the primary trigger for smooth muscle contraction. Notably, while full-length Substance P can stimulate both intracellular calcium and cAMP pathways, N-terminally truncated fragments like SP(5-11) appear to selectively activate the calcium signaling pathway.[4][6]
References
- 1. Contractile responses to substance P and related peptides of the isolated muscularis mucosae of the guinea-pig oesophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of substance P fragments to differentiate substance P receptors of different tissues [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of substance P on smooth muscle cells and on neuro-effector transmission in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of [Glp5] Substance P (5-11) in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of [Glp5] Substance P (5-11).
Frequently Asked Questions (FAQs)
Q1: What is [Glp5] Substance P (5-11) and why is its stability important?
A1: [Glp5] Substance P (5-11) is a biologically active, C-terminal fragment of Substance P. The N-terminal pyroglutamic acid ([Glp]) modification provides enhanced resistance to enzymatic degradation compared to the unmodified peptide.[1] Maintaining its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity.
Q2: What are the general recommendations for storing lyophilized [Glp5] Substance P (5-11)?
A2: Lyophilized [Glp5] Substance P (5-11) should be stored at -20°C or -80°C for long-term stability. It is advisable to keep the vial tightly sealed and protected from moisture to prevent degradation.
Q3: How should I prepare and store stock solutions of [Glp5] Substance P (5-11)?
A3: For preparing a stock solution, it is recommended to reconstitute the lyophilized peptide in a high-quality, sterile solvent such as sterile distilled water, dimethyl sulfoxide (B87167) (DMSO), or a buffer appropriate for your experimental setup. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -80°C. For short-term storage of a few days, aliquots may be kept at -20°C.
Q4: What is the stability of [Glp5] Substance P (5-11) in aqueous solutions?
A4: While specific quantitative data for [Glp5] Substance P (5-11) is not extensively published, peptides with an N-terminal pyroglutamic acid residue generally exhibit increased stability against aminopeptidases. However, like most peptides, it can be susceptible to hydrolysis at extreme pH values and high temperatures. For optimal stability in solution, it is recommended to use buffers within a pH range of 5-7. One study on a radiolabeled conjugate of Substance P (5-11) demonstrated high stability in phosphate-buffered saline (PBS) and cerebrospinal fluid (CSF).[2]
Q5: Are there any known degradation pathways for Substance P and its analogs?
A5: The full-length Substance P, particularly as an acetate (B1210297) salt, can degrade in aqueous neutral solutions and in the solid state by releasing N-terminal dipeptides.[3] The hydrochloride and trifluoroacetate (B77799) salts of Substance P are reported to be more stable.[3] The presence of the pyroglutamic acid residue in [Glp5] Substance P (5-11) is designed to prevent this N-terminal degradation.[1] However, oxidation of the methionine residue is a potential degradation pathway that can be accelerated by exposure to oxygen and certain metal ions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Peptide degradation due to improper storage. | Ensure lyophilized peptide and stock solutions are stored at the recommended temperatures (-20°C to -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Peptide degradation in the experimental buffer. | Check the pH of your experimental buffer; ideally, it should be between 5 and 7. Prepare fresh buffers and minimize the time the peptide is in solution before use. | |
| Oxidation of the methionine residue. | Use degassed buffers and consider adding antioxidants like DTT or TCEP if compatible with your assay. Store solutions under an inert gas (e.g., argon or nitrogen). | |
| Inconsistent or variable experimental results | Inaccurate concentration of the peptide solution. | Ensure the lyophilized peptide is properly reconstituted and thoroughly mixed. Use a calibrated pipette for accurate aliquoting. Consider quantifying the peptide concentration using a method like UV spectroscopy or a peptide-specific assay. |
| Adsorption of the peptide to plasticware. | Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also help minimize loss. | |
| Precipitation of the peptide upon reconstitution | Low solubility in the chosen solvent. | Try a different solvent, such as DMSO, for the initial stock solution. Ensure the final concentration in your aqueous experimental buffer does not exceed the peptide's solubility limit. Gentle warming or sonication may aid dissolution. |
Data on Stability and Storage Conditions
While specific quantitative stability data for [Glp5] Substance P (5-11) is limited in publicly available literature, the following table summarizes general recommendations and findings for Substance P analogs.
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage (Lyophilized) | Long-term | -20°C to -80°C | Commercial Supplier Data |
| Storage (Stock Solution) | Long-term (up to 6 months) | -80°C in single-use aliquots | Commercial Supplier Data |
| Storage (Stock Solution) | Short-term (up to 1 month) | -20°C in single-use aliquots | Commercial Supplier Data |
| Solution pH | General Use | pH 5-7 | General Peptide Handling Guidelines |
| Solvent for Reconstitution | Initial Stock | Sterile distilled water, DMSO | General Peptide Handling Guidelines |
| Degradation Pathway | Oxidation | Methionine residue is susceptible | General Peptide Chemistry |
| N-terminal degradation | Pyroglutamic acid | Enhances resistance to aminopeptidases | [1] |
Experimental Protocols
Protocol for Assessing the Stability of [Glp5] Substance P (5-11) in Solution using HPLC
This protocol outlines a general method for evaluating the stability of [Glp5] Substance P (5-11) under various conditions (e.g., different pH, temperature).
1. Materials:
-
[Glp5] Substance P (5-11), lyophilized powder
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer (e.g., 50 mM, pH 5.0)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phosphate buffer (e.g., 50 mM, pH 9.0)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator or water bath
-
Low-protein-binding microcentrifuge tubes
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of lyophilized [Glp5] Substance P (5-11).
-
Reconstitute in high-purity water to a final concentration of 1 mg/mL. Mix gently to ensure complete dissolution.
-
-
Incubation:
-
Dilute the stock solution to a working concentration of 100 µg/mL in each of the different pH buffers (pH 5.0, 7.4, and 9.0).
-
For each pH condition, prepare multiple aliquots in low-protein-binding tubes.
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition and immediately freeze it at -80°C to stop further degradation until HPLC analysis.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Set up the HPLC system with the following parameters (these may need optimization):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
-
Inject a consistent volume (e.g., 20 µL) of each sample.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to intact [Glp5] Substance P (5-11) in the t=0 sample.
-
For each subsequent time point, integrate the area of the intact peptide peak.
-
Calculate the percentage of remaining intact peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.
-
Visualizations
References
- 1. [Glp5] Substance P (5-11) | Benchchem [benchchem.com]
- 2. 211At labeled substance P (5-11) as potential radiopharmaceutical for glioma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting weak biological response with Substance P analogs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing weak biological responses with Substance P (SP) analogs.
Frequently Asked Questions (FAQs)
Q1: My Substance P analog shows a significantly weaker response than native Substance P. What are the primary factors to investigate?
A weak or absent biological response from a Substance P analog can stem from several issues. The most common factors include compromised analog stability, reduced receptor binding affinity, or suboptimal experimental conditions. A systematic approach is crucial to pinpoint the exact cause. We recommend starting with an assessment of analog integrity and stability, followed by a characterization of its interaction with the target receptor (NK1R), and finally, an optimization of the assay parameters.
A logical workflow can help diagnose the issue efficiently.
Q2: How can I determine if my Substance P analog is binding to the neurokinin-1 (NK1) receptor?
Directly assessing the binding affinity of your analog to the NK1 receptor is a critical step. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of your unlabeled analog to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Substance P) from the NK1 receptor. The resulting data can be used to calculate the inhibitor constant (Ki), which is a measure of binding affinity.
Table 1: Example Binding Affinity Data for SP Analogs at the Human NK1 Receptor
| Compound | Ki (nM) | Hill Slope | Description |
|---|---|---|---|
| Substance P (Native) | 0.85 | -1.02 | High-affinity endogenous ligand. |
| Analog A | 1.25 | -0.98 | High affinity, comparable to native SP. |
| Analog B (Problematic) | 850.7 | -1.10 | Very low affinity, likely cause of weak response. |
| L-733,060 (Antagonist) | 0.90 | -0.99 | High-affinity non-peptide antagonist control. |
A significantly higher Ki value for your analog (like Analog B) compared to native Substance P indicates poor binding, which is a common reason for a weak biological response.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of an SP analog for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., HEK293-NK1R).
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, and protease inhibitors (e.g., bacitracin).
-
Your unlabeled SP analog and unlabeled native SP.
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Preparation: Serially dilute the unlabeled SP analog and native SP (for a standard curve) in binding buffer. Final concentrations should span a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Assay Setup: In each well of the 96-well plate, add:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled SP (1 µM, for non-specific binding).
-
50 µL of your diluted unlabeled analog or standard.
-
50 µL of [³H]-Substance P (at a final concentration near its Kd, e.g., 0.5 nM).
-
50 µL of cell membrane suspension (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash each filter 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of your analog. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Q3: My analog has good binding affinity, but its functional potency (EC50) is still low. What could be wrong?
If binding is confirmed, the issue may lie in the functional response of the cell or the stability of the analog in the assay medium. Substance P and its peptide analogs are susceptible to degradation by peptidases present in serum or secreted by cells. Furthermore, the downstream signaling pathway may not be optimally activated.
The primary signaling pathway for the NK1 receptor involves Gαq coupling, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium.
minimizing off-target effects of [Glp5] Substance P (5-11)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [Glp5] Substance P (5-11), focusing on minimizing off-target effects and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is [Glp5] Substance P (5-11) and what is its primary mechanism of action?
A1: [Glp5] Substance P (5-11) is an octapeptide fragment of the full-length neuropeptide Substance P (SP).[1] Its primary mechanism of action is the modulation of dopamine (B1211576) release in the striatum through interaction with neurokinin (NK) receptors.[1] Like Substance P, it is an agonist that shows high selectivity for the Neurokinin-1 (NK1) receptor.[2]
Q2: What are the potential off-target effects of [Glp5] Substance P (5-11)?
A2: While [Glp5] Substance P (5-11) is selective for the NK1 receptor, off-target effects can occur, particularly at higher concentrations. Potential off-target interactions for Substance P and its fragments include binding to NK2 and NK3 receptors with lower affinity, and some fragments have been reported to interact with opioid receptors.[3] Additionally, some Substance P analogs have been shown to cause non-specific effects like histamine (B1213489) release.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of [Glp5] Substance P (5-11) as determined by a thorough dose-response analysis. Ensuring the purity of the peptide is also critical, as contaminants can lead to unexpected results.[4] Implementing control experiments, such as using selective antagonists for the NK1 receptor and potential off-target receptors, can help differentiate between on-target and off-target effects.
Q4: What are the best practices for handling and storing [Glp5] Substance P (5-11)?
A4: Peptides like [Glp5] Substance P (5-11) should be stored at -20°C or lower in a manual defrost freezer to prevent degradation from repeated freeze-thaw cycles. For reconstitution, use a buffer recommended by the supplier, and for long-term storage of solutions, it is advisable to aliquot and freeze at -20°C or -80°C. When preparing solutions, avoid foaming.[5]
Q5: What are common contaminants in peptide preparations that could affect my results?
A5: Common contaminants in synthetic peptides include trifluoroacetic acid (TFA), which is used in purification, and endotoxins (lipopolysaccharides) if the preparation involves bacterial systems. TFA can alter cell viability and enzyme assay results, while endotoxins can trigger unintended immune responses. It is recommended to use high-purity peptides and consider TFA removal services if necessary.
Data Presentation
| Ligand | Receptor | Species | Assay Type | Affinity (Ki, nM) |
| Substance P | NK1 | Human | Radioligand Binding | 1.6 |
| Substance P | NK1 | Rat | Radioligand Binding | 0.17 (Kd) |
| Substance P | NK2 | Rat | Radioligand Binding | 3.4 (Kd) |
| Substance P | NK3 | Rat | Radioligand Binding | Low Affinity |
Note: Data for Substance P is provided for context. Ki and Kd values are measures of binding affinity, where a lower value indicates higher affinity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal/Activity | 1. Peptide Degradation: Improper storage or handling. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Low Receptor Expression: The cell line used has insufficient NK1 receptor density. 4. Assay Conditions: Suboptimal buffer, temperature, or incubation time. | 1. Use a fresh aliquot of the peptide. Ensure proper storage at ≤ -20°C. 2. Verify calculations and prepare a fresh dilution series. 3. Confirm NK1 receptor expression via qPCR or a positive control agonist. 4. Optimize assay parameters systematically. |
| High Background Signal | 1. Non-specific Binding: The peptide or detection reagents are binding to components other than the receptor. 2. Contamination: The peptide or reagents are contaminated with fluorescent or enzymatic substances. | 1. Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. 2. Use fresh, high-purity reagents and sterile techniques. |
| Poor Reproducibility | 1. Inconsistent Pipetting: Inaccurate or variable dispensing of reagents. 2. Cell Passage Number: High passage number can lead to changes in cell phenotype and receptor expression. 3. Peptide Solubility Issues: The peptide is not fully dissolved, leading to inconsistent concentrations. | 1. Use calibrated pipettes and pre-rinse tips.[5] 2. Use cells within a consistent and low passage number range. 3. Ensure the peptide is fully dissolved in the recommended solvent before further dilution. |
| Unexpected Off-Target Effects | 1. High Peptide Concentration: The concentration used is high enough to interact with lower-affinity receptors. 2. Presence of Off-Target Receptors: The experimental system expresses other receptors that can be activated by the peptide. | 1. Perform a dose-response curve to identify the optimal concentration range. 2. Use selective antagonists for suspected off-target receptors (e.g., NK2, NK3, opioid receptors) to block their activity. |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is for determining the binding affinity (Ki) of [Glp5] Substance P (5-11) for NK1, NK2, and NK3 receptors using a competitive binding assay.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors.
-
Radiolabeled ligand (e.g., [125I]Substance P for NK1, [125I]Neurokinin A for NK2, [3H]Senktide for NK3).
-
Unlabeled [Glp5] Substance P (5-11).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of unlabeled [Glp5] Substance P (5-11) in binding buffer.
-
In a 96-well plate, add in the following order:
-
150 µL of cell membrane preparation (3-20 µg protein for cells).
-
50 µL of the competing unlabeled [Glp5] Substance P (5-11) at various concentrations.
-
50 µL of the radiolabeled ligand at a fixed concentration (typically at its Kd value).
-
-
For total binding wells, add 50 µL of binding buffer instead of the unlabeled ligand.
-
For non-specific binding wells, add a high concentration of unlabeled Substance P (for NK1) or a relevant unlabeled ligand for NK2/NK3.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Activity
This protocol measures the functional potency of [Glp5] Substance P (5-11) by detecting changes in intracellular calcium levels upon NK1 receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).
-
[Glp5] Substance P (5-11).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the NK1-expressing cells into 96-well plates and grow to near confluence.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye.
-
Prepare a dilution series of [Glp5] Substance P (5-11) in assay buffer.
-
Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the different concentrations of [Glp5] Substance P (5-11) into the wells and continuously measure the fluorescence intensity for several minutes to capture the calcium flux.
-
Analyze the data to determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Peptide Assays.
Caption: Experimental Workflow for Specificity Assessment.
References
Technical Support Center: Substance P Fragment Aggregation in Aqueous Solutions
Welcome to the Technical Support Center for Substance P Fragment Aggregation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation of Substance P (SP) fragments in aqueous solutions during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the handling and aggregation of Substance P fragments.
Q1: My Substance P fragment solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. Substance P and its fragments, particularly the C-terminal fragments, have a known tendency to aggregate in aqueous solutions. This can be influenced by several factors including peptide concentration, pH, ionic strength, and temperature.[1] It is also known that Substance P can degrade by releasing N-terminal dipeptides through the formation of diketopiperazines, which could also contribute to solution heterogeneity.
Q2: At what pH is Substance P fragment aggregation most likely to occur?
A2: Substance P has been shown to be largely aggregated at both acidic and basic pH.[1] While specific pH optima for aggregation of different fragments are not well-defined in the literature, it is advisable to work with freshly prepared solutions and to assess the solubility and aggregation propensity of your specific fragment at the intended experimental pH.
Q3: How does salt concentration affect the aggregation of my SP fragment?
A3: Saline solutions can promote the aggregation of Substance P.[1] The increased ionic strength can screen electrostatic repulsions between peptide molecules, facilitating their association and subsequent aggregation. The specific effects will depend on the particular salt and its concentration.
Q4: I am seeing a time-dependent loss of activity of my Substance P fragment in solution. Could this be due to aggregation?
A4: Yes, aggregation can lead to a loss of biological activity. As the peptide monomers assemble into larger aggregates, the concentration of active, monomeric peptide decreases. Furthermore, the conformation of the peptide within the aggregate may not be suitable for receptor binding.
Q5: How can I prevent or reverse the aggregation of my Substance P fragment?
A5: Several strategies can be employed:
-
Solvent Modification: The addition of organic solvents like pyridine (B92270) or acetonitrile (B52724) has been shown to rapidly dissociate Substance P polymers. Methanol can also be used, although it works more slowly.[1]
-
pH Adjustment: Since aggregation is pH-dependent, carefully selecting and buffering the pH of your solution may help to minimize aggregation.
-
Low Temperature Storage: Storing solutions at low temperatures can slow down the kinetics of aggregation.
-
Use of Disaggregating Agents: In some cases, mild detergents or other additives may help to maintain peptide solubility. However, their compatibility with your experimental system must be verified.
Q6: Are the aggregates of Substance P fragments toxic to cells?
A6: One study has shown that amyloid-like fibrils of Substance P, formed in the presence of heparin, were found to be non-toxic in neuronal cells.[2] However, the toxicity of different types of aggregates (e.g., oligomers vs. fibrils) and different fragments is not extensively characterized and may vary. It is always recommended to perform cytotoxicity assays to validate this for your specific experimental conditions.
II. Quantitative Data on Substance P Aggregation
While extensive quantitative data on the aggregation kinetics of specific Substance P fragments under varied conditions is limited in the public domain, the following table summarizes the qualitative effects of different factors. Researchers are encouraged to perform their own characterization for their specific peptide fragment and experimental setup.
| Factor | Effect on Aggregation | Notes |
| pH | Aggregation observed at both acidic and basic pH. | Optimal pH for solubility should be determined empirically for each fragment. |
| Ionic Strength | Increased salt concentration generally promotes aggregation. | The effect is due to the screening of electrostatic charges. |
| Temperature | Higher temperatures can increase the rate of aggregation. | Store solutions at low temperatures to minimize aggregation over time. |
| Peptide Concentration | Higher concentrations increase the likelihood of aggregation. | Work with the lowest concentration that is feasible for your experiment. |
| Presence of Heparin | Can induce the formation of amyloid-like fibrils of Substance P.[2] | This can be used to study fibril formation in a controlled manner. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize peptide aggregation. These are general protocols that should be adapted for your specific Substance P fragment and experimental needs.
A. Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter).
-
Your Substance P fragment of interest.
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Black, clear-bottom 96-well plate.
-
Plate reader with fluorescence detection (Excitation ~440-450 nm, Emission ~480-490 nm).
Protocol:
-
Preparation of Reaction Mixture:
-
Prepare your Substance P fragment solution at the desired concentration in the assay buffer.
-
In a microcentrifuge tube, mix the peptide solution with ThT to a final concentration of 10-25 µM. Include a control with buffer and ThT only.
-
If inducing aggregation, add the inducing agent (e.g., heparin) to the desired final concentration.
-
-
Incubation and Measurement:
-
Pipette the reaction mixture into the wells of the 96-well plate.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. Shaking between reads can sometimes promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from your sample readings.
-
Plot the fluorescence intensity as a function of time. A sigmoidal curve is indicative of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.
-
B. Dynamic Light Scattering (DLS) for Aggregate Size Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
Materials:
-
Your Substance P fragment solution.
-
Assay buffer, filtered through a 0.22 µm filter to remove dust.
-
DLS instrument and compatible cuvettes.
Protocol:
-
Sample Preparation:
-
Prepare your Substance P fragment solution in the filtered assay buffer at the desired concentration. It is crucial that the solution is free of dust and other contaminants that can interfere with the measurement.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for a few minutes to pellet any large, pre-existing aggregates. Carefully transfer the supernatant to a clean cuvette.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters according to the instrument's software, including temperature, solvent viscosity, and refractive index.
-
Allow the sample to equilibrate to the set temperature before starting the measurement.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will analyze the fluctuations in scattered light intensity to generate a particle size distribution. This is often presented as an intensity-weighted, volume-weighted, or number-weighted distribution.
-
The presence of larger species in addition to the monomeric peptide will indicate aggregation. The mean particle size and polydispersity index (PDI) are key parameters to report.
-
C. Transmission Electron Microscopy (TEM) for Visualization of Aggregates
TEM provides high-resolution images of the morphology of peptide aggregates.
Materials:
-
Your Substance P fragment solution containing aggregates.
-
TEM grids (e.g., carbon-coated copper grids).
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).
-
Filter paper.
-
Transmission Electron Microscope.
Protocol:
-
Sample Application:
-
Place a drop of your peptide solution onto the carbon-coated side of a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Staining:
-
Blot off the excess sample solution using filter paper.
-
Immediately apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain.
-
-
Drying:
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Load the grid into the TEM.
-
Observe the sample under the electron beam and capture images of the aggregates. Different morphologies, such as amorphous aggregates, oligomers, or fibrils, can be distinguished.
-
IV. Signaling Pathways & Experimental Workflows
Substance P Signaling and Inflammation
While specific signaling pathways triggered by Substance P fragment aggregates are not well-documented, the monomeric form of Substance P is a well-known pro-inflammatory mediator that signals through the Neurokinin-1 Receptor (NK-1R). This activation can lead to the downstream activation of key inflammatory pathways such as NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines.[3][4][5][6]
Caption: Substance P inflammatory signaling pathway.
Troubleshooting Experimental Workflow for Aggregation Issues
This workflow provides a logical approach to troubleshooting unexpected aggregation of Substance P fragments in your experiments.
Caption: Troubleshooting workflow for aggregation.
Logical Relationship of Factors Influencing Aggregation
The aggregation of Substance P fragments is a multifactorial process. The following diagram illustrates the interplay of key factors that can lead to the formation of aggregates.
Caption: Factors influencing aggregation.
References
- 1. Properties of substance P aggregates. Application to the synthesis and purification of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid-like fibril formation by tachykinin neuropeptides and its relevance to amyloid β-protein aggregation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Double-Edged Effects of Substance P in the Pathology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
preventing enzymatic degradation of [Glp5] Substance P (5-11) in tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of [Glp5] Substance P (5-11) in tissue samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is [Glp5] Substance P (5-11) and why is its degradation a concern?
A1: [Glp5] Substance P (5-11) is a biologically active C-terminal fragment of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and other neurological processes.[1][2] Like its parent molecule, [Glp5] Substance P (5-11) is susceptible to rapid degradation by various proteases present in tissue homogenates. This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental data. The half-life of Substance P in tissues is estimated to be in the range of seconds to minutes, highlighting the critical need for stabilization.[3]
Q2: Which enzymes are primarily responsible for the degradation of [Glp5] Substance P (5-11)?
A2: The primary enzymes responsible for the degradation of Substance P and its fragments are metalloendopeptidases.[4][5] A key enzyme identified in the degradation of Substance P in the brain and spinal cord is neutral endopeptidase (NEP, also known as neprilysin or endopeptidase-24.11).[6] This enzyme is known to cleave Substance P at multiple sites.[4] Given that [Glp5] Substance P (5-11) is a C-terminal fragment, it is also a substrate for these endopeptidases.
Q3: What are the common cleavage sites in Substance P and its fragments?
A3: Studies on Substance P have identified several cleavage sites. A purified membrane-bound enzyme from the human brain cleaves Substance P between Gln6-Phe7, Phe7-Phe8, and Phe8-Gly9.[4] In glial cells, cleavage can also occur to produce fragments (1-6), (1-4), (10-11), and (8-9).[6] The primary cleavage site for Substance P in the spinal cord is on the C-terminal side of the ninth residue.[5]
Q4: How can I prevent the degradation of [Glp5] Substance P (5-11) in my tissue samples?
A4: Preventing degradation requires a multi-pronged approach:
-
Use of Protease Inhibitors: Incorporating a cocktail of protease inhibitors into your buffers is the most effective method.
-
Temperature Control: Perform all tissue processing steps at low temperatures (on ice or at 4°C) to reduce enzymatic activity.[7]
-
pH Control: Maintain the pH of your buffers within a range of 5-7, as extreme pH values can lead to peptide hydrolysis.[8]
-
Rapid Processing: Minimize the time between tissue collection and extraction to limit the window for enzymatic degradation.[9]
-
Thermal Stabilization: Heat treatment of tissue samples immediately after harvesting can effectively inactivate endogenous proteases.[9][10]
Q5: Are there more stable analogs of [Glp5] Substance P (5-11) available?
A5: Yes, researchers have developed analogs with increased resistance to enzymatic degradation. For example, glycosylated analogues of Substance P-(5-11) have shown high resistance to degradation in rat hypothalamic slices.[11] Additionally, analogs with methylated phenylalanine and sarcosine (B1681465) residues have been shown to reduce enzymatic cleavage.[12]
Troubleshooting Guides
Issue 1: Low or no detectable [Glp5] Substance P (5-11) in the final sample.
| Possible Cause | Troubleshooting Step |
| Inadequate Protease Inhibition | Ensure you are using a broad-spectrum protease inhibitor cocktail that is effective against metalloendopeptidases. Consider increasing the concentration of the inhibitor cocktail. |
| Suboptimal Temperature Control | Maintain samples on ice at all times during processing. Pre-cool all buffers and equipment. |
| Incorrect Buffer pH | Verify the pH of all buffers used in the experiment. Adjust to a neutral pH (around 7.0) to minimize non-enzymatic degradation. |
| Prolonged Sample Processing Time | Streamline your workflow to minimize the time from tissue collection to analysis. |
| Peptide Adsorption to Surfaces | Use low-protein-binding tubes and pipette tips to prevent loss of the peptide. |
Issue 2: High variability in [Glp5] Substance P (5-11) levels between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Protease Inhibitor Distribution | Ensure the protease inhibitor cocktail is thoroughly mixed into the homogenization buffer before adding the tissue. |
| Variable Tissue Homogenization | Standardize the homogenization procedure to ensure consistent release of cellular contents, including proteases. |
| Differential Degradation During Storage | Aliquot samples immediately after processing and store them at -80°C to prevent degradation during freeze-thaw cycles. |
| Inconsistent Incubation Times | For experiments involving incubation steps, ensure that all samples are incubated for the exact same duration. |
Data Presentation
Table 1: Commonly Used Protease Inhibitors for Stabilizing Substance P and its Fragments
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| o-Phenanthroline | Metalloendopeptidases | 1 mM | A potent inhibitor of Substance P degradation in spinal cord lysates.[5] |
| EDTA | Metalloendopeptidases | 1-5 mM | A general metal chelator that inhibits metalloprotease activity. |
| Phosphoramidon | Neutral Endopeptidase (NEP/Neprilysin) | 1-10 µM | More specific inhibitor of NEP. |
| Thiorphan | Neutral Endopeptidase (NEP/Neprilysin) | 1-10 µM | Another specific inhibitor of NEP. |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 10 µg/mL | Can inhibit the degradation of C-terminal fragments in plasma.[13] |
| GM6001 (Galardin) | Broad-spectrum MMP and Neprilysin inhibitor | 100 µM | Effective at preventing Substance P degradation.[5] |
| Protease Inhibitor Cocktail | Broad Spectrum | Varies by manufacturer | A convenient option providing broad protection against various proteases.[14] |
Experimental Protocols
Protocol 1: General Tissue Homogenization for [Glp5] Substance P (5-11) Preservation
-
Preparation: Pre-cool all buffers, tubes, and homogenization equipment to 4°C. Prepare homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and add a broad-spectrum protease inhibitor cocktail immediately before use.
-
Tissue Collection: Rapidly dissect the tissue of interest and immediately place it in ice-cold homogenization buffer.
-
Homogenization: Homogenize the tissue on ice using a Dounce or Potter-Elvehjem homogenizer until a uniform consistency is achieved.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptide, and transfer it to a fresh, pre-chilled, low-protein-binding tube.
-
Storage: Immediately aliquot the supernatant and store at -80°C for future analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Thermal Inactivation of Proteases in Tissue Samples
Adapted from Segerström et al., 2016[10]
-
Tissue Collection: Immediately after dissection, place the fresh tissue sample in a sealed, heat-conductive tube.
-
Heat Treatment: Place the tube in a heat block pre-heated to 95°C for 5-10 minutes to inactivate endogenous enzymes.
-
Cooling: Immediately transfer the tube to ice to rapidly cool the sample.
-
Homogenization: Proceed with the homogenization protocol as described in Protocol 1. The use of protease inhibitors in the homogenization buffer is still recommended as a precautionary measure.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Purification and characterisation of a membrane-bound substance-P-degrading enzyme from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of substance P by neuronal and glial cells cultured from rat fetal brain and their membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Minimizing Postsampling Degradation of Peptides by a Thermal Benchtop Tissue Stabilization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilizing Tissues for Postmortem Peptide Preservation [thermofisher.com]
- 11. A peptidases-resistant glycosylated analogue of substance P-(5-11). Specificity towards substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Glp5] Substance P (5-11) | Benchchem [benchchem.com]
- 13. Inactivation of substance P and its C-terminal fragments in rat plasma and its inhibition by Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
addressing variability in replicate experiments with peptide agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in replicate experiments involving peptide agonists.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary sources of variability in peptide agonist experiments?
Variability in replicate experiments with peptide agonists can stem from multiple factors throughout the experimental workflow. These sources can be broadly categorized into three areas: reagents and materials, experimental procedures, and cell-based factors.
-
Reagents and Materials:
-
Peptide Quality and Handling: The stability and integrity of peptide agonists are critical.[1][2][3][4] Improper storage, repeated freeze-thaw cycles, and exposure to light, oxygen, or extreme pH can lead to degradation.[1][2][5] Peptides with specific amino acid sequences (e.g., containing Cys, Met, Trp) are particularly susceptible to oxidation.[2][4] Batch-to-batch variation in peptide synthesis and purity can also introduce significant variability.[6][7]
-
Reagent Consistency: Lot-to-lot inconsistencies in critical reagents such as antibodies, cell culture media, and serum can significantly impact assay performance.[8][9]
-
-
Experimental Procedures:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of error.[10] Using calibrated pipettes and consistent techniques is crucial.
-
Assay Conditions: Variations in incubation times, temperature, and buffer composition can affect the binding kinetics and signaling outcomes.[11][12]
-
Protocol Adherence: Lack of a standardized and well-documented protocol can lead to deviations between experiments and operators.[11]
-
-
Cell-Based Factors:
-
Cell Health and Passage Number: The health, viability, and passage number of cells can influence their responsiveness to peptide agonists.[13] It is important to use cells in their logarithmic growth phase and avoid over-confluency.[13][14]
-
Cell Culture Conditions: Changes in cell culture media, supplements, or incubation conditions can alter cellular metabolism and signaling pathways.[14][15]
-
Receptor Density: The concentration of the target receptor on the cell surface can fluctuate with cell passage and culture conditions, impacting the magnitude of the response.[11]
-
FAQ 2: How should I properly store and handle my peptide agonists to ensure stability?
Proper storage and handling are paramount to maintaining the integrity and activity of your peptide agonists.[1][3]
Storage Recommendations for Peptide Agonists
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Months to Years | Store in a tightly sealed, dark container.[3][4][5] Allow the vial to reach room temperature before opening to prevent moisture condensation.[3][5] For peptides prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon.[1][5] |
| In Solution (Stock) | -20°C or -80°C | Up to 30 days (variable) | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][4] Use sterile buffers at a pH of 5-6 for optimal stability.[1][3] Peptides with certain amino acids (Cys, Met, Trp, Asp, Gln) have shorter shelf lives in solution.[3][4] |
FAQ 3: What level of variability is considered acceptable in a cell-based assay?
The acceptable level of variability, often expressed as the coefficient of variation (%CV), depends on the specific type of assay.
Acceptable %CV Ranges for Different Assay Types
| Assay Type | Typical Intra-Assay %CV | Typical Inter-Assay %CV |
| Enzyme Assays | < 10% | < 15% |
| Cell-Based Assays | 20% to 50% | 20% to 50% |
| In Vivo Assays | 20% to 50% | > 30% |
| Virus Titer Assays | > 300% | > 300% |
Data adapted from discussion on assay development and validation.[16] It's important to establish your own laboratory's baseline for assay variability.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells (Intra-Assay Variability)
High variability between replicate wells within the same experiment can obscure real effects and lead to unreliable data.
Troubleshooting Workflow for High Intra-Assay Variability
Caption: Troubleshooting logic for high intra-assay variability.
Detailed Troubleshooting Steps:
-
Review Pipetting Technique and Calibration:
-
Action: Ensure all pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions.[17] For critical steps, consider using automated liquid handlers to minimize human error.[10]
-
Rationale: Inaccurate or inconsistent liquid handling is a primary source of well-to-well variability.
-
-
Ensure Thorough Mixing of Reagents:
-
Action: Vortex or gently invert all reagent solutions, including peptide stocks and cell suspensions, before dispensing.
-
Rationale: Incomplete mixing can lead to concentration gradients and uneven distribution of components across the plate.
-
-
Examine Cell Seeding Consistency:
-
Action: Before adding your peptide agonist, visually inspect the cell monolayer under a microscope to ensure even cell distribution. Optimize your cell seeding protocol to avoid clumps and ensure a homogenous cell layer.[13]
-
Rationale: A non-uniform cell layer will result in variable responses in different wells.
-
-
Investigate Plate Edge Effects:
-
Action: If variability is consistently higher in the outer wells of a microplate, this may be due to evaporation. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[14] Using hydration chambers can also help minimize evaporation in long-term cultures.[14]
-
Rationale: Evaporation can change the concentration of media components and the peptide agonist, leading to altered cell responses.
-
Issue 2: Poor Reproducibility Between Experiments (Inter-Assay Variability)
Difficulty in reproducing results across different days or by different operators is a common challenge.
Troubleshooting Workflow for High Inter-Assay Variability
Caption: Troubleshooting logic for high inter-assay variability.
Detailed Troubleshooting Steps:
-
Standardize Experimental Protocol:
-
Action: Develop and strictly adhere to a detailed, written protocol for all experiments.[11] This should include specific incubation times, temperatures, buffer compositions, and instrument settings.
-
Rationale: A standardized protocol is the foundation for reproducible results.
-
-
Assess Peptide Stock Aliquoting and Storage:
-
Verify Reagent Lot Consistency:
-
Action: Record the lot numbers of all critical reagents, such as media, serum, and antibodies. When a new lot is introduced, perform a qualification experiment to ensure it yields comparable results to the previous lot.[9]
-
Rationale: Batch-to-batch variation in reagents is a significant source of inter-assay variability.[8][9]
-
-
Standardize Cell Culture Conditions:
Experimental Protocols
Protocol 1: In Vitro cAMP Induction Assay
This protocol outlines a method for measuring intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to peptide agonist stimulation.
Experimental Workflow for cAMP Assay
Caption: Workflow for a typical in vitro cAMP assay.
Methodology:
-
Cell Seeding: Seed cells expressing the target G protein-coupled receptor (GPCR) into a 384-well white solid plate at a density of approximately 5,000 cells per well.[18]
-
Overnight Incubation: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Reagent Preparation: On the day of the experiment, prepare serial dilutions of the peptide agonist. Also, prepare a stimulation buffer containing a phosphodiesterase inhibitor like 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[18]
-
Cell Stimulation: Carefully remove the culture medium from the wells and replace it with the stimulation buffer containing the various concentrations of the peptide agonist.
-
Incubation: Incubate the plate at 37°C for a specified time, typically 30-40 minutes.[18]
-
Cell Lysis and Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available detection kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA), following the manufacturer's instructions.
-
Data Analysis: Analyze the data using a suitable software package (e.g., GraphPad Prism) to generate dose-response curves and determine EC50 values.
Protocol 2: Intracellular Calcium Flux Assay
This protocol describes a method for measuring changes in intracellular calcium concentration following peptide agonist stimulation.
Methodology:
-
Cell Seeding: Seed cells expressing the target GPCR in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Injection and Measurement: Inject the peptide agonist at various concentrations and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine the peak response and the area under the curve for each concentration.
Signaling Pathways
GPCR Signaling Cascade Leading to cAMP Production
Caption: Gs-coupled GPCR signaling pathway.
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. genscript.com [genscript.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. researchgate.net [researchgate.net]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. swordbio.com [swordbio.com]
- 13. biocompare.com [biocompare.com]
- 14. marinbio.com [marinbio.com]
- 15. cellgs.com [cellgs.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. An imbalanced GLP-1R/GIPR co-agonist peptide with a site-specific N-terminal PEGylation to maximize metabolic benefits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of Hydrophobic Substance P Analogs in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with hydrophobic analogs of Substance P in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why do my hydrophobic Substance P analogs precipitate when I dilute my DMSO stock solution in aqueous media?
This is a common phenomenon known as "crashing out." While DMSO is a powerful solvent for many hydrophobic compounds, its miscibility with water can be deceptive. When a concentrated DMSO stock is introduced into an aqueous buffer or cell culture medium, the DMSO is rapidly diluted. This solvent exchange lowers the overall solvating power for the hydrophobic compound, which is poorly soluble in the aqueous environment, causing it to precipitate.[1]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance to DMSO varies significantly between cell lines, with primary cells generally being more sensitive. A final DMSO concentration of 0.1% is considered safe for most cell lines, while concentrations up to 0.5% are widely used without significant cytotoxicity.[2] It is always recommended to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line.
Q3: Are there any alternatives to DMSO for dissolving hydrophobic Substance P analogs?
Yes, several alternatives are available and may offer advantages in terms of lower toxicity or improved solubility in aqueous solutions. Some options include:
-
Cyrene™ (dihydrolevoglucosenone): A greener, bio-based solvent with comparable solvation properties to DMSO and potentially lower toxicity.
-
Zwitterionic liquids (ZIL): These compounds can be less toxic to cells and have shown potential as vehicles for various hydrophobic drugs.
-
Co-solvents: Mixtures of water with solvents like polyethylene (B3416737) glycol (PEG 300), propylene (B89431) glycol, or ethanol (B145695) can enhance the solubility of poorly soluble compounds.[3]
Q4: Can the salt form of my Substance P analog affect its solubility?
Absolutely. The salt form of a compound can significantly influence its aqueous solubility. If you are working with a free acid or base form of a Substance P analog, it may be beneficial to investigate if a more soluble salt version is available or can be synthesized.
Troubleshooting Guides
Issue 1: Immediate Precipitation of Substance P Analog in Aqueous Solution
Symptoms: Upon adding the DMSO stock solution of your Substance P analog to your buffer or cell culture medium, a visible precipitate or cloudiness appears instantly.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the analog in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in your pre-warmed (37°C) aqueous solution. Then, add this intermediate solution to the final volume. Add the stock solution dropwise while gently vortexing the medium.[1] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][2] This may necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of Substance P Analog in Solution
Symptoms: The solution is initially clear after adding the DMSO stock, but a precipitate forms over time (minutes to hours).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | The initial clear solution may be a supersaturated state that is not thermodynamically stable, leading to eventual precipitation. | Lower the final concentration of the analog. Consider using a co-solvent or a different formulation strategy to increase the thermodynamic solubility. |
| Temperature Fluctuations | Changes in temperature, such as moving from a warm incubator to room temperature, can decrease solubility. | Maintain a constant temperature for your experimental setup. |
| Interaction with Media Components | The Substance P analog may interact with components in the cell culture medium (e.g., proteins in serum) over time, leading to precipitation. | Test the solubility in different types of media (e.g., serum-free vs. serum-containing) to identify potential interactions. |
Quantitative Data on Substance P Analog Solubility
The following tables summarize the solubility of some common non-peptide Substance P (NK1 receptor) antagonists in DMSO and other solvents. Note that "hydrophobic Substance P analogs" often refers to these non-peptide antagonists designed to be more drug-like.
Table 1: Solubility of Aprepitant
| Solvent | Solubility | Reference |
| DMSO | ~16 mg/mL | [4] |
| DMSO | 107 mg/mL (200.21 mM) | [1] |
| Ethanol | ~3 mg/mL | [4] |
| Ethanol | 15 mg/mL | [1] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [4] |
| Water | Insoluble | [1] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL | [4] |
Table 2: Solubility of L-733,060
| Solvent | Solubility | Notes | Reference |
| Water | 21.99 mg/mL (50 mM) | With gentle warming | |
| Distilled water with 0.2% DMSO | Sufficient for preparing µM concentrations | Used for cell culture experiments | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Substance P Analog Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of the hydrophobic Substance P analog in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for at least 30 seconds. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of potential compound degradation.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
-
Pre-warm Medium: Pre-warm your cell culture medium or buffer to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock in the pre-warmed medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the stock or intermediate solution to the final volume of pre-warmed medium dropwise while gently vortexing or swirling the tube.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below the tolerance limit of your cells (ideally ≤ 0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Experimental workflow for preparing a working solution of a hydrophobic Substance P analog.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: [Glp5] Substance P (5-11) Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with [Glp5] Substance P (5-11). The information is tailored to scientists and drug development professionals encountering issues with dose-response curve experiments.
Troubleshooting Guide
This guide addresses common problems encountered during dose-response experiments with [Glp5] Substance P (5-11) in a question-and-answer format.
Q1: I am not observing any response to [Glp5] Substance P (5-11) in my cell-based assay. What are the possible causes?
A1: A lack of response can stem from several factors related to the peptide, the cells, or the assay itself.
-
Peptide Integrity and Handling:
-
Degradation: Peptides are susceptible to degradation by proteases. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. Reconstitute the peptide in a suitable, sterile solvent as recommended by the manufacturer.
-
Incorrect Concentration: Verify the stock solution concentration. An error in initial dilution can lead to a final concentration that is too low to elicit a response.
-
-
Cellular Factors:
-
Receptor Expression: Confirm that your cell line expresses the Neurokinin-1 receptor (NK1R), the primary target of Substance P and its fragments.[1][2] Use a positive control, such as Substance P, to validate receptor functionality.
-
Cell Health: Ensure cells are healthy and within an optimal passage number. Over-passaged or unhealthy cells may exhibit altered receptor expression and signaling capacity.
-
-
Assay Conditions:
-
Incorrect Assay Setup: Review your protocol to ensure all components were added correctly and at the appropriate concentrations.
-
Inappropriate Readout: Confirm that your chosen assay (e.g., calcium mobilization or cAMP accumulation) is appropriate for detecting NK1R activation in your cell line.
-
Q2: The dose-response curve for [Glp5] Substance P (5-11) is bell-shaped (an inverted "U" shape). Why is this happening?
A2: A bell-shaped or biphasic dose-response curve is a known characteristic of Substance P and its fragments.[3][4] This phenomenon, where the response decreases at higher concentrations, can be attributed to several mechanisms:
-
Receptor Desensitization and Internalization: Prolonged or high-concentration exposure to an agonist can lead to phosphorylation of the GPCR, uncoupling from G-proteins, and subsequent internalization of the receptor from the cell surface.[1][5][6] This reduces the number of available receptors to mediate the signal.
-
Substrate Inhibition/Negative Feedback: High concentrations of the peptide or its downstream signaling products could trigger negative feedback mechanisms that dampen the response.
-
Compound Aggregation: At high concentrations, peptides can sometimes form aggregates, which may have reduced activity or even inhibitory effects.[7]
-
Off-Target Effects: At very high concentrations, the peptide may interact with other receptors or cellular components, leading to confounding effects that interfere with the primary signaling pathway.
To investigate this, consider reducing the incubation time with the peptide or using a receptor antagonist to confirm that the observed effect is mediated by the NK1R.
Q3: I am observing high background noise or a low signal-to-noise ratio in my assay. How can I improve this?
A3: High background can obscure the specific signal from your peptide.
-
Optimize Cell Seeding Density: Too many cells can lead to high basal activity, while too few can result in a weak signal. Perform a cell titration experiment to determine the optimal cell number per well.
-
Wash Steps: Ensure adequate washing of cells to remove any residual media components or interfering substances before adding the peptide and detection reagents.
-
Reagent Quality: Use high-quality, fresh reagents. Old or improperly stored reagents can contribute to high background.
-
Assay Buffer: The composition of your assay buffer is critical. Ensure it is free of interfering substances and at the correct pH.
-
Detector Settings: Optimize the gain and integration time settings on your plate reader to maximize the signal-to-noise ratio.
Q4: My EC50 values for [Glp5] Substance P (5-11) are inconsistent between experiments. What could be the reason?
A4: Variability in EC50 values is a common issue.
-
Experimental Consistency: Ensure that all experimental parameters, including cell passage number, seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Peptide Aliquoting: Aliquot your reconstituted peptide to avoid multiple freeze-thaw cycles, which can degrade the peptide and alter its effective concentration.
-
Assay Drift: Plate-to-plate and day-to-day variations can occur. Include a standard reference compound (like Substance P) in every experiment to monitor for and normalize against such variability.
-
Data Analysis: Use a consistent and appropriate non-linear regression model to fit your dose-response curves. Ensure that the top and bottom plateaus of the curve are well-defined by your concentration range.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of [Glp5] Substance P (5-11)?
A: [Glp5] Substance P (5-11) is a C-terminal fragment of Substance P. It acts as an agonist at the Neurokinin-1 receptor (NK1R), which is a G-protein coupled receptor (GPCR).[1][2] Upon binding, it activates at least two major signaling pathways:
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), leading to a transient increase in cytosolic calcium levels.[1]
-
Gs Pathway: [Glp5] Substance P (5-11) can also activate the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1]
Q: What are typical EC50 values for [Glp5] Substance P (5-11)?
A: The EC50 values for [Glp5] Substance P (5-11) can vary depending on the cell line, the specific assay used (calcium mobilization vs. cAMP accumulation), and experimental conditions. It is important to determine the EC50 in your specific experimental system. However, published data can provide a useful reference range.
| Compound | Assay Type | Cell Line | Reported -log EC50 (M) | Reference |
| Substance P | [Ca2+]i Mobilization | HEK293 (NK1R expressing) | 8.5 ± 0.3 | [8] |
| Substance P | cAMP Accumulation | HEK293 (NK1R expressing) | 7.8 ± 0.1 | [8] |
| Substance P (5-11) | cAMP Accumulation | HEK293 (NK1R expressing) | 6.2 ± 0.05 | [9] |
| Substance P (6-11) | cAMP Accumulation | HEK293 (NK1R expressing) | 5.7 ± 0.09 | [9] |
Q: Which cell lines are suitable for studying [Glp5] Substance P (5-11)?
A: Commonly used cell lines for studying Substance P and its analogs are those that endogenously express the NK1R or have been engineered to do so. Examples include:
-
CHO-K1 cells stably expressing NK1R: These are frequently used for their robust growth and signaling responses.[10]
-
HEK293 cells stably or transiently expressing NK1R: These are also widely used and are amenable to various transfection methods.[8][9]
-
U373 MG human astrocytoma cells: These cells endogenously express NK1R.
It is crucial to validate NK1R expression and function in your chosen cell line before conducting experiments.
Q: How should I prepare and store [Glp5] Substance P (5-11)?
A: For optimal results, follow the manufacturer's instructions for reconstitution and storage. In general:
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, high-purity solvent such as sterile water, PBS, or a buffer recommended by the supplier. For peptides with low aqueous solubility, a small amount of a co-solvent like DMSO may be necessary, but be mindful of its potential effects on your cells.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. After reconstitution, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to [Glp5] Substance P (5-11) using a fluorescent plate reader.
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells stably expressing NK1R into black-walled, clear-bottom 96-well plates at a pre-determined optimal density.
-
Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Often, an anion-exchange inhibitor like probenecid (B1678239) is included to prevent dye leakage.
-
Aspirate the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Peptide Preparation:
-
Prepare a serial dilution of [Glp5] Substance P (5-11) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Also, prepare a positive control (e.g., Substance P) and a vehicle control.
-
-
Measurement:
-
Set up the fluorescent plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Add the diluted [Glp5] Substance P (5-11) and controls to the wells.
-
Immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 2-5 minutes).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after ligand addition.
-
Normalize the data to the vehicle control and a maximal response control.
-
Plot the normalized response against the logarithm of the peptide concentration and fit the data using a non-linear regression model to determine the EC50.
-
cAMP Accumulation Assay
This protocol provides a general workflow for measuring cAMP accumulation in response to [Glp5] Substance P (5-11).
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells expressing NK1R into a 96-well plate.
-
Allow cells to grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add serial dilutions of [Glp5] Substance P (5-11), a positive control (e.g., forskolin (B1673556) or Substance P), and a vehicle control.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Normalize the data and plot the cAMP concentration against the logarithm of the peptide concentration.
-
Fit the data using a non-linear regression model to calculate the EC50.
-
Visualizations
Caption: Signaling pathway of [Glp5] Substance P (5-11) via the NK1 receptor.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. graphpad.com [graphpad.com]
- 4. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. benchchem.com [benchchem.com]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
improving the in vivo stability and duration of action of Substance P fragments
Technical Support Center: Enhancing In Vivo Stability of Substance P Fragments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (SP) fragments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of in vivo stability and duration of action of these peptides.
Frequently Asked Questions (FAQs)
Q1: Why do native Substance P fragments have such a short in vivo half-life?
A1: Native Substance P and its fragments are rapidly degraded in vivo by various proteases, including neutral endopeptidase and angiotensin-converting enzyme.[1][2] The peptide bonds are susceptible to cleavage, particularly at the C-terminus, leading to rapid inactivation and clearance.[3][4][5][6] The half-life of SP in blood and tissues can range from seconds to minutes.[1][2]
Q2: What are the primary strategies for increasing the in vivo stability of Substance P fragments?
A2: The main approaches to enhance stability include:
-
N-Terminal Modification: Cyclization of an N-terminal glutamine to form a pyroglutamyl (pGlu) residue can protect against aminopeptidases.[7]
-
C-Terminal Modification: Amidation of the C-terminal carboxyl group removes the negative charge and increases resistance to carboxypeptidases.[8][9][10][11]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions can render the peptide bonds unrecognizable to many endogenous proteases.[12][13][14][15]
-
Incorporation of Unnatural Amino Acids: Using amino acids not naturally found in proteins can sterically hinder protease access.
-
Analog Design: Creating synthetic analogs with modified backbones or side chains that retain biological activity but are less susceptible to enzymatic degradation.[2][16][17]
Q3: How does C-terminal amidation improve the stability and activity of Substance P fragments?
A3: C-terminal amidation is a critical modification that neutralizes the negative charge of the terminal carboxyl group.[11] This change can enhance the peptide's binding affinity to its receptor and, crucially, it significantly increases resistance to degradation by carboxypeptidases, which are enzymes that cleave the C-terminal amino acid.[10] However, even slight alterations to the two amide protons can lead to a significant loss of activity.[9]
Q4: What is the significance of the N-terminal pyroglutamyl (pGlu) modification?
A4: The formation of a pyroglutamyl residue from an N-terminal glutamine is a common modification that protects peptides from degradation by aminopeptidases.[7] This cyclized structure is often found in stable, biologically active peptides.[7] For example, the stable SP analog septide (B1681630) includes an N-terminal pyroglutamic acid.[18]
Q5: Can D-amino acid substitutions affect the biological activity of Substance P fragments?
A5: Yes. While D-amino acid substitutions are very effective at increasing stability, they can also alter the peptide's conformation.[12][13] This can impact receptor binding and biological activity, sometimes leading to reduced potency or even a switch from agonist to antagonist activity.[19][20] Therefore, the position and type of D-amino acid substitution must be carefully selected and tested.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Modified peptide shows low or no biological activity. | - The modification has altered the peptide's conformation, preventing proper receptor binding.- The modification has introduced steric hindrance at a critical binding site.- The peptide was not purified correctly after synthesis. | - Systematically test modifications at different positions in the peptide sequence.- Use molecular modeling to predict the structural impact of modifications before synthesis.- Ensure high purity of the synthesized peptide using methods like HPLC.[21] |
| Peptide is still rapidly degraded in vivo despite modifications. | - The modification is not effective against the specific proteases present in the target tissue.- The peptide is being cleared by other mechanisms, such as renal filtration.- The experimental model has very high peptidase activity. | - Combine multiple modification strategies (e.g., both N- and C-terminal protection).- Investigate the specific metabolic pathways of your peptide in the chosen animal model.- Consider co-administration with peptidase inhibitors, though this can complicate data interpretation. |
| Inconsistent results between in vitro and in vivo experiments. | - The in vitro assay does not accurately reflect the in vivo environment (e.g., presence of proteases, different receptor subtypes).- The modified peptide has poor bioavailability or tissue penetration. | - Test the stability of the peptide in plasma or tissue homogenates before in vivo studies.- Evaluate different routes of administration to improve bioavailability.- Characterize the receptor subtypes present in your in vitro and in vivo models.[22] |
| Difficulty synthesizing or purifying the modified peptide. | - The chosen modification is chemically challenging.- The modified peptide has poor solubility.- The purification protocol is not optimized for the modified peptide. | - Consult with a peptide synthesis expert for guidance on challenging modifications.- Experiment with different solvent systems to improve solubility.- Develop a specific HPLC purification protocol for your modified peptide.[23] |
Quantitative Data on Modified Substance P Fragments
The following tables summarize data on the increased potency and duration of action of various modified Substance P fragments compared to the native peptide.
Table 1: Potency of Substance P Analogs
| Peptide | Modification(s) | Relative Potency (Compared to Substance P) | Reference(s) |
| Substance P | None | 1 | |
| Septide | [pGlu6,Pro9]-SP(6-11) | ~25 times more potent than D-septide | [24] |
| [D-Ala4]-SP(4-11) | D-amino acid substitution | Varies by assay | [25] |
| DiMe-C7 | [pGlu5, MePhe8, Sar9]-SP(5-11) | Similar to Substance P | [16] |
Table 2: Duration of Action of Modified Substance P Analogs
| Peptide | Modification(s) | Duration of Action | Reference(s) |
| Substance P | None | Short | [1] |
| DiMe-C7 | [pGlu5, MePhe8, Sar9]-SP(5-11) | Much longer duration of action than Substance P | [16][17] |
| Septide | [pGlu6,Pro9]-SP(6-11) | More stable than native SP fragments | [2] |
Experimental Protocols
Solid-Phase Peptide Synthesis of [D-Ala4] Substance P (4-11)
This protocol provides a general overview of the solid-phase synthesis of a Substance P analog. Specific details may vary based on the synthesizer and reagents used.
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin for a C-terminally amidated peptide.
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., dimethylformamide).
-
Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.
-
Wash the resin thoroughly.
-
Activate the carboxyl group of the first Fmoc-protected amino acid (in this case, Fmoc-Met-OH) using a coupling reagent like HBTU.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence, using the appropriate L- or D-amino acid (e.g., Fmoc-D-Ala-OH at position 4).
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Precipitate the crude peptide in cold ether, then dissolve it in a suitable solvent and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Visualizations
Caption: Substance P signaling through the NK1 receptor.
Caption: Workflow for developing stabilized Substance P fragments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of substance P and its common in vivo-formed metabolites on MRGPRX2 and human mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo metabolism and clearance of substance P and co-expressed tachykinins in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of N-terminal pyroglutamate in maintaining structural integrity and pKa values of catalytic histidine residues in bullfrog ribonuclease 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.eu [file.medchemexpress.eu]
- 18. [Glp6,Pro9] Substance P (6-11)/Septide - SB PEPTIDE [sb-peptide.com]
- 19. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An analogue of substance P with broad receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Use of substance P fragments to differentiate substance P receptors of different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Systematic study of substance P analogs. I. Evaluation of peptides synthesized by the multipin method for quantitative receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential effects of substance P analogs on neurokinin 1 receptor agonists in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Full-Length Substance P and its C-Terminal Fragment, Substance P (5-11)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity with Supporting Experimental Data.
This guide provides a detailed comparison of the biological activities of full-length Substance P (SP), an eleven-amino acid neuropeptide, and its C-terminal heptapeptide (B1575542) fragment, Substance P (5-11). This analysis is critical for researchers investigating the physiological roles of SP and its metabolites, and for professionals in drug development targeting the tachykinin system.
At a Glance: Key Differences in Activity
Full-length Substance P and its fragment, Substance P (5-11), both interact with the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. However, their downstream signaling effects and overall potency exhibit significant differences. While both peptides can elicit calcium mobilization, their ability to stimulate cyclic AMP (cAMP) production is markedly different, with Substance P (5-11) showing a significantly reduced potency in this secondary messenger pathway.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data comparing the potency and binding affinity of full-length Substance P and Substance P (5-11).
| Ligand | Assay | Cell Line | Parameter | Value | Reference |
| Full-Length Substance P | Calcium Mobilization | HEK293 cells expressing hNK1R | -logEC₅₀ (M) | 8.5 ± 0.3 | [1][2][3][4][5] |
| Substance P (5-11) | Calcium Mobilization | - | -logEC₅₀ (M) | Data not available in comparative studies; however, N-terminal metabolites are known to retain the ability to increase intracellular calcium. | [1][2][3][4][5] |
| Full-Length Substance P | cAMP Accumulation | HEK293T cells expressing hNK1R | -logEC₅₀ (M) | 7.81 ± 0.07 | [6] |
| Substance P (5-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | -logEC₅₀ (M) | 6.2 ± 0.5 | [6] |
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11) | Receptor Binding | U373 MG cells | Kd (nM) | Nanomolar range | [7] |
Table 1: Comparison of Potency in Functional Assays.
Signaling Pathways and Mechanism of Action
Full-length Substance P is a well-established agonist of the NK1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates multiple signaling cascades. The primary pathway involves the coupling to Gαq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.
In addition to Gαq coupling, full-length Substance P can also couple to Gαs, stimulating adenylyl cyclase to produce cAMP. In contrast, the C-terminal fragment Substance P (5-11) demonstrates biased agonism. While it retains the ability to activate the Gαq pathway and induce calcium mobilization, its efficacy in activating the Gαs-cAMP pathway is significantly diminished.[1][2][3][4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Receptor Binding Assay (General Protocol)
Receptor binding assays are performed to determine the affinity of a ligand for its receptor.
-
Membrane Preparation: Membranes from cells overexpressing the NK1 receptor (e.g., U373 MG cells) are prepared by homogenization and centrifugation.[7]
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled competitor (full-length Substance P or Substance P (5-11)).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or dissociation constant (Kd) of the ligands.[7]
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration.
-
Cell Culture: HEK293 cells transiently transfected with the human NK1R are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid.
-
Ligand Addition: Varying concentrations of full-length Substance P or Substance P (5-11) are added to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence signal is used to generate dose-response curves and calculate EC₅₀ values.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP in response to ligand stimulation.
-
Cell Culture: HEK293T cells are co-transfected with a GloSensor-22F cAMP plasmid and the human NK1R.
-
Cell Plating: Transfected cells are plated in a white-walled 96-well plate.
-
Ligand Stimulation: Cells are incubated with varying concentrations of full-length Substance P or Substance P (5-11).
-
Luminescence Measurement: Luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated, and EC₅₀ values are calculated.[6]
Conclusion
The C-terminal fragment of Substance P, SP (5-11), acts as a biased agonist at the NK1 receptor. While it retains the ability to stimulate the Gαq-mediated calcium signaling pathway, its capacity to activate the Gαs-cAMP pathway is significantly attenuated compared to the full-length peptide. This differential activity highlights the importance of the N-terminal region of Substance P in engaging the Gαs signaling cascade. These findings have significant implications for understanding the nuanced physiological roles of Substance P and its metabolites and for the rational design of selective NK1 receptor modulators for therapeutic applications. The preferential activation of specific downstream pathways by different ligands opens up possibilities for developing drugs with more targeted effects and potentially fewer side effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
Validating the Selectivity of [Glp5] Substance P (5-11) for the NK-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Glp5] Substance P (5-11) and its analogues with other well-characterized neurokinin (NK) receptor agonists. The focus is on validating the selectivity of these compounds for the neurokinin-1 (NK-1) receptor, a critical aspect for researchers in neuroscience, pharmacology, and drug development. This document summarizes key quantitative data, details experimental protocols for assessing receptor selectivity, and visualizes relevant biological pathways and workflows.
Comparative Analysis of NK Receptor Agonists
To provide a framework for evaluating the selectivity of [Glp5] Substance P (5-11), this guide presents a comparison with well-established, highly selective agonists for each of the NK receptor subtypes.
Table 1: Quantitative Comparison of NK Receptor Agonist Selectivity
| Compound | Primary Target | NK-1 Receptor Affinity/Potency | NK-2 Receptor Affinity/Potency | NK-3 Receptor Affinity/Potency | Selectivity Profile |
| [Glp5] Substance P (5-11) | NK-1 (presumed) | Data not available | Data not available | Data not available | Reported to bind to the NK-1 tachykinin receptor. |
| DiMe-C7 ([Glp5,(Me)Phe8,Sar9] SP (5-11)) | NK-1 (presumed) | Qualitatively similar to Substance P | Data not available | Data not available | Reported to have similar effects as Substance P on the NK-1 receptor with a longer duration of action.[1] |
| Substance P | NK-1 | High affinity (pKi ~8.8-10.3) | Lower affinity | Low affinity | Endogenous ligand with preference for NK-1. |
| GR-73632 | NK-1 | High potency (EC50 ≈ 2 nM) | Low potency | Low potency | Highly selective NK-1 agonist. |
| GR-64349 | NK-2 | Low affinity (pKi < 5) | High affinity (pKi ≈ 7.77) | Low affinity | Highly selective NK-2 agonist (>1000-fold vs NK-1). |
| Senktide | NK-3 | Low potency (EC50 ≈ 35 µM) | Low potency | High potency (EC50 ≈ 0.5-3 nM) | Highly selective NK-3 agonist. |
Disclaimer: The lack of publicly available, direct quantitative comparative data for [Glp5] Substance P (5-11) and DiMe-C7 across all three neurokinin receptors prevents a definitive quantitative assessment of their selectivity in this guide. The information provided is based on available qualitative descriptions.
Experimental Protocols for Validating Receptor Selectivity
To ascertain the selectivity of a compound like [Glp5] Substance P (5-11), a combination of binding and functional assays is essential. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of [Glp5] Substance P (5-11) for NK-1, NK-2, and NK-3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human or rat NK-1, NK-2, or NK-3 receptors.
-
Radioligands:
-
For NK-1: [³H][Sar⁹,Met(O₂)¹¹]-Substance P or ¹²⁵I-Bolton Hunter labeled Substance P.
-
For NK-2: ¹²⁵I-labeled Neurokinin A (NKA).
-
For NK-3: [³H]-Senktide or ¹²⁵I-labeled Neurokinin B (NKB).
-
-
Test compound: [Glp5] Substance P (5-11) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand for the respective receptor (e.g., unlabeled Substance P for NK-1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate a G-protein coupled receptor (GPCR) like the NK-1 receptor, which typically leads to an increase in intracellular calcium concentration.
Objective: To determine the functional potency (EC50) of [Glp5] Substance P (5-11) at NK-1, NK-2, and NK-3 receptors.
Materials:
-
Cell lines stably expressing human or rat NK-1, NK-2, or NK-3 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: [Glp5] Substance P (5-11) at various concentrations.
-
Positive control: A known agonist for each receptor subtype (e.g., Substance P for NK-1).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified period (e.g., 1 hour at 37°C).
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) from the resulting dose-response curve.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
References
A Comparative Analysis of Substance P C-Terminal Fragments: Unraveling Structure-Activity Relationships
A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of Substance P (5-11) and other C-terminal fragments, supported by experimental data and detailed protocols.
Substance P (SP), an eleven-amino acid neuropeptide, is a key player in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor superfamily. The C-terminal region of Substance P is crucial for its receptor binding and biological activity. Consequently, various C-terminal fragments of SP have been extensively studied to understand the minimal structural requirements for activity and to develop potent and selective NK1 receptor ligands. This guide provides a comparative analysis of Substance P (5-11) and other C-terminal fragments, presenting quantitative data on their receptor binding and functional potencies, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Biological Activity of Substance P C-Terminal Fragments
The biological activity of Substance P and its C-terminal fragments has been evaluated in various in vitro and in vivo models. The primary determinant of activity resides in the C-terminal amino acid sequence, with the amidated C-terminus being essential for high-affinity binding and potent agonism.[1]
Receptor Binding Affinity:
The affinity of Substance P and its C-terminal fragments for the NK1 receptor is typically determined through competitive binding assays, where the peptides compete with a radiolabeled ligand, such as [3H]Substance P or [125I]Bolton-Hunter Substance P, for binding to receptors in tissue homogenates or cell lines expressing the NK1 receptor. The half-maximal inhibitory concentration (IC50) is a measure of the peptide's binding affinity.
| Peptide | Tissue/Cell Line | Radioligand | IC50 (nM) |
| Substance P | Cane Toad Small Intestine | [125I]BHSP | 0.64[2] |
| Substance P (5-11) | Cane Toad Small Intestine | [125I]BHSP | ~10[2] |
| Substance P (4-11) | Cane Toad Small Intestine | [125I]BHSP | >100[2] |
| Substance P (6-11) | Cane Toad Small Intestine | [125I]BHSP | >100[2] |
| Substance P (7-11) | Cane Toad Small Intestine | [125I]BHSP | >1000[2] |
Functional Potency:
The functional potency of these peptides is assessed by measuring their ability to elicit a biological response, such as smooth muscle contraction or intracellular signaling events. The half-maximal effective concentration (EC50) represents the concentration of the peptide that produces 50% of the maximal response.
| Peptide | Assay | EC50 (nM) |
| Substance P | Cane Toad Small Intestine Contraction | ~3[2] |
| Substance P (5-11) | Cane Toad Small Intestine Contraction | ~100[2] |
| Substance P (4-11) | Cane Toad Small Intestine Contraction | ~100[2] |
| Substance P (6-11) | Cane Toad Small Intestine Contraction | ~10[2] |
| Substance P (7-11) | Cane Toad Small Intestine Contraction | >1000[2] |
| [Pro9]-Substance P | NK1 Receptor Activation | 0.93[3] |
From the data, it is evident that the full-length Substance P exhibits the highest affinity and potency. The C-terminal heptapeptide, Substance P (5-11), retains significant biological activity, although it is less potent than the parent peptide.[2][4] Further truncation of the C-terminus generally leads to a progressive loss of activity. Interestingly, the C-terminal hexapeptide, Substance P (6-11), shows potent activity in some assays, such as the guinea pig ileum contraction.[4]
Signaling Pathways and Experimental Workflows
The interaction of Substance P and its C-terminal fragments with the NK1 receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway and a typical experimental workflow for a receptor binding assay are depicted below.
References
- 1. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors in the small intestine of the cane toad (Bufo marinus): a radioligand binding and functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of substance P fragments to differentiate substance P receptors of different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [Glp5] Substance P (5-11) and [Sar9,Met(O2)11]Substance P on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Substance P analogs, [Glp5] Substance P (5-11) and [Sar9,Met(O2)11]Substance P, focusing on their efficacy in modulating dopamine (B1211576) release. The information presented is based on experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
Substance P, a neuropeptide of the tachykinin family, plays a significant role in neurotransmission and neuromodulation within the central nervous system. Its analogs are valuable tools for investigating the function of the neurokinin (NK) receptor system, particularly its influence on dopaminergic pathways. This guide compares the effects of two such analogs: the C-terminal fragment [Glp5] Substance P (5-11) and the potent, selective NK1 receptor agonist [Sar9,Met(O2)11]Substance P.[][2] Understanding their distinct profiles in stimulating dopamine release is crucial for research in areas such as neurodegenerative diseases, pain, and addiction.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of [Glp5] Substance P (5-11) and [Sar9,Met(O2)11]Substance P on dopamine outflow in rat striatal slices.
| Compound | Concentration | Effect on Dopamine Outflow | Reference |
| [Glp5] Substance P (5-11) | 0.1 nM | Significant Increase | [3] |
| 1 nM | Smaller, but significant increase | [3] | |
| < 0.1 nM or > 1 nM | No significant effect | [4] | |
| [Sar9,Met(O2)11]Substance P | 10 nM | Significant Increase | [3] |
| 100 nM | Significant Increase | [3] |
Note: The dose-response curve for [Glp5] Substance P (5-11) is described as bell-shaped, with efficacy decreasing at concentrations above the optimal range.[3]
Experimental Protocols
The data presented in this guide is primarily derived from in vitro studies utilizing rat striatal slices. The following is a detailed methodology representative of these experiments.
In Vitro Measurement of Endogenous Dopamine Release from Rat Striatal Slices
Objective: To determine the effect of Substance P analogs on the release of endogenous dopamine from striatal tissue.
Materials:
-
Adult male Wistar rats
-
Artificial cerebrospinal fluid (aCSF)
-
[Glp5] Substance P (5-11)
-
[Sar9,Met(O2)11]Substance P
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Tissue Preparation:
-
Rats are euthanized, and their brains are rapidly removed and placed in ice-cold aCSF.
-
The striata are dissected and sliced into 300-400 µm thick sections using a McIlwain tissue chopper or a vibratome.
-
The slices are then transferred to a superfusion chamber and allowed to equilibrate.
-
-
Superfusion and Sample Collection:
-
The striatal slices are continuously superfused with oxygenated aCSF at a constant flow rate.
-
Following an equilibration period, baseline samples of the superfusate are collected at regular intervals (e.g., every 5-10 minutes).
-
The Substance P analogs are then introduced into the superfusion medium at the desired concentrations.
-
Superfusate samples are continuously collected throughout the drug administration period and for a subsequent washout period.
-
-
Dopamine Analysis:
-
The collected superfusate samples are immediately stabilized, often with an antioxidant solution.
-
The concentration of dopamine in each sample is quantified using HPLC with electrochemical detection.
-
The results are typically expressed as a percentage of the basal dopamine release observed during the baseline collection period.
-
Diagram of Experimental Workflow:
Caption: Workflow for in vitro dopamine release measurement.
Signaling Pathways
The effects of both [Glp5] Substance P (5-11) and [Sar9,Met(O2)11]Substance P on dopamine release are primarily mediated through the activation of the NK1 receptor.[3] In the striatum, this process often involves an indirect mechanism, where the activation of NK1 receptors on cholinergic interneurons stimulates the release of acetylcholine (B1216132) (ACh).[5] This released ACh then acts on muscarinic receptors on dopaminergic terminals to enhance dopamine release.[5][6]
Diagram of the Signaling Pathway:
References
- 2. Substance P fragments and striatal endogenous dopamine outflow: interaction with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N- and C-terminal substance P fragments modulate striatal dopamine outflow through a cholinergic link mediated by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P modulation of striatal dopamine outflow is determined by M(1) and M(2) muscarinic receptors in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of [Glp5] Substance P (5-11) and Other NK-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of [Glp5] Substance P (5-11) with other prominent neurokinin-1 (NK-1) receptor agonists. The data presented is compiled from various experimental studies to offer an objective overview for researchers in pharmacology and drug development.
Introduction to NK-1 Receptor Agonists
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor, is the primary receptor for Substance P (SP), an undecapeptide neuropeptide involved in a wide array of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] Agonists of the NK-1 receptor are valuable tools for investigating these processes and for the development of novel therapeutics. [Glp5] Substance P (5-11) is a C-terminal heptapeptide (B1575542) analog of Substance P, which has been investigated for its biological activity.[4][5] This guide compares its potency with that of the endogenous ligand, Substance P, and other synthetic NK-1 receptor agonists.
Comparative Potency of NK-1 Agonists
The potency of NK-1 receptor agonists is typically determined through functional assays, such as measuring intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, and through binding assays that determine the affinity of the ligand for the receptor. The most common metrics for potency are the half-maximal effective concentration (EC50) and the equilibrium dissociation constant (Ki).
| Agonist | Potency (EC50/Ki/Relative Potency) | Assay Type | Cell Line/Tissue | Reference |
| Substance P | -logEC50 = 8.5 ± 0.3 | Intracellular Calcium Mobilization | HEK293 cells | [6] |
| [Glp5,Glu(OBzl)11]SP(5-11) | 1.25x more potent than Substance P | Guinea Pig Ileum Contraction | Guinea Pig Ileum | [7] |
| [Pro9]-Substance P | EC50 = 0.93 nM | Not Specified | Not Specified | [8][9] |
| Septide | Kd = 0.55 nM | Radioligand Binding | Not Specified | [8] |
| Substance P Methyl Ester | Data not available in searched literature | - | - |
Note: The potency of [Glp5] Substance P (5-11) is inferred from a study on a closely related analog, [Glp5,Glu(OBzl)11]SP(5-11), which showed a 1.25-fold higher potency than Substance P in a functional assay.[7] Direct EC50 or Ki values for [Glp5] Substance P (5-11) were not found in the reviewed literature.
NK-1 Receptor Signaling Pathway
Activation of the NK-1 receptor by an agonist like Substance P initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and Gs G-proteins.[10][11] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][12] The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. These signaling pathways ultimately regulate a variety of cellular responses, including cell proliferation, migration, and survival.[4][13]
Caption: NK-1 Receptor Signaling Pathways.
Experimental Protocols
The determination of agonist potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common assays used to characterize NK-1 receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for the NK-1 receptor by quantifying the displacement of a radiolabeled ligand.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells or tissues stably or transiently expressing the NK-1 receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.[14]
-
Incubation: The assay is typically performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled NK-1 receptor antagonist (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test agonist. The incubation is carried out in a suitable binding buffer at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14][15]
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[14]
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the agonist concentration. The IC50 value (the concentration of agonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the NK-1 receptor and induce an increase in intracellular calcium concentration.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Culture and Plating: Cells stably expressing the NK-1 receptor (e.g., HEK293 or CHO cells) are cultured and seeded into multi-well plates (e.g., 96-well or 384-well).[16][17]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytoplasm.[16][18]
-
Assay Procedure: After washing to remove extracellular dye, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the agonist. Different concentrations of the test agonist are then added to the wells, and the change in fluorescence intensity is monitored over time.[16][17]
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium concentration. The peak fluorescence response at each agonist concentration is determined. The data are then plotted as the percentage of maximal response versus the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using non-linear regression analysis.
Conclusion
This guide provides a comparative overview of the potency of [Glp5] Substance P (5-11) and other NK-1 receptor agonists based on available experimental data. While direct quantitative potency data for [Glp5] Substance P (5-11) is limited, its structural similarity to Substance P and the high potency of a closely related analog suggest it is a potent agonist at the NK-1 receptor. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profiles of these and other NK-1 receptor modulators.
References
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Glp5] Substance P (5-11) | Benchchem [benchchem.com]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of potent agonists of substance P by replacement of Met11 with Glu(OBzl) and N-terminal glutamine with Glp of the C-terminal hexapeptide and heptapeptide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. InvivoChem [invivochem.com]
- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NK1 (substance P) receptor [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Behavioral Effects Induced by [Glp5] Substance P (5-11): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the behavioral effects of [Glp5] Substance P (5-11) and its alternatives, with a focus on reproducibility and supporting experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate objective evaluation and future research design.
Introduction
[Glp5] Substance P (5-11) is a C-terminal fragment of the neuropeptide Substance P (SP), an eleven-amino acid peptide involved in a wide array of physiological processes including pain transmission, inflammation, and mood regulation.[1] SP and its fragments exert their effects through tachykinin receptors, primarily NK1, NK2, and NK3. The C-terminal sequence of SP is crucial for its biological activity, and fragments like SP(5-11) are of significant interest as they can retain or even have distinct pharmacological profiles from the full-length peptide. This guide examines the reproducibility of the behavioral effects of [Glp5] Substance P (5-11) and compares them with other well-characterized tachykinin receptor agonists, septide (B1681630) and senktide (B1681736), which serve as selective agonists for NK1 and NK3 receptors, respectively.
Comparative Analysis of Behavioral Effects
The behavioral effects of [Glp5] Substance P (5-11) and its alternatives are often assessed through locomotor activity and anxiety-like behavior paradigms. While direct reproducibility studies are limited, a comparison of available data provides insights into the consistency of these effects.
Locomotor Activity
Intracerebroventricular (i.c.v.) administration of [Glp5] Substance P (5-11) has been shown to induce locomotor activation in both rats and mice.[2] This effect is thought to be mediated through the dopaminergic system.[2] The table below summarizes the available quantitative data.
| Compound | Animal Model | Administration Route | Dose Range | Observed Effect on Locomotor Activity | Reference |
| [Glp5] Substance P (5-11) | Rat, Mouse | i.c.v. | Not specified | Increased locomotor activity. Effect more marked in rats than mice. | Naranjo & Del Rio, 1984[2] |
| Septide | Rat | i.c.v. | 10-100 pmol | Dose-dependent increase in sniffing and face washing. | Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat |
| Senktide | Gerbil, Male | i.c.v. | 0.06-0.6 nmol | Dose-dependent induction of hyperlocomotion. | The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils |
Anxiety-Like Behavior
Substance P and its C-terminal fragments are generally associated with anxiogenic-like effects when administered into specific brain regions.[3][4] However, the effects can be complex and dependent on the specific fragment, dose, and brain region targeted.
| Compound | Animal Model | Behavioral Test | Administration Route | Dose Range | Observed Effect on Anxiety-Like Behavior | Reference |
| Substance P | Rat | Elevated Plus Maze | Microinjection into medial amygdala | 0.1, 1 pmol | Anxiogenic-like effect (decreased open arm entries and time). A higher dose of 10 pmol was ineffective. | Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats |
| Substance P C-terminal fragments | Mouse | Not specified | Not specified | Not specified | Generally anxiogenic-like effects. | The role of substance P in depression: therapeutic implications |
| Senktide | Mouse | Elevated Plus Maze | i.c.v. | 1, 10, 100, 500 pmol | Anxiolytic-like effect (increased frequency of entries and time spent in open arms). | Tachykinin NK(3)receptor involvement in anxiety |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of behavioral studies. Below are summarized protocols for key experiments cited in this guide.
Intracerebroventricular (i.c.v.) Cannulation and Injection
-
Animal Model: Male Wistar rats or Swiss mice.
-
Surgery: Animals are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). A guide cannula is stereotaxically implanted into a lateral cerebral ventricle. Coordinates are determined based on a stereotaxic atlas (e.g., Paxinos and Watson). The cannula is fixed to the skull with dental cement.
-
Post-operative Care: Animals are allowed a recovery period of at least one week.
-
Injection Procedure: The substance, dissolved in a sterile vehicle (e.g., saline), is injected through an injection cannula inserted into the guide cannula. The volume of injection is typically 1-5 µl, administered over a period of 1-2 minutes. A control group receiving only the vehicle is always included.
Open-Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Procedure: Animals are placed in the center or a corner of the arena and allowed to explore freely for a defined period (e.g., 5-30 minutes).
-
Data Acquisition: An automated video tracking system records the animal's movement.
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone, rearing frequency.
-
Elevated Plus-Maze Test
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms of equal dimensions.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set time (typically 5 minutes).
-
Data Acquisition: Behavior is recorded by a video camera and analyzed either manually by a trained observer or using automated tracking software.
-
Parameters Measured:
-
Anxiety-Like Behavior: Number of entries into the open and closed arms, time spent in the open and closed arms. An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Locomotor Activity: Total number of arm entries.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs can aid in understanding the data and identifying potential sources of variability.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Locomotor activation induced in rodent by substance P and analogues. Blockade of the effect of substance P by met-enkephalin antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of substance P in depression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
comparing the metabolic stability of glycosylated vs non-glycosylated Substance P analogues
A comparative analysis of glycosylated versus non-glycosylated Substance P analogues reveals a significant enhancement in metabolic stability conferred by strategic glycosylation. This modification offers a promising avenue for developing more robust peptide-based therapeutics with improved pharmacokinetic profiles.
Glycosylation, the enzymatic attachment of carbohydrates to a molecule, is a well-established strategy to enhance the therapeutic properties of peptides.[1][2] For peptide drugs, which are often susceptible to rapid degradation by proteases in the body, glycosylation can act as a protective shield, extending their half-life and bioavailability.[2][3] This guide provides a comparative overview of the metabolic stability of glycosylated and non-glycosylated analogues of Substance P, supported by experimental data and detailed methodologies.
Enhanced Metabolic Stability of a Glycosylated Analogue
A study comparing bifunctional peptide derivatives, which act as opioid receptor agonists and Neurokinin 1 (NK1) receptor antagonists (the receptor for Substance P), demonstrated a substantial improvement in metabolic stability upon glycosylation.[4] The introduction of a glucose moiety at a specific position within the peptide sequence resulted in a dramatic increase in its resistance to degradation in rat plasma.
| Compound ID | Peptide Sequence | Modification | % Intact after 24h in rat plasma |
| 1 | Tyr-d-Ala-Gly-Phe-Nle-Pro-Leu-Trp-NH-3',5'-Bzl(CF₃)₂ | Non-glycosylated | Not explicitly stated, but degradation curve shows rapid degradation |
| 2 | Tyr-d-Ala-Gly-Phe-Nle-Pro-Leu-Trp-NH-3',5'-Bzl(CF₃)₂ | Non-glycosylated (different parent) | Not explicitly stated, but degradation curve shows rapid degradation |
| 5 | Tyr-d-Ala-Gly-Phe-Nle-Pro-Leu-Ser(Glc)-Trp-NH-3',5'-Bzl(CF₃)₂ | Glycosylated (glucose at Ser⁷) | Degradation improved from compound 1, but similar to compound 2 |
| 6 | Tyr-d-Ala-Gly-Phe-Nle-Pro-Leu-Ser(Glc)-Trp-NH-3',5'-Bzl(CF₃)₂ | Glycosylated (Ser(Glc)⁸ insertion) | ~70% |
| Table 1: Metabolic stability of non-glycosylated and glycosylated Substance P analogues in rat plasma. Data sourced from a study on bifunctional peptide derivatives.[4] |
As shown in Table 1, the strategic insertion of a glycosylated serine residue (Ser(Glc)) in analogue 6 resulted in approximately 70% of the compound remaining intact after 24 hours of incubation in rat plasma.[4] This is a significant improvement compared to its non-glycosylated counterparts, which showed much faster degradation.[4] Another glycosylated analogue of a C-terminal fragment of Substance P was also found to be highly resistant to degradation when exposed to rat hypothalamic slices.[5]
The enhanced stability is attributed to the steric hindrance provided by the bulky carbohydrate group, which shields the peptide backbone from cleavage by peptidases.[2][3] Substance P itself is known to be degraded by various enzymes, including neutral metallo-endopeptidases that cleave the peptide at specific sites.[6][7]
Experimental Protocols
The metabolic stability of the Substance P analogues was evaluated using an in vitro assay with rat plasma.[4] This type of assay is a standard method to assess the susceptibility of a compound to degradation by enzymes present in the blood.[8][9][10][11]
Metabolic Stability Assay in Rat Plasma:
-
Test Compounds: Non-glycosylated (1 and 2) and glycosylated (5 and 6) peptide derivatives.[4]
-
Incubation Matrix: Freshly prepared rat plasma.
-
Procedure:
-
The test compounds were incubated in the rat plasma at a constant temperature of 37°C.[4]
-
Aliquots of the incubation mixture were taken at various time points over a 24-hour period.[4]
-
The reaction in the aliquots was quenched to stop enzymatic degradation.
-
The samples were then centrifuged to separate plasma proteins.[12]
-
The amount of the remaining intact peptide in the supernatant was quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][12]
-
-
Data Analysis: The percentage of the intact compound remaining at each time point was calculated relative to the initial concentration.
Visualizing the Impact and Process
To better understand the concepts discussed, the following diagrams illustrate the general workflow of a metabolic stability assay and the signaling pathway of Substance P.
A schematic of the in vitro metabolic stability assay workflow.
An overview of the Substance P signaling cascade via the NK1 receptor.
References
- 1. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04392A [pubs.rsc.org]
- 2. polarispeptides.com [polarispeptides.com]
- 3. Glycopeptide Drugs: A Pharmacological Dimension Between “Small Molecules” and “Biologics” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Metabolic Stability By Glycosylation: Bifunctional Peptide Derivatives That Are Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptidases-resistant glycosylated analogue of substance P-(5-11). Specificity towards substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterisation of a membrane-bound substance-P-degrading enzyme from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of substance P by the neuroblastoma cells and their membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. nuvisan.com [nuvisan.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Differential Effects of Substance P Analogs on Neurokinin 1 Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neurokinin 1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP), plays a crucial role in a multitude of physiological processes, including pain transmission, inflammation, and mood regulation. The existence of NK1R subtypes, arising from alternative splicing and potentially other post-translational modifications, presents a layer of complexity and an opportunity for the development of highly selective therapeutics. This guide provides a comparative analysis of the differential effects of various Substance P analogs on these NK1R subtypes, supported by experimental data and detailed methodologies.
Introduction to Neurokinin 1 Receptor Subtypes
The most well-characterized subtypes of the NK1R are the full-length (NK1R-F) and a truncated (NK1R-T) isoform. The NK1R-F consists of 407 amino acids, while the NK1R-T is a shorter 311-amino acid protein lacking a significant portion of the C-terminal tail.[1][2] This C-terminal domain is critical for G-protein coupling, receptor desensitization, and internalization.[3] Consequently, the two isoforms exhibit distinct signaling properties and pharmacological profiles.[2][4] Additionally, functional classifications based on ligand sensitivity have been proposed, including the "classic" SP-preferring receptor and a "septide-sensitive" subtype.[5]
Comparative Analysis of Substance P Analogs
The interaction of various SP analogs with NK1R subtypes reveals significant differences in binding affinity, potency, and functional outcomes. These differences underscore the potential for developing subtype-selective ligands with improved therapeutic profiles.
Agonists
Substance P and its analogs can elicit a range of responses depending on the specific NK1R subtype and the signaling pathway being measured. Some agonists exhibit biased signaling, preferentially activating one G-protein pathway over another.[6][7]
| Agonist | NK1R Subtype(s) | Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Key Differentiators & Signaling Effects |
| Substance P (SP) | NK1R-F, NK1R-T | High affinity for NK1R-F (Kd ~0.33 nM).[8] 10-fold lower affinity for NK1R-T.[1][2] | Potent agonist at NK1R-F (nanomolar range).[9] Requires micromolar concentrations for NK1R-T activation.[9][10] | Activates both Gq (calcium mobilization) and Gs (cAMP accumulation) pathways at NK1R-F.[6] Elicits a diminished calcium response and no significant NF-κB activation via NK1R-T.[4][10] |
| Neurokinin A (NKA) | NK1R-F | High affinity (Kd ~0.51 nM).[11] | Potent agonist, particularly for Gq-mediated signaling.[6] | Shows biased agonism, potently activating Gq signaling while being a weaker agonist for Gs signaling compared to SP.[6][7] |
| Septide | "Septide-sensitive" NK1R, NK1R-F | High affinity for a specific population of NK1Rs (Kd ~0.55 nM).[11] | Potent agonist. | A synthetic peptide that helped define a subset of NK1 receptors. It is a poor competitor for radiolabeled SP in some assays but shows high affinity in homologous binding studies.[11] |
| SP Methyl Ester | NK1R-F | 0.78 times as active as Substance P in some functional assays.[12] | A synthetic agonist used to characterize NK1 receptor populations. | |
| [Glp6,L-Pro9]-SP(6-11) | NK1R-F | 9.3 times as active as Substance P in some functional assays.[12] | A potent and selective synthetic NK1 agonist. | |
| GR73632 | NK1R-F | 120 times as active as Substance P in some functional assays.[12] | A highly potent and selective synthetic NK1 agonist. |
Antagonists
NK1R antagonists have been developed for various therapeutic applications, most notably for the prevention of chemotherapy-induced nausea and vomiting.[13] Their efficacy can also be influenced by the expression of different NK1R subtypes.
| Antagonist | NK1R Subtype(s) | Binding Affinity (IC50/Ki) | Functional Potency (pA2/pKB) | Key Differentiators & Clinical Relevance |
| Aprepitant (B1667566) (Emend®) | NK1R-F | Highly selective with high affinity (IC50 ~0.1-0.12 nM).[14][15] | Potent competitive antagonist. | FDA-approved antiemetic. It is a non-peptide antagonist that crosses the blood-brain barrier.[16][17] |
| Spantide I | NK1R-F | A peptide antagonist that is also a potent histamine (B1213489) releaser and can be neurotoxic.[18] | ||
| Spantide II | NK1R-F | A peptide antagonist designed to be devoid of the neurotoxicity seen with Spantide I.[18] | ||
| GR71251 | NK1R-F | pKB of 7.58 ± 0.13.[12] | A selective NK1 receptor antagonist used in preclinical studies. | |
| RP 67580 | NK1R-F | High affinity (Kd ~1.22 nM).[8] | Inhibits SP-induced phosphoinositide hydrolysis.[8] | A selective non-peptide NK1 receptor antagonist. |
Signaling Pathways
The activation of NK1R by Substance P or its analogs initiates intracellular signaling cascades primarily through the coupling to Gq and Gs heterotrimeric G-proteins.[3] The specific ligand and receptor subtype can dictate the preferential activation of these pathways, leading to diverse cellular responses.
Gq-Mediated Pathway
Coupling to Gq activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel selective agonists and antagonists confirm neurokinin NK1 receptors in guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug [pubmed.ncbi.nlm.nih.gov]
- 17. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Substance P (5-11)
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Substance P (5-11), a neuropeptide fragment used in neuroscience research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
I. Pre-Disposal Hazard Assessment and Safety Protocols
Before initiating any disposal, a thorough hazard assessment is crucial. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for Substance P (5-11) is not always readily available, it should be treated with caution due to its biological activity.[1] Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[3]
-
Lab Coat: A buttoned lab coat protects against skin contact and contamination of personal clothing.[3]
II. Step-by-Step Disposal Procedures
The appropriate disposal method depends on whether the waste is in liquid or solid form.
A. Liquid Waste Disposal (Aqueous Solutions)
Liquid waste containing Substance P (5-11) should be chemically inactivated before disposal.
-
Inactivation: The primary method for inactivating peptide waste is through chemical degradation by hydrolysis.[4] This can be achieved using a strong acid, a strong base, or a bleach solution.[3][4] The choice of reagent may depend on the peptide's sequence and institutional guidelines.
-
Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[3]
-
Inactivation Procedure: In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[3] Allow the mixture to stand for a minimum of 20-60 minutes to ensure complete degradation.[3] For acid or base hydrolysis, a longer period of at least 24 hours may be recommended.[4]
-
-
Neutralization (if applicable): If using a strong acid or base for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[3][4]
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH).
-
For basic solutions, slowly add an acid (e.g., 1 M HCl).
-
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.[3] Always verify with your institution's EHS department before any drain disposal.
B. Solid Waste Disposal
Solid waste contaminated with Substance P (5-11) includes items such as pipette tips, gloves, vials, and contaminated paper products.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][3] The container should be marked with the contents, including the name of the peptide.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution’s certified hazardous waste management service.[2] Never dispose of peptide-contaminated solid waste in the regular trash.[2][4]
III. Quantitative Data for Decontamination Methods
The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 20-60 minutes[3] | Effective for many peptides, but may be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 24 hours[4] | Requires subsequent neutralization. |
| Hydrochloric Acid (HCl) | 1 M | Minimum 24 hours[4] | Requires subsequent neutralization. |
| Enzymatic Detergent | Varies by product (typically 1% m/v)[3] | Follow manufacturer's instructions | Good for cleaning labware; may require subsequent disinfection.[3] |
IV. Experimental Protocols and Workflows
Experimental Workflow for In-Vitro Substance P (5-11) Studies and Waste Generation
The following diagram illustrates a typical experimental workflow involving Substance P (5-11) and the points at which waste is generated.
Caption: Experimental workflow for Substance P (5-11) and associated waste generation points.
Disposal Workflow for Substance P (5-11) Waste
This diagram outlines the decision-making process for the proper disposal of waste contaminated with Substance P (5-11).
Caption: Decision workflow for the proper disposal of Substance P (5-11) waste streams.
References
Personal protective equipment for handling [Glp5] Substance P (5-11)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Substance P (5-11), a neuropeptide fragment used in research. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of experiments.
Personal Protective Equipment (PPE)
When handling Substance P (5-11), particularly in its lyophilized powder form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The required PPE is detailed in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and splashes. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Minimum requirement for handling. Should be changed immediately after any direct contact with the substance. |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocols
Proper handling procedures are critical for both personnel safety and to maintain the stability of Substance P (5-11).
Handling Lyophilized (Solid) Substance P (5-11)
-
Acclimatization: Before opening, allow the sealed container of the lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation and moisture absorption.
-
Weighing: Conduct weighing operations in a designated area, preferably within a chemical fume hood or an enclosure with good ventilation, to minimize inhalation exposure.
-
Dispensing: Handle the powder carefully to avoid creating dust. Use appropriate tools for transfer.
-
Storage: After dispensing, tightly reseal the container and store it at the recommended temperature, typically -20°C or colder for long-term stability.[1]
Reconstituting and Handling Liquid Substance P (5-11)
-
Solvent Selection: Use a sterile, appropriate solvent for reconstitution, as recommended by the supplier.
-
Reconstitution Process: Slowly add the solvent to the vial of lyophilized peptide. Gently swirl or vortex to dissolve the contents completely. Avoid vigorous shaking, which can cause denaturation.
-
Labeling: Clearly label the vial with the peptide name, concentration, reconstitution date, and solvent used.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes.[1]
-
Storage of Solutions: Store reconstituted aliquots at -20°C or colder. For short-term use, refrigeration at 2-8°C may be acceptable, depending on the specific stability data for the peptide in the chosen solvent.[1]
Disposal Plan
All waste materials contaminated with Substance P (5-11) must be considered chemical waste and disposed of according to institutional and local regulations.
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing Substance P (5-11) in a designated, leak-proof, and clearly labeled chemical waste container.[1]
-
Inactivation (Optional but Recommended): For an added layer of safety, especially for larger quantities, chemical inactivation can be performed. This typically involves treatment with a 10% bleach solution or 1M NaOH for a sufficient contact time (e.g., 30-60 minutes) to degrade the peptide.[2][3] Neutralize the solution if necessary before final disposal.[2]
-
Final Disposal: Arrange for the disposal of the chemical waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1]
Solid Waste Disposal
-
Segregation: All solid waste that has come into contact with Substance P (5-11), including pipette tips, vials, gloves, and contaminated lab paper, must be collected in a designated hazardous waste container.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and specify the contents.
-
Final Disposal: Dispose of the solid waste container through your institution's EHS-approved waste stream.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for Substance P (5-11) are not widely established, general guidelines for peptides and potent pharmaceutical compounds should be followed. The goal is to minimize exposure to the lowest reasonably achievable level.
| Parameter | Value | Source/Recommendation |
| Occupational Exposure Banding (OEB) | 3-4 (Potent Compound) | General practice for biologically active peptides. |
| Recommended Airborne Exposure Limit | < 10 µg/m³ (8-hour TWA) | Based on guidelines for potent pharmaceutical ingredients. |
| Chemical Inactivation Concentration | 10% Bleach Solution or 1M NaOH | Standard laboratory practice for peptide degradation.[2][3] |
| Inactivation Contact Time | 30-60 minutes | Recommended time for effective peptide degradation.[2][3] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling Substance P (5-11) from receipt to disposal.
Caption: Workflow for the safe handling of Substance P (5-11).
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
